molecular formula C3H5BrO B1196351 2-Bromoallyl alcohol CAS No. 598-19-6

2-Bromoallyl alcohol

Cat. No.: B1196351
CAS No.: 598-19-6
M. Wt: 136.98 g/mol
InChI Key: MDFFZNIQPLKQSG-UHFFFAOYSA-N
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Description

2-bromoprop-2-en-1-ol is an organobromine compound and a propenol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFFZNIQPLKQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332227
Record name 2-Bromoallyl alcohol
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Molecular Weight

136.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-19-6
Record name 2-Propen-1-ol, 2-bromo-
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Record name 2-Bromoallyl alcohol
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Record name 2-Bromoallyl Alcohol
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Foundational & Exploratory

In-Depth Technical Guide to 2-Bromoallyl Alcohol (CAS 598-19-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physicochemical properties, synthesis applications, and potential biological significance of 2-bromoallyl alcohol, a versatile reagent in modern organic chemistry.

This technical guide provides a comprehensive analysis of this compound (CAS 598-19-6), a valuable building block for researchers, scientists, and professionals in the field of drug development. This document details its core physicochemical properties, safety information, and provides an illustrative experimental protocol for its application in the synthesis of coumarin derivatives, a class of compounds with significant biological activities.

Core Physicochemical and Safety Data

This compound is a combustible and harmful liquid that requires careful handling in a laboratory setting.[1][2] It is a colorless to very pale yellow liquid with a molecular weight of 136.98 g/mol .[3][4][5][6] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 598-19-6[3][7][8][9][10][11]
Molecular Formula C3H5BrO[3][4][6][8][10][11]
Molecular Weight 136.98 g/mol [3][4][6][8][10][11]
Boiling Point 58-62 °C at 100 mbar[3][11]
Density 1.654 g/mL at 25 °C[3][11]
Refractive Index (n20/D) 1.5037[3][11]
Flash Point 76.7 °C (closed cup)[3][11]
Physical State Liquid[4]
Appearance Colorless to very pale yellow[4][5]

Safety Information:

Hazard StatementDescription
H227Combustible liquid
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Source:[1][2]

Synthetic Applications in Heterocyclic Chemistry

This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of heterocyclic compounds which are scaffolds for many pharmaceutical agents.[5] Its bifunctional nature, possessing both a reactive bromo-alkene and a primary alcohol, allows for a variety of chemical transformations. A notable application is in the synthesis of coumarin derivatives, which are known to exhibit a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and antitumor effects.

Experimental Protocol: Synthesis of 7-((2-Bromoallyl)oxy)-4-methyl-2H-chromen-2-one

This protocol details the synthesis of a coumarin derivative using this compound via a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • This compound (CAS 598-19-6)

  • Anhydrous potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 7-hydroxy-4-methylcoumarin (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).

  • Add this compound (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 7-hydroxy-4-methylcoumarin + This compound + K2CO3 in Acetone Reaction Reflux (4-6h) Reactants->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Extraction Ethyl Acetate Extraction & Washes (Water, Brine) Workup->Extraction Drying Drying (Na2SO4) & Concentration Extraction->Drying Purification Recrystallization Drying->Purification Product 7-((2-bromoallyl)oxy)-4-methyl- 2H-chromen-2-one Purification->Product

Caption: Williamson ether synthesis workflow for 7-((2-bromoallyl)oxy)-4-methyl-2H-chromen-2-one.

Potential Biological Significance and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, its utility in synthesizing biologically active molecules, such as coumarin derivatives, provides indirect evidence of its importance in drug discovery. Coumarins have been reported to exhibit a range of pharmacological properties, including acting as enzyme inhibitors. For instance, certain brominated compounds have been shown to inhibit enzymes involved in lipid metabolism and palmitoylation.[2][4]

The introduction of the 2-bromoallyl group onto a pharmacologically active scaffold like coumarin can influence its bioactivity. The electrophilic nature of the bromo-alkene moiety could potentially allow for covalent interactions with biological nucleophiles, such as cysteine residues in enzyme active sites, leading to irreversible inhibition. This mechanism is a key strategy in the design of targeted covalent inhibitors, a growing class of therapeutic agents.

Hypothesized Mechanism of Covalent Enzyme Inhibition:

Covalent_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme with Nucleophilic Residue (e.g., Cys-SH) Covalent_Bond Covalent Bond Formation (Michael Addition) Enzyme->Covalent_Bond Inhibitor 2-Bromoallyl-Coumarin Derivative Inhibitor->Covalent_Bond Inactive_Enzyme Inactive Enzyme-Inhibitor Adduct Covalent_Bond->Inactive_Enzyme

References

2-Bromoallyl alcohol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol, a halogenated derivative of allyl alcohol, serves as a versatile reagent and building block in organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and key synthetic considerations.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a three-carbon allyl backbone with a bromine atom substituted at the second carbon position and a primary alcohol at the third position.

Chemical Formula: C₃H₅BrO

SMILES: C=C(Br)CO

InChI Key: MDFFZNIQPLKQSG-UHFFFAOYSA-N

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-bromoprop-2-en-1-ol [1]. It is also commonly referred to as 2-bromo-2-propen-1-ol[1].

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 136.98 g/mol [2][3][4][5]
CAS Number 598-19-6[2][3][4][5]
Boiling Point 153 °C (at 760 mmHg)[6]
58-62 °C (at 100 mbar)[3][4]
Density 1.654 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.5037[3][4]
Flash Point 76.7 °C (closed cup)[3][4]
IR Spectrum An ATR-IR spectrum is available on PubChem.[6]

Experimental Protocols

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Materials:

  • Primary alcohol (e.g., propargyl alcohol)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with the primary alcohol dissolved in anhydrous diethyl ether. The flask is cooled in an ice bath.

  • Addition of PBr₃: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured over crushed ice. The organic layer is separated using a separatory funnel.

  • Washing: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: The organic layer is dried over anhydrous magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude alkyl bromide.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Logical Relationships in Synthesis

The synthesis of an alkyl bromide from a primary alcohol using phosphorus tribromide involves a series of well-defined steps. The following diagram illustrates the logical workflow of this process.

experimental_workflow start Start: Primary Alcohol in Ether add_pbr3 Add PBr3 at 0°C start->add_pbr3 reflux Reflux Reaction Mixture add_pbr3->reflux workup Quench with Ice & Separate Layers reflux->workup wash Wash Organic Layer workup->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation evaporate->purify end End: Pure Alkyl Bromide purify->end

Caption: General workflow for the synthesis of an alkyl bromide from a primary alcohol.

A key transformation in the synthesis described above is the conversion of the alcohol's hydroxyl group into a good leaving group by reaction with PBr₃, followed by nucleophilic attack by the bromide ion. This Sₙ2 reaction mechanism is depicted below.

sn2_mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: SN2 Attack R-OH R-CH₂-OH intermediate R-CH₂-O-PBr₂ + HBr R-OH->intermediate + PBr₃ PBr3 PBr₃ Br- Br⁻ activated_alcohol R-CH₂-O-PBr₂ Br-->activated_alcohol Backside Attack product R-CH₂-Br activated_alcohol->product leaving_group ⁻O-PBr₂ activated_alcohol->leaving_group Leaving Group Departure

Caption: Sₙ2 mechanism for the conversion of a primary alcohol to an alkyl bromide.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromoprop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-bromoprop-2-en-1-ol, a versatile reagent in organic synthesis. Due to the specificity of this compound, some physical data is not widely published. This document compiles available data and presents standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

Quantitative data for 2-bromoprop-2-en-1-ol is summarized in the table below. It is important to note that variations in reported values, particularly for boiling point, may exist due to different experimental conditions.

Physical PropertyValueSource(s)
Molecular Formula C₃H₅BrO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 136.98 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 140-142 °C (at 760 mmHg)--INVALID-LINK--
153 °C (at 760 mmHg)--INVALID-LINK--
58-62 °C (at 100 mbar)--INVALID-LINK--
Melting Point Data not readily available
Density 1.54 g/mL--INVALID-LINK--
1.654 g/mL at 25 °C--INVALID-LINK--
Solubility Soluble in many organic solvents such as ethanol, ether, and chlorinated hydrocarbons.--INVALID-LINK--

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the primary physical properties of 2-bromoprop-2-en-1-ol.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of a small sample of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., Durham tube)

  • Rubber band or wire for attachment

  • Heating source (e.g., Bunsen burner or hot plate)

  • Heat transfer fluid (e.g., mineral oil or silicone oil)

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with 2-bromoprop-2-en-1-ol.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Clamp the Thiele tube and fill it with the heat transfer fluid to a level just above the side arm. Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is immersed in the oil.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: Continue heating until a continuous and rapid stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][2]

Determination of Density (Pycnometer Method)

The pycnometer method provides a precise means of determining the density of a liquid.

Apparatus:

  • Pycnometer (a small glass flask with a fitted glass stopper containing a capillary)

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature bath

  • Syringe or pipette

Procedure:

  • Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh Empty: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance (m₁).

  • Fill with Sample: Fill the pycnometer with 2-bromoprop-2-en-1-ol, taking care to avoid air bubbles. Insert the stopper, allowing excess liquid to exit through the capillary.

  • Equilibrate: Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • Dry and Weigh Filled: Carefully wipe dry the outside of the pycnometer and weigh it on the analytical balance (m₂).

  • Clean and Fill with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat steps 3-5 to obtain the mass of the pycnometer filled with water (m₃).

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.[3][4]

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Screw-cap vials or flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 2-bromoprop-2-en-1-ol to a vial containing a known volume of the desired solvent. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

  • Concentration Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of 2-bromoprop-2-en-1-ol in the diluted sample using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).[5][6][7]

Synthesis Pathway of 2-Bromoprop-2-en-1-ol

A common synthetic route to 2-bromoprop-2-en-1-ol involves the bromination of propargyl alcohol. The reaction proceeds via an electrophilic addition of bromine across the triple bond.

Synthesis_of_2_bromoprop_2_en_1_ol propargyl_alcohol Propargyl Alcohol (HC≡CCH₂OH) intermediate Dibromo intermediate propargyl_alcohol->intermediate Electrophilic Addition bromine Bromine (Br₂) bromine->intermediate product 2,3-Dibromo-2-propen-1-ol (BrHC=C(Br)CH₂OH) intermediate->product Rearrangement/ Further Reaction

Caption: Synthesis of 2,3-dibromo-2-propen-1-ol from propargyl alcohol.

References

An In-depth Technical Guide to 2-Bromoallyl Alcohol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoallyl alcohol, a versatile bifunctional reagent, holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive allylic bromide and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including novel pharmaceutical agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of furan-containing bioactive molecules. Detailed experimental protocols and a conceptual signaling pathway are presented to illustrate its practical application in drug discovery.

Core Molecular and Physical Properties

This compound, also known as 2-bromo-2-propen-1-ol, is a colorless to light yellow liquid. Its key quantitative data are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₃H₅BrO
Molecular Weight 136.98 g/mol [1]
CAS Number 598-19-6
Density 1.654 g/mL at 25 °C
Boiling Point 58-62 °C at 100 mbar
Refractive Index n20/D 1.5037
Flash Point 76.7 °C (closed cup)

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the hydrobromination of allyl alcohol. The following protocol details a representative method for its preparation.

Experimental Protocol: Hydrobromination of Allyl Alcohol

Materials:

  • Allyl alcohol (purified, anhydrous)

  • 48% Hydrobromic acid (HBr)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified and anhydrous allyl alcohol. The flask should be placed in an ice-water bath to maintain a low temperature.

  • Reagent Addition: Slowly add 48% hydrobromic acid to the flask while stirring vigorously. It is crucial to maintain the temperature at or below 10 °C during the addition to control the exothermic reaction.[2]

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide, to the mixture. Alternatively, the reaction can be initiated by UV irradiation.[2]

  • Reaction Monitoring: Allow the reaction to stir at a low temperature. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting allyl alcohol is completely consumed.[2]

  • Workup: Upon completion, dilute the reaction mixture with cold water. Extract the product from the aqueous layer using diethyl ether or dichloromethane (3x).

  • Neutralization and Washing: Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure. Exercise caution during this step as this compound is volatile.[2]

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Applications in Drug Development: Synthesis of Furan-Containing Bioactive Molecules

The furan nucleus is a common scaffold in a wide array of biologically active compounds and approved pharmaceutical drugs.[3][4] Furan derivatives have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound serves as a valuable precursor for the synthesis of substituted furans, which can be further elaborated into potential drug candidates.

Conceptual Experimental Workflow: Synthesis of Substituted Furans

A plausible synthetic route to substituted furans involves the reaction of this compound with various nucleophiles and subsequent cyclization. The following diagram illustrates a generalized workflow for the synthesis of a furan derivative from this compound, which could then be screened for biological activity.

G cluster_synthesis Synthesis of Furan Derivative cluster_screening Biological Screening start This compound coupling Nucleophilic Substitution start->coupling reagent Nucleophile (e.g., enolate) reagent->coupling intermediate Allylic Alcohol Intermediate coupling->intermediate cyclization Acid-catalyzed Cyclization/ Aromatization intermediate->cyclization product Substituted Furan cyclization->product assay High-Throughput Screening product->assay target Identification of Biological Target (e.g., Kinase, Receptor) assay->target hit Lead Compound target->hit

A generalized workflow for the synthesis and screening of a furan-based bioactive compound.

Modulation of Signaling Pathways: A Conceptual Framework

Furan-containing compounds have been shown to modulate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] The MAPK pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer, making it an attractive target for drug development.

The following diagram illustrates a conceptual model of how a furan-containing drug, potentially synthesized from a this compound precursor, could inhibit the MAPK signaling pathway.

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse FuranDrug Furan-Containing Drug (from this compound)

Conceptual inhibition of the MAPK signaling pathway by a furan-containing drug.

In this model, the furan-containing drug acts as an inhibitor of a key kinase in the MAPK cascade, such as RAF. By blocking the activity of RAF, the drug would prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the activation of transcription factors that drive cellular responses like proliferation. This mechanism of action is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a chemical entity with significant, yet not fully exploited, potential in the synthesis of novel, biologically active molecules. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of diverse molecular scaffolds. The ability to generate furan-containing compounds, which are known to interact with critical cellular signaling pathways, highlights the relevance of this compound in modern drug discovery and development. Further exploration of the chemical space accessible from this precursor is warranted and holds promise for the identification of new therapeutic agents.

References

Spectroscopic Analysis of 2-Bromoallyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the key spectroscopic data for 2-Bromoallyl alcohol (CAS No. 598-19-6).[1][2][3][4] As a bifunctional molecule containing both an allyl alcohol and a vinyl bromide moiety, its structural characterization is crucial for its application in organic synthesis and materials science. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. The information is intended to serve as a reference for researchers in compound verification, reaction monitoring, and quality control.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic values for this compound. These values are derived from established correlation tables and typical ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 5.8Singlet (s)1HHa (CH H=)
~ 5.6Singlet (s)1HHb (CHH =)
~ 4.3Singlet (s)2HHc (-CH ₂OH)
~ 2.0 (variable)Broad (br s)1HHd (-OH )

Note: Predicted values. The hydroxyl proton (Hd) chemical shift is variable and depends on concentration, solvent, and temperature.

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ ppm)Assignment
~ 125C =C(Br)CH₂OH
~ 118C=C (Br)CH₂OH
~ 65C=C(Br)C H₂OH

Note: Predicted values based on typical chemical shift ranges for substituted alkenes and alcohols.[5][6][7][8]

Table 3: Predicted IR Absorption Data

(Sample: Neat Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3550 - 3200Strong, BroadO-H stretch (H-bonded)
3100 - 3010Medium=C-H stretch (sp²)
1680 - 1620MediumC=C stretch
1320 - 1000StrongC-O stretch

Note: Predicted values based on standard IR correlation charts.[9][10][11][12]

Table 4: Predicted Mass Spectrometry (EI-MS) Data
m/z RatioPredicted Relative IntensityAssignment
136/138Medium[M]⁺, [M+2]⁺ (Molecular ion peak cluster)
118/120Low[M - H₂O]⁺
107Medium[M - CH₂OH]⁺
57High[M - Br]⁺
31High[CH₂OH]⁺

Note: Predicted values. The presence of Bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.[13]

Interpretation of Predicted Spectra

¹H NMR Spectrum

The proton NMR spectrum is predicted to show four distinct signals.

  • Vinylic Protons (Ha, Hb): The two protons on the terminal double bond are diastereotopic and are expected to appear as two distinct singlets around 5.6-5.8 ppm.[14] Their downfield shift is characteristic of protons attached to sp² hybridized carbons.

  • Allylic Protons (Hc): The two protons of the methylene group (-CH₂OH) are adjacent to both the C=C double bond and the electronegative oxygen atom. This environment causes a significant downfield shift, predicted to be around 4.3 ppm. These protons would likely appear as a singlet as there are no adjacent protons for coupling.

  • Hydroxyl Proton (Hd): The alcohol proton typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[15] Its chemical shift can vary widely (e.g., 0.5-5.0 ppm) depending on the experimental conditions.[14] This peak can be confirmed by a "D₂O shake," which would cause the signal to disappear.[15]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display three signals, corresponding to the three unique carbon environments.

  • Vinylic Carbons: The two sp² carbons of the double bond are expected in the 110-140 ppm range. The carbon bonded to the bromine atom (C=C (Br)) is predicted to be around 118 ppm, while the terminal methylene carbon (C =C) is predicted at a slightly more downfield position of ~125 ppm.[6]

  • Alcohol Carbon: The sp³ carbon bonded to the hydroxyl group (-C H₂OH) is deshielded by the electronegative oxygen and is expected to appear in the 60-80 ppm region, with a predicted value of ~65 ppm.[6][8]

Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present.

  • O-H Stretch: A strong and characteristically broad absorption is expected between 3550-3200 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[12]

  • C-H Stretches: Medium intensity peaks just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹) are indicative of C-H bonds on the sp² carbons of the alkene.[11]

  • C=C Stretch: A medium intensity peak in the 1680-1620 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibration.[11]

  • C-O Stretch: A strong absorption between 1320-1000 cm⁻¹ is characteristic of the C-O single bond stretch of a primary alcohol.[11][12]

Mass Spectrum

The mass spectrum is used to determine the molecular weight and common fragmentation pathways.

  • Molecular Ion Peak: The molecular weight of this compound is 136.98 g/mol .[2][3] Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (an "M/M+2" doublet) of roughly equal intensity at m/z 136 and 138.[13]

  • Key Fragmentations: Alcohols often exhibit weak molecular ion peaks.[16][17] Common fragmentation pathways include:

    • Loss of Water ([M - 18]⁺): Dehydration can lead to a small peak cluster at m/z 118/120.[16][18]

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is common for alcohols.[13][16] This would result in the loss of a CH₂OH radical (mass 31) or the formation of a [CH₂OH]⁺ cation at m/z 31, which is often a prominent peak for primary alcohols.[18]

    • Loss of Bromine ([M - Br]⁺): Cleavage of the C-Br bond would result in a fragment at m/z 57.

Experimental Methodologies

The following sections describe standard protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, typically using a single pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC-MS) inlet. The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (radical cation).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Interpretation & Elucidation Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR_acq NMR Spectrometer Prep->NMR_acq Analyze IR_acq IR Spectrometer Prep->IR_acq Analyze MS_acq Mass Spectrometer Prep->MS_acq Analyze NMR_proc Fourier Transform & Calibration NMR_acq->NMR_proc IR_proc Background Subtraction IR_acq->IR_proc MS_proc Peak Detection & Calibration MS_acq->MS_proc NMR_spec NMR Spectrum (¹H, ¹³C) NMR_proc->NMR_spec IR_spec IR Spectrum IR_proc->IR_spec MS_spec Mass Spectrum MS_proc->MS_spec Interpret Spectral Interpretation (Peak Assignment) NMR_spec->Interpret IR_spec->Interpret MS_spec->Interpret Structure Structure Elucidation Interpret->Structure

Caption: A flowchart of the general workflow for chemical analysis using NMR, IR, and MS.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-Bromoallyl alcohol (C₃H₅BrO), a valuable synthetic intermediate. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives in various research and development settings. This document provides predicted spectral data, a comprehensive experimental protocol for acquiring such data, and visual aids to facilitate interpretation.

Predicted NMR Spectral Data

Due to the absence of a publicly available, fully assigned experimental spectrum for this compound, the following data are predicted based on established principles of NMR spectroscopy and analysis of spectral data for structurally analogous compounds. These predictions provide a robust framework for the interpretation of experimentally acquired spectra.

¹H NMR Spectral Data Summary

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the hydroxyl, methylene, and vinyl protons. The chemical shifts are influenced by the electronegativity of the adjacent bromine and oxygen atoms, as well as the anisotropic effects of the double bond.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (CH₂=)~5.6DoubletJac ≈ 2.01H
Hₐ' (CH₂=)~5.4DoubletJa'c ≈ 1.51H
Hb (-CH₂O-)~4.2Singlet-2H
Hc (-OH)Variable (e.g., 2.0-4.0)Broad Singlet-1H

Note: The hydroxyl proton (Hc) chemical shift is highly dependent on solvent, concentration, and temperature. It may also undergo deuterium exchange with D₂O, leading to its disappearance from the spectrum. The vinyl protons (Ha and Ha') are diastereotopic and thus have slightly different chemical shifts and coupling constants to the methylene protons, though they are predicted to be small and may resolve as a multiplet.

¹³C NMR Spectral Data Summary

The carbon NMR spectrum of this compound will display three distinct signals corresponding to the three carbon atoms in unique chemical environments.

Carbon LabelChemical Shift (δ, ppm)
C1 (-CH₂O-)~65
C2 (=C(Br)-)~130
C3 (CH₂=)~118

Experimental Protocol for NMR Analysis

This section outlines a standard procedure for the preparation and NMR analysis of a liquid sample such as this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a minimal signal overlap with the analyte peaks. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The following parameters are typical for a 400 MHz NMR spectrometer.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate nucleus (¹H or ¹³C) and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

  • Number of Scans: For a moderately concentrated sample, 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence is standard to produce a spectrum with singlets for each carbon.

  • Spectral Width: A spectral width of approximately 200-220 ppm is typical.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Labeling

The following diagram illustrates the structure of this compound with the IUPAC numbering for carbon atoms and labels for the chemically distinct protons.

Caption: Molecular structure of this compound with atom labeling.

General NMR Experimental Workflow

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent + TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Lock Lock and Shim Spectrometer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integration (¹H) Reference->Integrate PeakPick Peak Picking (¹H & ¹³C) Reference->PeakPick Assign Assign Signals Integrate->Assign PeakPick->Assign Structure Structure Elucidation Assign->Structure

Caption: General workflow for NMR spectroscopy.

Infrared (IR) spectroscopy of alcohols with C=C and C-Br bonds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Alcohols with C=C and C-Br Bonds

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used extensively in research and industry for the identification and characterization of organic molecules.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups.[1][2] This guide offers a detailed examination of the IR spectroscopy of complex organic molecules that simultaneously feature hydroxyl (-OH), carbon-carbon double bond (C=C), and carbon-bromine (C-Br) functionalities. Understanding the characteristic spectral signatures of these groups is crucial for researchers, scientists, and drug development professionals in confirming molecular structures, monitoring reaction progress, and assessing sample purity.

Core Principles of Infrared Spectroscopy

Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.[3] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.[1] An IR spectrometer measures this absorption and plots it as a spectrum of percent transmittance against wavenumber (cm⁻¹).[1]

The key regions in an IR spectrum include:

  • Functional Group Region (4000-1300 cm⁻¹) : This region is where most key functional groups exhibit characteristic stretching vibrations.[1] Absorptions for O-H, N-H, and C-H bonds are found from 4000 to 2500 cm⁻¹, triple bonds from 2500 to 2000 cm⁻¹, and double bonds (like C=O and C=C) from 2000 to 1500 cm⁻¹.[4]

  • Fingerprint Region (below 1500 cm⁻¹) : This area contains a complex pattern of absorptions from various single-bond stretching and bending vibrations (such as C-O, C-C, and C-Br).[4][5] While difficult to interpret fully, this region is unique to each molecule and serves as a molecular "fingerprint".[1][5]

The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[2][4] Therefore, more polar bonds like O-H and C-O typically produce stronger absorptions than less polar bonds like C=C.

Characteristic IR Absorptions of Alcohols, Alkenes, and Alkyl Bromides

Molecules containing alcohol, alkene, and alkyl bromide functionalities will display a combination of characteristic peaks. The precise location and appearance of these bands provide critical structural information.

Alcohol (R-OH) Vibrations

Alcohols are defined by two primary characteristic absorptions: the O-H stretch and the C-O stretch.[5][6]

  • O-H Stretch : The hydroxyl group stretch is one of the most recognizable peaks in an IR spectrum. In liquid or solid samples where hydrogen bonding occurs, this absorption appears as a very strong and broad band in the 3500-3200 cm⁻¹ region.[6][7][8] The broadness is a direct result of the different hydrogen-bonding environments within the sample.[7] In very dilute solutions or in the gas phase, a sharp, less intense peak for "free" (non-hydrogen-bonded) hydroxyl groups may be observed around 3600 cm⁻¹.[3][7]

  • C-O Stretch : The stretching vibration of the carbon-oxygen single bond results in a strong, sharp peak within the fingerprint region, typically between 1260 and 1000 cm⁻¹.[6][8] The exact position can help distinguish between primary (1075-1000 cm⁻¹), secondary, and tertiary alcohols.[8]

Alkene (C=C) Vibrations

The presence of a carbon-carbon double bond introduces two key vibrational modes.

  • C=C Stretch : The stretching of the double bond itself typically gives rise to a medium-to-weak absorption in the 1680-1620 cm⁻¹ range.[5][9][10] The intensity of this peak is variable; symmetrically substituted alkenes may show a very weak or absent peak due to a minimal change in dipole moment.

  • =C-H Stretch : The stretching of the C-H bond where the carbon is part of the double bond (an sp²-hybridized carbon) occurs at a slightly higher frequency than for sp³ C-H bonds. This peak is typically found just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[5][9][11] Its presence is a clear indicator of unsaturation.

  • =C-H Bend : Strong absorptions resulting from the out-of-plane bending of the vinylic C-H bonds appear in the 1000-650 cm⁻¹ region.[9]

Alkyl Bromide (R-Br) Vibrations
  • C-Br Stretch : The carbon-bromine bond stretch is found at the low-frequency end of the fingerprint region. Due to the high mass of the bromine atom, this vibration occurs at a low wavenumber, typically in the range of 690-515 cm⁻¹.[5][9] This peak is often of medium intensity.

Data Presentation: Summary of IR Absorptions

The following table summarizes the key quantitative data for the functional groups discussed.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Typical Intensity & Appearance
Alcohol O-H Stretch (H-bonded)3500 - 3200Strong, Broad
C-O Stretch1260 - 1050Strong
Alkene =C-H Stretch3100 - 3000Medium
C=C Stretch1680 - 1620Variable (Weak to Medium)
=C-H Bend1000 - 650Strong
Alkyl Bromide C-Br Stretch690 - 515Medium
Alkane (for reference) C-H Stretch3000 - 2850Strong

Logical Workflow for Spectral Interpretation

A systematic approach is essential when interpreting the spectrum of a multifunctional compound. The following workflow outlines the logical steps for identifying the alcohol, alkene, and alkyl bromide groups.

G cluster_0 IR Spectrum Analysis Workflow start Obtain IR Spectrum region1 Examine 3500-3200 cm⁻¹ Region start->region1 decision1 Strong, Broad Peak? region1->decision1 result1 Alcohol O-H Confirmed decision1->result1 Yes region2 Examine 3100-3000 cm⁻¹ & 1680-1620 cm⁻¹ decision1->region2 No result1->region2 decision2 Peaks Present? region2->decision2 result2 Alkene C=C, =C-H Confirmed decision2->result2 Yes region3 Examine Fingerprint Region (690-515 cm⁻¹) decision2->region3 No result2->region3 decision3 Medium Peak Present? region3->decision3 result3 Alkyl Bromide C-Br Confirmed decision3->result3 Yes end_node Structure Corroborated decision3->end_node No result3->end_node

Caption: Logical workflow for the systematic interpretation of an IR spectrum.

Experimental Protocols

Obtaining a high-quality IR spectrum is critically dependent on proper sample preparation.[12] The choice of method depends on the physical state of the sample.[13]

Attenuated Total Reflectance (ATR)

ATR is the most common and convenient technique for both liquid and solid samples, requiring minimal to no sample preparation.[13][14][15]

  • Methodology :

    • Crystal Cleaning : Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[12]

    • Background Scan : Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

    • Sample Application : Place a small amount of the solid or a single drop of the liquid directly onto the center of the ATR crystal.[12][15]

    • Apply Pressure : For solid samples, lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[12][14]

    • Data Acquisition : Collect the IR spectrum.

    • Cleaning : Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

Transmission Methods

These are traditional methods that involve passing the IR beam directly through the sample.[13][14]

  • For Liquids (Neat or Solution) :

    • Cell Preparation : Use a liquid cell composed of two IR-transparent salt plates (e.g., NaCl or KBr).[12][16] For a neat liquid, place one to two drops directly onto one plate and carefully place the second plate on top to create a thin film.[16][17]

    • For Solutions : Prepare a concentrated solution (5-10%) of the sample in a relatively IR-transparent solvent (e.g., CCl₄ or CS₂). Inject the solution into a sealed liquid cell.[18]

    • Analysis : Place the cell assembly into the spectrometer's sample holder and acquire the spectrum.

    • Cleaning : Disassemble the plates and clean them thoroughly with a dry, appropriate solvent. Store them in a desiccator to protect them from moisture.[17]

  • For Solids (KBr Pellet) :

    • Grinding : Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[12][17]

    • Mixing : Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[12][17]

    • Pressing : Transfer the mixture to a pellet die and use a hydraulic press to apply high pressure, forming a clear or translucent pellet.[12]

    • Analysis : Place the pellet in a sample holder in the spectrometer and collect the spectrum. A blank KBr pellet should be used for the background scan to account for scattering and moisture.[13]

G cluster_1 Sample Preparation Workflow start Sample for Analysis state Determine Physical State start->state liquid Liquid Sample state->liquid Liquid solid Solid Sample state->solid Solid method_atr_l ATR (Preferred) liquid->method_atr_l method_neat Neat Sample (Salt Plates) liquid->method_neat method_atr_s ATR (Preferred) solid->method_atr_s method_kbr KBr Pellet solid->method_kbr end_node Acquire Spectrum method_atr_l->end_node method_neat->end_node method_atr_s->end_node method_kbr->end_node

Caption: Decision workflow for selecting an appropriate IR sample preparation method.

Conclusion

The infrared spectrum of an alcohol containing C=C and C-Br bonds is a superposition of the characteristic absorptions of each functional group. A systematic analysis, beginning with the highly recognizable broad O-H stretch, followed by the identification of alkene C=C and =C-H stretches, and concluding with the C-Br stretch in the low-wavenumber region, allows for a confident structural confirmation. The choice of a suitable experimental protocol, with ATR being the modern standard for its simplicity and speed, is paramount for acquiring a high-quality, interpretable spectrum. This guide provides the foundational data and methodologies for researchers to effectively utilize IR spectroscopy in the analysis of these complex molecules.

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of the Predicted Electron Ionization Mass Spectrometry Fragmentation Pattern of 2-Bromoallyl Alcohol for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed theoretical examination of the mass spectrometry fragmentation pattern of this compound (C₃H₅BrO), a crucial resource for its identification and characterization in complex matrices. In the absence of a publicly available experimental mass spectrum for this specific compound, this document leverages established principles of mass spectrometry for alcohols and alkyl halides to predict its fragmentation behavior under electron ionization (EI) conditions.

Core Concepts in Fragmentation

The fragmentation of this compound in a mass spectrometer is anticipated to be governed by the functional groups present: the primary alcohol and the vinyl bromide. Upon electron ionization, the molecule will form a molecular ion (M⁺˙), which is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The key predicted fragmentation pathways include alpha-cleavage, dehydration, and loss of the bromine radical.[1][2][3][4] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, is expected to produce characteristic isotopic patterns (M and M+2 peaks) for bromine-containing fragments.[4][5]

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The molecular weight of this compound is 136.98 g/mol .[6]

m/z (⁷⁹Br/⁸¹Br)Proposed Ion StructureFragmentation Pathway
136 / 138[CH₂(Br)C(CH₂OH)]⁺˙Molecular Ion (M⁺˙)
118 / 120[CH₂(Br)C=CH₂]⁺˙Dehydration (Loss of H₂O)
107 / 109[CH₂(Br)C=O]⁺Alpha-cleavage (Loss of CH₃) - Rearrangement
57[C₃H₅O]⁺Loss of Br radical
41[C₃H₅]⁺Allyl cation
31[CH₂OH]⁺Alpha-cleavage (Loss of C₂H₂Br)

Visualizing the Fragmentation Pathway

The logical relationships of the predicted fragmentation cascade are illustrated in the following diagram, generated using the DOT language.

Fragmentation_Pathway M [C₃H₅BrO]⁺˙ m/z = 136/138 F1 [C₃H₄Br]⁺˙ m/z = 118/120 M->F1 - H₂O F2 [C₂H₂BrO]⁺ m/z = 107/109 M->F2 - CH₃ (rearrangement) F3 [C₃H₅O]⁺ m/z = 57 M->F3 - Br• F5 [CH₃O]⁺ m/z = 31 M->F5 - C₂H₂Br• F4 [C₃H₅]⁺ m/z = 41 F3->F4 - O

Predicted fragmentation pathway of this compound.

Experimental Protocol: A General Guideline

While a specific protocol for this compound is not available, the following outlines a general methodology for analyzing a liquid alcohol sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Transfer the final solution to an appropriate autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 30 to 200.

    • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (e.g., 3 minutes).

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern outlined in this guide.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. Researchers are encouraged to use this predicted data as a reference point for the identification and structural elucidation of this compound in their analytical workflows.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Bromoallyl alcohol (2-BAA), a versatile reagent in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide combines available information with established chemical principles and standardized testing protocols to offer a thorough understanding for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅BrO[1][2]
Molecular Weight 136.98 g/mol [1][3]
Appearance Colorless to light yellow liquid[4]
Density 1.654 g/mL at 25 °C[3][5]
Boiling Point 58-62 °C at 100 mbar[3][5]
Refractive Index n20/D 1.5037[3][5]
Flash Point 76.7 °C (closed cup)[5]

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
Water Sparingly soluble to solubleThe hydroxyl group can form hydrogen bonds with water, but the bromoalkene moiety is hydrophobic.
Methanol, Ethanol MiscibleShort-chain alcohols are polar and can engage in hydrogen bonding with 2-BAA.
Acetone MiscibleAcetone is a polar aprotic solvent capable of dissolving a wide array of chemicals.[6]
Dichloromethane MiscibleA common organic solvent that can dissolve a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO) MiscibleDMSO is a highly polar aprotic solvent known for its excellent dissolving power for a wide range of organic compounds.[7][8]
Toluene, Hexane Sparingly solubleNon-polar solvents are less likely to effectively solvate the polar hydroxyl group of 2-BAA.

Stability Profile and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. While specific stability studies are not widely published, potential degradation pathways can be predicted based on its functional groups.

3.1 Thermal Stability

Allylic alcohols can undergo thermal decomposition. For this compound, heating may lead to elimination reactions, polymerization, or decomposition into smaller molecules. It is recommended to store the compound in a cool place to minimize thermal degradation.[4]

3.2 Hydrolytic Stability

The presence of a bromoalkene and an alcohol functional group suggests that this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of similar bromoalkanes can proceed via nucleophilic substitution (SN1 or SN2) mechanisms, leading to the formation of corresponding diols.[9][10][11]

3.3 Oxidative Stability

Primary alcohols can be oxidized to aldehydes and further to carboxylic acids.[12][13][14] Therefore, this compound is expected to be sensitive to oxidizing agents. Contact with strong oxidizers should be avoided.

Table 3: Predicted Stability and Degradation of this compound

ConditionPredicted StabilityPotential Degradation Products
Thermal Stress Unstable at elevated temperaturesPolymerization products, smaller volatile organic compounds
Aqueous Solution (pH 7) Moderately stableSlow hydrolysis to 2,3-dihydroxypropene
Acidic Conditions (e.g., pH 4) Prone to hydrolysis and rearrangement2,3-dihydroxypropene, other rearranged products
Basic Conditions (e.g., pH 9) Prone to hydrolysis and elimination2,3-dihydroxypropene, elimination products
Presence of Oxidizing Agents Unstable2-Bromoacrylic acid, subsequent decomposition products
Light Exposure Potentially unstableRadical-mediated polymerization or degradation

Experimental Protocols

Standardized methods, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended for determining the solubility and stability of chemical substances.[15][16][17][18][19][20][21]

4.1 Protocol for Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with solubility above 10⁻² g/L.

  • Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: The solution is allowed to stand to allow for phase separation. If necessary, centrifugation is used.

  • Sampling: A sample of the aqueous phase is carefully removed.

  • Analysis: The concentration of this compound in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

4.2 Protocol for Stability Testing (General Approach)

A general protocol to assess the stability of this compound under various conditions:

  • Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water at different pH values, organic solvents).

  • Stress Conditions: Subject the samples to various stress conditions, including:

    • Thermal: Elevated temperatures (e.g., 40 °C, 60 °C).

    • Hydrolytic: Different pH values (e.g., 2, 7, 10).

    • Oxidative: Addition of an oxidizing agent (e.g., hydrogen peroxide).

    • Photolytic: Exposure to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

  • Data Evaluation: Determine the rate of degradation and identify the major degradation products for each stress condition.

Visualizations

5.1 Experimental Workflow for Solubility Determination

G A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B C Phase Separation (Settling/Centrifugation) B->C D Sampling of Aqueous Phase C->D E Analysis by HPLC/GC D->E F Data Analysis and Solubility Determination E->F

Caption: Workflow for determining the water solubility of this compound.

5.2 General Workflow for Chemical Stability Testing

G cluster_stress Stress Conditions Thermal Thermal C Collect Samples at Time Points Hydrolytic Hydrolytic (pH variation) Oxidative Oxidative Photolytic Photolytic A Prepare Solutions of 2-BAA B Expose to Stress Conditions A->B B->C D Analyze by Stability-Indicating HPLC-MS C->D E Determine Degradation Rate and Identify Products D->E

Caption: General workflow for assessing the chemical stability of this compound.

Handling and Storage Recommendations

To ensure the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Some suppliers recommend storage under an inert atmosphere, such as argon.[15]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[16][17]

  • Personal Protective Equipment (PPE): Use appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical to avoid skin and eye irritation.[5]

Disclaimer: This document is intended for informational purposes only and is based on the best available data at the time of writing. It is crucial to consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling or using this compound. All experimental work should be conducted by qualified personnel in a well-equipped laboratory.

References

An In-depth Technical Guide to the Safe Handling and Storage of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of 2-Bromoallyl alcohol (CAS No. 598-19-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a combustible liquid that is harmful if swallowed and can cause severe skin and eye irritation. Its properties necessitate careful handling to avoid exposure and injury.

PropertyValueSource
Molecular Formula C₃H₅BrO[1]
Molecular Weight 136.98 g/mol [2]
Appearance Colorless to yellow to orange clear liquidTCI America
Density 1.654 g/mL at 25 °C
Boiling Point 58-62 °C at 100 mbar
Flash Point 76.7 °C (170.1 °F) - closed cup
Refractive Index n20/D 1.5037[3]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Flammable Liquid (Category 4)

  • Acute Toxicity, Oral (Category 4)

  • Skin Irritation (Category 2)

  • Serious Eye Damage (Category 1)

  • May cause respiratory irritation (STOT SE 3)

It is crucial to wear appropriate personal protective equipment (PPE) and work in a well-ventilated area to mitigate these risks.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

EquipmentSpecificationRationale
Eye/Face Protection Safety glasses with side-shields, face shieldProtects against splashes and vapors causing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact which can cause irritation.
Skin and Body Protection Lab coat, flame-retardant clothingProtects against skin contact and in case of fire.
Respiratory Protection Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridgesRequired when working with larger quantities or in poorly ventilated areas to prevent respiratory irritation.

Safe Handling Protocols

Adherence to a strict handling protocol is essential to minimize exposure and prevent accidents.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Ensure fume hood is operational A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Work exclusively within a certified chemical fume hood C->D E Ground all equipment to prevent static discharge D->E F Dispense liquid slowly and carefully to avoid splashes E->F G Keep container tightly closed when not in use F->G H Wipe down work area with appropriate solvent G->H I Dispose of waste in a designated hazardous waste container H->I J Remove and properly store or dispose of PPE I->J K Wash hands thoroughly with soap and water J->K

A workflow outlining the essential steps for the safe handling of this compound.

Storage Precautions

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The product should be stored at room temperature under an argon atmosphere.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5] "No smoking" policies should be strictly enforced in storage areas.

G substance This compound incompatible Incompatible With substance->incompatible oxidizers Strong Oxidizing Agents incompatible->oxidizers heat Heat, Sparks, Open Flames incompatible->heat

A diagram illustrating materials and conditions incompatible with this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

EmergencyProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[4]
Skin Contact Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
Ingestion If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. Do NOT induce vomiting.[6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]
Fire Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Vapors are heavier than air and may travel to a source of ignition and flash back.[6]
Spill Evacuate area and ventilate. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4] It is recommended to use a licensed professional waste disposal service.

References

Thermodynamic properties of substituted allyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Substituted Allyl Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted allyl alcohols. Due to the vast structural diversity of this class of compounds, this guide focuses on the foundational parent molecule, allyl alcohol, and select substituted derivatives for which experimental data is available. A significant portion of this document is dedicated to detailing the experimental protocols necessary for determining these crucial thermodynamic parameters, empowering researchers to generate data for novel substituted allyl alcohols.

Introduction to Substituted Allyl Alcohols

Substituted allyl alcohols are a class of organic compounds that feature a hydroxyl group attached to an allylic carbon atom. The allylic group, a C=C-C moiety, imparts unique reactivity to these molecules. They serve as versatile building blocks in organic synthesis and are key intermediates in the production of a wide array of chemicals, including polymers, resins, plasticizers, and pharmaceuticals. A thorough understanding of their thermodynamic properties is paramount for process design, safety analysis, and predicting reaction outcomes in drug development and materials science.

Thermodynamic Properties

The key thermodynamic properties that govern the behavior of substituted allyl alcohols in chemical processes are the enthalpy of formation, entropy, and heat capacity. These parameters are essential for calculating reaction enthalpies, Gibbs free energies, and equilibrium constants.

Data Presentation

Quantitative thermodynamic data for substituted allyl alcohols is not extensively available in the literature. The following tables summarize the available data for allyl alcohol and some simple substituted derivatives.

Table 1: Standard Molar Enthalpy of Formation and Combustion of Allyl Alcohol

PropertyValueUnits
Standard Molar Enthalpy of Formation (Liquid)-165.7kJ/mol
Standard Molar Enthalpy of Combustion (Liquid)-1853.8kJ/mol[1]

Table 2: Physical and Thermodynamic Properties of Allyl Alcohol

PropertyValueUnits
Molecular Weight58.08 g/mol [2]
Boiling Point97.1°C
Density0.854g/cm³ at 20°C[1]
Liquid Heat Capacity0.493BTU/lb-°F at 70°F[1]
Ideal Gas Heat Capacity0.327BTU/lb-°F at 70°F[1]

Table 3: Available Data for Selected Substituted Allyl Alcohols

CompoundCAS NumberMolecular FormulaBoiling Point (°C)Density (g/mL at 25°C)
Methallyl alcohol (2-Methyl-2-propen-1-ol)513-42-8C₄H₈O113-1150.857
Crotyl alcohol (2-Buten-1-ol)6117-91-5C₄H₈O121.20.849
3-Chloro-2-propen-1-ol29560-84-7C₃H₅ClO153.31.214

Note: Comprehensive thermodynamic data such as enthalpy of formation and heat capacity for many substituted allyl alcohols are not readily found in compiled databases and often require experimental determination or computational estimation.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of substituted allyl alcohols relies on well-established experimental techniques. The following sections detail the methodologies for measuring key parameters.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation of a substituted allyl alcohol is typically determined indirectly from its standard enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified liquid substituted allyl alcohol is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

  • Assembly of the Bomb: The crucible is placed inside a sealed, high-pressure stainless steel vessel, the "bomb." The bomb is then purged and filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.

  • Calculation of Heat of Combustion: The heat released by the combustion reaction is calculated using the following equation:

    qcomb = -(Ccal * ΔT)

    where:

    • qcomb is the heat of combustion.

    • Ccal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • ΔT is the corrected temperature change of the water.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) of the substituted allyl alcohol can then be calculated from the experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The calculation involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity: Constant-Pressure Calorimetry

The specific heat capacity of a liquid substituted allyl alcohol can be measured using a constant-pressure calorimeter, often a simple coffee-cup calorimeter for educational purposes, or more sophisticated instruments for research-grade data.

Methodology:

  • Calorimeter Setup: A known mass of the liquid substituted allyl alcohol is placed in the insulated container of the calorimeter. The initial temperature of the liquid is recorded.

  • Heating: A known amount of heat is introduced to the liquid. This can be done by adding a warmer object of known temperature and heat capacity or by using an electric heater with a known power output for a specific time.

  • Temperature Measurement: The liquid is stirred continuously to ensure uniform temperature distribution, and the final temperature is recorded once thermal equilibrium is reached.

  • Calculation of Heat Capacity: The heat capacity is calculated using the formula:

    q = mcΔT

    where:

    • q is the heat absorbed by the liquid.

    • m is the mass of the liquid.

    • c is the specific heat capacity of the liquid.

    • ΔT is the change in temperature.

Reaction Pathways and Energetics

The unique structure of substituted allyl alcohols gives rise to interesting and synthetically useful reaction pathways. The thermodynamics and kinetics of these reactions are crucial for controlling product distribution.

Allylic Substitution Reactions

Substituted allyl alcohols can undergo nucleophilic substitution reactions. These reactions can proceed through different mechanisms, such as Sₙ1', Sₙ2', and Sₙ2 pathways, leading to potentially different products.

G cluster_0 Allylic Substitution Pathways A Substituted Allyl Alcohol B Protonation/ Activation of OH A->B H+ C Allylic Carbocation (Resonance Stabilized) B->C -H2O F SN2' Pathway B->F Concerted attack at γ-carbon G SN2 Pathway B->G Concerted attack at α-carbon D SN1' Product C->D Nu- attack at γ-carbon E SN1 Product C->E Nu- attack at α-carbon H SN2' Product F->H I SN2 Product G->I Nu Nucleophile (Nu-) Nu->F Nu->G

Caption: Mechanisms of nucleophilic allylic substitution.

Kinetic vs. Thermodynamic Control

In reactions of allylic systems, the formation of different products can often be governed by whether the reaction is under kinetic or thermodynamic control. The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower overall energy).

G Reactant Reactant Intermediate Intermediate Reactant->Intermediate TS_Kinetic TS_kinetic Kinetic_Product Kinetic Product TS_Kinetic->Kinetic_Product TS_Thermo TS_thermo Thermo_Product Thermodynamic Product TS_Thermo->Thermo_Product Intermediate->TS_Kinetic Intermediate->TS_Thermo Y_axis_top Energy Y_axis_bottom Y_axis_bottom Y_axis_top:s->Y_axis_bottom:n X_axis_start X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end Ea_Kinetic ΔG‡ (kinetic) Ea_Thermo ΔG‡ (thermodynamic)

Caption: Energy profile for kinetic vs. thermodynamic control.

Conclusion

This technical guide has provided an overview of the thermodynamic properties of substituted allyl alcohols, highlighting the available data and detailing the experimental methodologies for their determination. For researchers and professionals in drug development and chemical synthesis, a solid grasp of these properties is indispensable for reaction design, optimization, and safety. While comprehensive databases for substituted allyl alcohols are limited, the experimental protocols outlined herein provide a clear path for obtaining the necessary data for novel compounds. The understanding of their reaction pathways further aids in predicting and controlling chemical transformations.

References

Unveiling 2-Bromoallyl Alcohol: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and an early synthetic route to 2-bromoallyl alcohol, a valuable building block in organic synthesis. Due to the absence of a singular, formally documented "discovery" in readily available literature, this document outlines a plausible and historically relevant first synthesis pathway. The synthesis proceeds via a two-step process: the bromination of allyl alcohol to yield 2,3-dibromo-1-propanol, followed by a dehydrobromination reaction to afford the target compound. This guide offers detailed experimental protocols, a summary of quantitative data, and logical diagrams to elucidate the synthetic workflow.

Physicochemical and Spectroscopic Data

A compilation of the key quantitative data for this compound is presented below. This information is crucial for its identification, purification, and safe handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₃H₅BrO
Molecular Weight 136.98 g/mol
CAS Number 598-19-6
Boiling Point 58-62 °C at 100 mbar
Density 1.654 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5037
¹H NMR (CDCl₃, 400 MHz) δ 5.85 (s, 1H), 5.61 (s, 1H), 4.31 (s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 126.9, 121.8, 65.4

Experimental Protocols: A Plausible First Synthesis

The following detailed experimental protocols describe a two-step synthesis of this compound from the readily available starting material, allyl alcohol.

Step 1: Synthesis of 2,3-Dibromo-1-propanol

This procedure details the addition of bromine across the double bond of allyl alcohol to form the dibrominated intermediate.

Materials:

  • Allyl alcohol

  • Bromine

  • Carbon tetrachloride (or a suitable non-polar solvent)

  • Round-bottom flask

  • Dropping funnel

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in approximately ten volumes of carbon tetrachloride.[1]

  • Cool the reaction mixture in an ice bath to maintain a temperature between 0-25 °C.[1]

  • Prepare a solution of a stoichiometric amount of bromine in double its volume of carbon tetrachloride.

  • Slowly add the bromine solution dropwise to the stirred allyl alcohol solution. Maintain the temperature of the reaction mixture between 20 °C and 25 °C.[2]

  • After the addition is complete, wash the reaction mixture twice with water.

  • Remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • The crude 2,3-dibromo-1-propanol can be purified by vacuum distillation. Collect the fraction boiling at 95-97 °C/10 mmHg.[1] A yield of approximately 90% can be expected.[2]

Step 2: Synthesis of this compound via Dehydrobromination

This procedure describes the elimination of one equivalent of hydrogen bromide from 2,3-dibromo-1-propanol to generate the double bond in the final product.

Materials:

  • 2,3-Dibromo-1-propanol

  • Potassium hydroxide

  • Ethanol (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-1-propanol in ethanol.

  • Prepare a solution of one equivalent of potassium hydroxide in ethanol.

  • Slowly add the ethanolic potassium hydroxide solution to the stirred solution of 2,3-dibromo-1-propanol at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction (monitoring by TLC is recommended).

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of this compound.

Synthesis_Workflow Allyl_Alcohol Allyl Alcohol Step1 Step 1: Bromination Allyl_Alcohol->Step1 Bromine Bromine Bromine->Step1 Dibromo_Propanol 2,3-Dibromo-1-propanol Step1->Dibromo_Propanol Step2 Step 2: Dehydrobromination Dibromo_Propanol->Step2 KOH Potassium Hydroxide KOH->Step2 Bromoallyl_Alcohol This compound Step2->Bromoallyl_Alcohol

Caption: Overall synthetic workflow for this compound.

Step1_Detail cluster_step1 Step 1: Bromination Details Allyl_Alcohol Allyl Alcohol in Carbon Tetrachloride Reaction Reaction at 0-25°C Allyl_Alcohol->Reaction Bromine_Solution Bromine in Carbon Tetrachloride Bromine_Solution->Reaction Workup Aqueous Wash Reaction->Workup Evaporation Solvent Removal Workup->Evaporation Purification Vacuum Distillation Evaporation->Purification Product1 2,3-Dibromo-1-propanol Purification->Product1 Step2_Detail cluster_step2 Step 2: Dehydrobromination Details Dibromo_Propanol 2,3-Dibromo-1-propanol in Ethanol Reaction Reflux Dibromo_Propanol->Reaction KOH_Solution Potassium Hydroxide in Ethanol KOH_Solution->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Drying Drying Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product2 This compound Purification->Product2

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoallyl alcohol (also known as 2-bromo-2-propen-1-ol) is a valuable trifunctional reagent in organic synthesis, possessing a primary alcohol, a vinyl bromide, and a double bond. This unique combination of functional groups makes it an important building block for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility in drug development is particularly noteworthy, where it can be used to introduce a reactive handle for cross-coupling reactions or to construct heterocyclic scaffolds. This document provides a detailed two-step protocol for the synthesis of this compound from the readily available starting material, allyl alcohol. The synthesis involves the bromination of the double bond to form a dibromo intermediate, followed by a regioselective dehydrobromination.

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • Bromination: Allyl alcohol reacts with elemental bromine via electrophilic addition to yield the intermediate, 2,3-dibromo-1-propanol.

  • Dehydrobromination: The intermediate undergoes an E2 elimination reaction using a strong base to afford the final product, this compound.

Overall Reaction Scheme

Data Summary

The following table summarizes the key quantitative data for the compounds involved in this synthesis.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Typical Yield
Allyl Alcohol (Starting Material)58.08970.854N/A
2,3-Dibromo-1-propanol (Intermediate)217.89[1]95-97 / 10 mmHg[2]2.12 @ 25 °C[2]85-90%[2][3]
This compound (Final Product)136.9858-62 / 100 mbar1.654 @ 25 °C~80% (for elimination step)

Experimental Protocols

Safety Precautions:

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty, bromine-resistant gloves. Have a bromine quenching solution (e.g., aqueous sodium thiosulfate) readily available.

  • Potassium Hydroxide (KOH): Very caustic and can cause severe burns. Handle with care, wearing gloves and eye protection.

  • Solvents: Carbon tetrachloride is a suspected carcinogen and harmful to the environment; handle with appropriate precautions and dispose of waste correctly. Diethyl ether is extremely flammable.

Step 1: Synthesis of 2,3-Dibromo-1-propanol

This procedure details the electrophilic addition of bromine across the double bond of allyl alcohol. The reaction is exothermic and requires careful temperature control to minimize side reactions.[4][5][6]

Materials:

  • Allyl alcohol (1.0 mol, 58.08 g)

  • Elemental Bromine (1.0 mol, 159.8 g)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (600 mL)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (1 L), dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Set up a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-water bath.

  • Dissolve allyl alcohol (58.08 g) in 500 mL of carbon tetrachloride in the flask and cool the solution to 0-5 °C with stirring.

  • In the dropping funnel, prepare a solution of bromine (159.8 g) in 100 mL of carbon tetrachloride.

  • Add the bromine solution dropwise to the stirred allyl alcohol solution over a period of 1-2 hours. Maintain the reaction temperature below 10 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C, then warm to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 200 mL of water, 200 mL of 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude 2,3-dibromo-1-propanol can be purified by vacuum distillation, collecting the fraction boiling at 95-97 °C / 10 mmHg.[2] The expected yield is approximately 85-90%.[2][3]

Step 2: Synthesis of this compound (Dehydrobromination)

This protocol describes the base-induced elimination of one equivalent of hydrogen bromide from 2,3-dibromo-1-propanol. Using an alcoholic solution of a strong base favors the elimination pathway.[7][8][9]

Materials:

  • 2,3-Dibromo-1-propanol (0.5 mol, 108.9 g)

  • Potassium Hydroxide (KOH) (0.6 mol, 33.7 g)

  • Ethanol (95% or absolute) (400 mL)

  • Diethyl Ether

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (1 L) with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Set up a 1 L round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Prepare a solution of potassium hydroxide (33.7 g) in ethanol (400 mL) in the flask. Stir until the KOH is fully dissolved. Gentle warming may be required.

  • Add the 2,3-dibromo-1-propanol (108.9 g) to the ethanolic KOH solution.

  • Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of potassium bromide (KBr) will have formed.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting slurry, add 200 mL of water and 200 mL of diethyl ether. Stir to dissolve the product and salts.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine all organic layers and wash with 150 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by rotary evaporation.

  • Purify the crude this compound by vacuum distillation to yield the final product.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound from allyl alcohol.

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Dehydrobromination A1 Allyl Alcohol in CCl4 R1 Reaction Flask (0-10 °C) A1->R1 A2 Bromine in CCl4 A2->R1 Dropwise Addition W1 Workup: 1. H2O Wash 2. NaHCO3 Wash 3. Brine Wash R1->W1 Crude Product D1 Dry (MgSO4) & Filter W1->D1 E1 Rotary Evaporation D1->E1 P1 Vacuum Distillation (95-97 °C / 10 mmHg) E1->P1 I1 Intermediate: 2,3-Dibromo-1-propanol P1->I1 R2 Reaction Flask (Reflux) I1->R2 Add to Base B1 KOH in Ethanol B1->R2 E2 Rotary Evaporation (Remove Ethanol) R2->E2 W2 Workup: 1. Add H2O & Ether 2. Extract with Ether 3. Brine Wash E2->W2 D2 Dry (MgSO4) & Filter W2->D2 E3 Rotary Evaporation (Remove Ether) D2->E3 P2 Vacuum Distillation E3->P2 F1 Final Product: This compound P2->F1

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Grignard Reaction with 2-Bromoallyl Alcohol Utilizing a Silyl Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for a multi-step synthesis involving the Grignard reaction of 2-bromoallyl alcohol. Due to the inherent incompatibility of the acidic hydroxyl group with the strongly basic Grignard reagent, a protecting group strategy is essential.[1][2] This protocol outlines a robust three-step sequence: (1) protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether, (2) formation of the corresponding Grignard reagent, and (3) reaction of the Grignard reagent with an aldehyde to form a protected 1,2-diol. A final deprotection step to yield the free diol is also described. This methodology is broadly applicable in synthetic organic chemistry for the construction of complex polyol structures.

Introduction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3] However, the utility of this reaction is limited by the presence of acidic protons in the substrate, as the highly basic Grignard reagent will be quenched through an acid-base reaction.[1] Haloalcohols such as this compound present this challenge, necessitating the protection of the hydroxyl group prior to the formation of the organomagnesium halide.

Silyl ethers are ideal protecting groups for alcohols in the context of Grignard reactions due to their ease of formation, stability under the basic conditions of Grignard reagent formation and reaction, and the availability of mild and selective deprotection methods.[4] The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a good balance of steric bulk and reactivity, providing robust protection and reliable cleavage.[4]

This application note details a comprehensive strategy for the utilization of this compound in Grignard reactions, providing researchers in drug development and synthetic chemistry with a practical guide for the synthesis of valuable 2-methylene-1,3-diols.

Overall Reaction Scheme

The overall transformation is a three-step process, starting from the commercially available this compound and culminating in the formation of a substituted 2-methylene-1,3-diol. An exemplary reaction with benzaldehyde is shown below.

Overall_Reaction_Scheme start This compound protected TBDMS-protected This compound start->protected Step 1: Protection step1_in TBDMSCl, Imidazole DMF grignard Grignard Reagent protected->grignard Step 2: Grignard Formation step2_in Mg, THF protected_diol Protected Diol grignard->protected_diol Step 3: Addition Reaction step3_in 1. Benzaldehyde 2. H3O+ work-up final_product Final Diol Product protected_diol->final_product Step 4: Deprotection step4_in TBAF, THF

Caption: Overall workflow for the protected Grignard reaction.

Data Presentation

The following tables summarize the expected quantitative data for each step of the synthesis. Yields are based on representative procedures found in the literature for analogous substrates.[5]

Table 1: Protection of this compound

ParameterConditionsTypical Yield (%)
Reagents This compound (1.0 eq.), TBDMSCl (1.2 eq.), Imidazole (2.5 eq.)85 - 95
Solvent Anhydrous DMF or CH₂Cl₂
Temperature Room Temperature
Reaction Time 12 - 16 hours

Table 2: Grignard Reagent Formation and Reaction with Aldehyde

ParameterConditionsTypical Yield (%)
Reagents Protected bromoallyl alcohol (1.0 eq.), Mg turnings (1.2 eq.), Aldehyde (1.0 eq.)75 - 85
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours

Table 3: Deprotection of TBDMS Ether

ParameterConditionsTypical Yield (%)
Reagents Protected Diol (1.0 eq.), TBAF (1.1 eq.)90 - 98
Solvent THF
Temperature Room Temperature
Reaction Time 1 - 4 hours

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-((tert-butyldimethylsilyl)oxy)prop-1-ene

This protocol describes the protection of the hydroxyl group of this compound as a TBDMS ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Slowly add a solution of TBDMSCl (1.2 eq.) in anhydrous DMF to the stirred mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected alcohol.

G cluster_protection Protocol 1: Protection A Dissolve this compound and imidazole in DMF B Add TBDMSCl at 0 °C A->B C Stir at RT for 12-16h B->C D Aqueous work-up and extraction C->D E Purification by chromatography D->E

Caption: Workflow for the protection of this compound.

Protocol 2: Synthesis of 1-Phenyl-2-((tert-butyldimethylsilyl)oxymethyl)prop-2-en-1-ol

This protocol details the formation of the Grignard reagent and its subsequent reaction with benzaldehyde.

Materials:

  • 3-Bromo-2-((tert-butyldimethylsilyl)oxy)prop-1-ene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activate the magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen). A crystal of iodine can be added to initiate the reaction.

  • Add a small amount of a solution of 3-bromo-2-((tert-butyldimethylsilyl)oxy)prop-1-ene (1.0 eq.) in anhydrous THF to the magnesium turnings.

  • Once the Grignard reagent formation has initiated (indicated by a color change and gentle reflux), add the remaining solution of the protected bromoallyl alcohol dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_grignard Protocol 2: Grignard Reaction A Activate Mg turnings B Form Grignard reagent with protected bromoallyl alcohol A->B C Add benzaldehyde at 0 °C B->C D Stir at RT for 1-2h C->D E Quench with NH4Cl (aq) D->E F Extraction and purification E->F

Caption: Workflow for Grignard reagent formation and reaction.

Protocol 3: Deprotection to Yield 1-Phenyl-2-methylenepropane-1,3-diol

This protocol describes the removal of the TBDMS protecting group to afford the final diol product.

Materials:

  • 1-Phenyl-2-((tert-butyldimethylsilyl)oxymethyl)prop-2-en-1-ol

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS-protected diol (1.0 eq.) in THF.

  • Add TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final diol.

G cluster_deprotection Protocol 3: Deprotection A Dissolve protected diol in THF B Add TBAF solution A->B C Stir at RT for 1-4h B->C D Quench and extract C->D E Purification D->E

Caption: Workflow for the deprotection of the TBDMS ether.

Concluding Remarks

The presented protocols provide a reliable and high-yielding pathway for the use of this compound in Grignard reactions. The use of a TBDMS protecting group is a key strategy to overcome the issue of the acidic hydroxyl proton. This methodology allows for the synthesis of a variety of 2-methylene-1,3-diols, which are versatile building blocks in organic synthesis. Researchers should note that all reactions involving Grignard reagents must be conducted under strictly anhydrous conditions to ensure optimal yields.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a diverse range of chemical transformations. This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound, with a focus on its utility in the synthesis of novel compounds for potential applications in drug discovery and development. The resulting 2-substituted allyl alcohol derivatives are key structural motifs in various biologically active molecules.

General Reaction Pathway

The primary reaction discussed is the nucleophilic substitution at the C2 position of this compound. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide leaving group.

G reactant This compound product 2-Substituted Allyl Alcohol reactant->product Sɴ2 Reaction leaving_group Bromide (Br⁻) reactant->leaving_group nucleophile Nucleophile (Nu:⁻) nucleophile->product

Caption: General Sɴ2 reaction of this compound.

Reactions with N-Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to 2-aminoallyl alcohols. These compounds are important scaffolds in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antiprotozoal properties.[1]

Quantitative Data Summary
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
BenzylamineK₂CO₃DMF601285-95
AnilineK₂CO₃DMSO801270-85
PiperidineEt₃NAcetonitrile6012>90*
MorpholineK₂CO₃DMF601279**

*Data adapted from analogous reactions with Bromo-PEG5-alcohol. **Data from mechanochemical substitution of 2-naphthylmethanol.[2]

Experimental Protocol: Synthesis of 2-(Benzylamino)prop-2-en-1-ol

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) and benzylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(benzylamino)prop-2-en-1-ol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve this compound in DMF Dissolve this compound in DMF Add K₂CO₃ and Benzylamine Add K₂CO₃ and Benzylamine Dissolve this compound in DMF->Add K₂CO₃ and Benzylamine Heat to 60°C and stir for 12h Heat to 60°C and stir for 12h Add K₂CO₃ and Benzylamine->Heat to 60°C and stir for 12h Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat to 60°C and stir for 12h->Monitor by TLC/LC-MS Cool to RT Cool to RT Monitor by TLC/LC-MS->Cool to RT Aqueous workup and extraction Aqueous workup and extraction Cool to RT->Aqueous workup and extraction Dry and concentrate Dry and concentrate Aqueous workup and extraction->Dry and concentrate Column chromatography Column chromatography Dry and concentrate->Column chromatography Pure Product Pure Product Column chromatography->Pure Product

Caption: Workflow for the synthesis of 2-(benzylamino)prop-2-en-1-ol.

Reactions with O-Nucleophiles

Oxygen-containing nucleophiles, such as phenols and alcohols, react with this compound to form 2-alkoxy- or 2-aryloxyallyl alcohol derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. The resulting ethers are valuable intermediates in organic synthesis.

Quantitative Data Summary
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolNaHDMF801280-90*
MethanolNaHTHFReflux12Moderate**
4-MethoxyphenolK₂CO₃DMF8012Good***

*Data adapted from analogous reactions with Bromo-PEG5-alcohol. **General condition for O-alkylation, specific yield for this compound not found. ***Qualitative description from general knowledge of O-alkylation of phenols.[3]

Experimental Protocol: Synthesis of 2-(Phenoxymethyl)prop-2-en-1-ol

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reactions with S-Nucleophiles

Thiols are excellent nucleophiles for the substitution of this compound, leading to the formation of 2-(thio)allyl alcohols.[4] These sulfur-containing compounds are of interest in drug discovery, as the thioether linkage is present in a number of biologically active molecules. The allylthio moiety, for instance, is found in natural products derived from garlic and has been explored for its anticancer properties.[5]

Quantitative Data Summary
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMFRoom Temp4>95
1-DodecanethiolEt₃NAcetonitrile50690-98
Cysteine derivativeEt₃NDMFRoom Temp12Good**

*Data adapted from analogous reactions with Bromo-PEG5-alcohol. **General condition, specific yield for this compound not found.

Experimental Protocol: Synthesis of 2-(Phenylthio)prop-2-en-1-ol

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, add water to quench the reaction.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The 2-substituted allyl alcohol scaffold is a valuable pharmacophore in drug discovery. The ability to readily introduce diverse functionalities at the C2 position allows for the generation of libraries of compounds for biological screening.

  • Anticancer Agents: Allyl-containing compounds, particularly those with sulfur and nitrogen functionalities, have shown promise as anticancer agents.[5] The allyl group can act as a Michael acceptor or participate in other interactions with biological targets.

  • Antiprotozoal and Antimicrobial Agents: Aryl amino alcohol derivatives have demonstrated activity against a range of parasites, including Plasmodium, Babesia, Trypanosoma, and Leishmania.[1] The 2-aminoallyl alcohol core can be a key component of such molecules.

  • Enzyme Inhibitors: The structural features of 2-substituted allyl alcohols make them suitable candidates for the design of enzyme inhibitors, where the hydroxyl and the C2-substituent can interact with the active site of a target protein.

The synthetic routes outlined in these notes provide a straightforward means to access a variety of 2-substituted allyl alcohols, paving the way for the exploration of their therapeutic potential.

G cluster_0 Nucleophilic Substitution cluster_1 Product Scaffolds cluster_2 Potential Therapeutic Applications This compound This compound N-Nucleophiles N-Nucleophiles This compound->N-Nucleophiles O-Nucleophiles O-Nucleophiles This compound->O-Nucleophiles S-Nucleophiles S-Nucleophiles This compound->S-Nucleophiles 2-Aminoallyl Alcohols 2-Aminoallyl Alcohols N-Nucleophiles->2-Aminoallyl Alcohols 2-Alkoxy/Aryloxyallyl Alcohols 2-Alkoxy/Aryloxyallyl Alcohols O-Nucleophiles->2-Alkoxy/Aryloxyallyl Alcohols 2-Thioallyl Alcohols 2-Thioallyl Alcohols S-Nucleophiles->2-Thioallyl Alcohols Anticancer Anticancer 2-Aminoallyl Alcohols->Anticancer Antiprotozoal Antiprotozoal 2-Aminoallyl Alcohols->Antiprotozoal Enzyme Inhibition Enzyme Inhibition 2-Alkoxy/Aryloxyallyl Alcohols->Enzyme Inhibition 2-Thioallyl Alcohols->Anticancer

Caption: Logical flow from starting material to potential applications.

References

Application Notes and Protocols for the Use of 2-Bromoallyl Alcohol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a vinyl bromide and a primary alcohol, allows for a wide range of chemical transformations. The vinyl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable in the synthesis of complex molecules, including pharmaceuticals and natural products.

This document provides detailed application notes and generalized protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. The protocols are based on established methodologies for similar vinyl bromides and are intended to serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: Synthesis of α-Aryl/Vinyl Allyl Alcohols

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester.[1] For this compound, this reaction enables the introduction of various aryl and vinyl substituents at the 2-position.

Data Presentation: Generalized Suzuki-Miyaura Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Representative Yield (%)
1Pd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Toluene/EtOH/H₂O80-10070-95
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)1,4-Dioxane/H₂O80-11075-98
3Pd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃ (2.5)Toluene10080-97
4CataXCium A Pd G3 (2-5)-K₃PO₄ (2.0)THF/H₂O60-8070-90

Note: Yields are representative for vinyl bromides and may vary for this compound. Optimization is recommended.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl or vinyl boronic acid (1.2 equivalents), a base such as potassium carbonate (2.0 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a phosphine ligand if required.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. Stir the mixture for 10-15 minutes.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-Br pd0->oa_complex Oxidative Addition transmetal_complex [R-Pd(II)L2-R']+ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R-R' transmetal_complex->product center reactant1 R-Br (this compound) reactant1->oa_complex reactant2 R'-B(OR)₂ boronate_complex [R'B(OR)₂(Base)]⁻ reactant2->boronate_complex base Base base->boronate_complex boronate_complex->transmetal_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of 3-Aryl/Vinyl Propenals

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[2][3] When this compound is used, the initial coupling product can isomerize to form a more stable conjugated aldehyde or ketone.

Data Presentation: Generalized Heck Reaction Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Representative Yield (%)
1Pd(OAc)₂ (1-3)PPh₃ (2-6)Et₃N (2.0)DMF or MeCN80-12065-90
2PdCl₂(PPh₃)₂ (2)-Na₂CO₃ (2.0)DMAc100-14070-92
3Pd₂(dba)₃ (1)P(o-tol)₃ (2)K₂CO₃ (2.0)Toluene11070-85
4Pd/C (5)-NaHCO₃ (2.5)H₂O/TBAB10060-80

Note: Yields are representative for vinyl bromides and may vary for this compound. TBAB = Tetrabutylammonium bromide. Optimization is recommended.

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%).

  • Solvent and Reagents: Add an anhydrous solvent such as DMF. To this solution, add this compound (1.0 equivalent), the alkene coupling partner (e.g., styrene, 1.2 equivalents), and a base (e.g., triethylamine, 2.0 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material using TLC or GC analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water to remove the ammonium salt and solvent.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography to isolate the product.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-Br pd0->oa_complex Oxidative Addition pi_complex Alkene Coordination Complex oa_complex->pi_complex Alkene Coordination insertion_complex Migratory Insertion Product pi_complex->insertion_complex Migratory Insertion hydride_complex H-Pd(II)L2-Br insertion_complex->hydride_complex β-Hydride Elimination product Coupled Product insertion_complex->product hydride_complex->pd0 Reductive Elimination (Base) reactant1 R-Br (this compound) reactant1->oa_complex reactant2 Alkene reactant2->pi_complex

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Synthesis of 2-Alkynyl Allyl Alcohols

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[4][5] This reaction allows for the direct installation of an alkyne functionality onto the this compound scaffold.

Data Presentation: Generalized Sonogashira Coupling Conditions
EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Representative Yield (%)
1PdCl₂(PPh₃)₂ (2-5)CuI (1-3)Et₃N or DiisopropylamineTHF or DMFRT - 6075-95
2Pd(PPh₃)₄ (2)CuI (1)PiperidineToluene50-8070-90
3Pd(OAc)₂ (1) / PPh₃ (2)CuI (2)Cs₂CO₃Dioxane8065-88
4Pd(PhCN)₂Cl₂ (2) / P(t-Bu)₃ (4)- (Copper-free)Cs₂CO₃DioxaneRT70-95

Note: Yields are representative for vinyl bromides and may vary for this compound. Optimization is recommended.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%) and the copper(I) iodide co-catalyst (1.5 mol%).

  • Reagent Addition: Add a degassed solvent such as THF, followed by the amine base (e.g., diisopropylamine, 3.0 equivalents), the terminal alkyne (1.1 equivalents), and finally this compound (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Sonogashira Coupling Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-Br pd0->oa_complex Oxidative Addition re_complex R-Pd(II)L2-C≡CR' oa_complex->re_complex Transmetalation re_complex->pd0 Reductive Elimination product R-C≡CR' re_complex->product reactant1 R-Br reactant1->oa_complex cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide Alkyne Deprotonation (Base) cu_acetylide->oa_complex reactant2 H-C≡CR' reactant2->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Stille Coupling: Synthesis of 2-Aryl/Vinyl Allyl Alcohols

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[6][7] The primary drawback is the toxicity of the organotin reagents and byproducts.

Data Presentation: Generalized Stille Coupling Conditions
EntryPalladium Catalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Representative Yield (%)
1Pd(PPh₃)₄ (2-5)--Toluene or Dioxane80-11070-95
2Pd₂(dba)₃ (1.5)P(fur)₃ (6)-THF50-7075-98
3PdCl₂(MeCN)₂ (3)AsPh₃ (6)CuI (10)DMFRT - 6080-95
4Pd(OAc)₂ (2)SPhos (4)CsF (2.0 eq)Dioxane10070-90

Note: Yields are representative for vinyl bromides. The use of additives like CuI or CsF can accelerate the reaction. Optimization is recommended.

Experimental Protocol: General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 4 mol%).

  • Reagent Addition: Add a degassed solvent (e.g., anhydrous toluene), followed by this compound (1.0 equivalent) and the organostannane reagent (e.g., vinyltributyltin, 1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (e.g., 110 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours to precipitate the tin byproducts as a filterable solid.

  • Purification: Filter the mixture through celite, washing with diethyl ether. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L2-Br pd0->oa_complex Oxidative Addition transmetal_complex R-Pd(II)L2-R' oa_complex->transmetal_complex Transmetalation byproduct Br-Sn(Alkyl)₃ oa_complex->byproduct transmetal_complex->pd0 Reductive Elimination product R-R' transmetal_complex->product reactant1 R-Br (this compound) reactant1->oa_complex reactant2 R'-Sn(Alkyl)₃ reactant2->transmetal_complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Amino Allyl Alcohols

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds.[1][8] It enables the coupling of amines with aryl or vinyl halides, providing a direct route to protected or unprotected 2-amino allyl alcohols from this compound.

Data Presentation: Generalized Buchwald-Hartwig Amination Conditions
EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Representative Yield (%)
1Pd₂(dba)₃ (1-2)BINAP (1.5-3)NaOt-Bu (1.4)Toluene80-11070-95
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)t-BuOH or Dioxane10075-98
3BrettPhos Pd G3 (2)-K₂CO₃ (2.5)THF7080-99
4Pd(OAc)₂ (2)dppf (3)Cs₂CO₃ (2.0)Dioxane10070-90

Note: Yields are representative for vinyl bromides. The choice of ligand and base is critical and depends on the amine's steric hindrance and pKa. Optimization is recommended.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial or Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Reagent Addition: Outside the glovebox, add an anhydrous solvent (e.g., toluene) under an inert atmosphere. Then, add the amine (1.2 equivalents) and this compound (1.0 equivalent) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the aminated product.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)L-Br pd0->oa_complex Oxidative Addition amido_complex R-Pd(II)L-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation (Base) amido_complex->pd0 Reductive Elimination product R-NR'R'' amido_complex->product reactant1 R-Br (this compound) reactant1->oa_complex reactant2 HNR'R'' reactant2->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-Bromoallyl Alcohol as a Monomer in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-bromoallyl alcohol as a monomer in radical polymerization. Due to the inherent challenges of homopolymerizing allyl monomers, this document focuses on copolymerization strategies and controlled radical polymerization techniques to achieve well-defined polymers. The resulting functional polymers have potential applications in drug delivery and biomaterials.

Introduction: The Challenge and Potential of this compound

This compound is a functional monomer containing a reactive double bond for polymerization, a hydroxyl group for further functionalization, and a bromine atom that can also be a site for post-polymerization modification. However, like other allyl monomers, this compound is prone to degradative chain transfer during conventional free-radical polymerization. This process involves the abstraction of an allylic hydrogen atom by a propagating radical, leading to the formation of a stable, less reactive allyl radical and resulting in the premature termination of the growing polymer chain. This typically leads to the formation of oligomers or low molecular weight polymers.

To overcome this limitation, two primary strategies are recommended:

  • Copolymerization: By copolymerizing this compound with more reactive monomers, such as acrylates or styrenes, higher molecular weight polymers with incorporated this compound units can be achieved.[1]

  • Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) offer enhanced control over the polymerization process, minimizing side reactions and enabling the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.[2][3]

The resulting polymers, featuring pendant hydroxyl and bromo functionalities, are valuable platforms for further chemical modification, making them attractive for applications in drug delivery, tissue engineering, and the development of functional biomaterials.[4][5]

Data Presentation: Properties of this compound

For successful polymerization, understanding the properties of the monomer is crucial.

PropertyValueReference
Molecular Formula C₃H₅BrO
Molecular Weight 136.98 g/mol
Appearance Liquid
Boiling Point 58-62 °C at 100 mbar
Density 1.654 g/mL at 25 °C
Refractive Index n20/D 1.5037

Experimental Protocols

The following protocols are adapted from established procedures for the radical polymerization of functional monomers and allyl-containing monomers. Optimization of reaction conditions for this compound is recommended.

This protocol describes a conventional free-radical copolymerization to incorporate this compound into a polymethyl methacrylate (PMMA) backbone.

Materials:

  • This compound (inhibitor removed)

  • Methyl methacrylate (MMA) (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer and Initiator Preparation: Remove the inhibitor from this compound and MMA by passing them through a column of basic alumina. Recrystallize AIBN from methanol.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.37 g, 10 mmol), MMA (e.g., 9.01 g, 90 mmol), and AIBN (e.g., 0.164 g, 1 mmol). Add anhydrous toluene (e.g., 20 mL).

  • Degassing: Seal the flask and degas the solution by three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture.

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired time (e.g., 6-24 hours), terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR: To determine the copolymer composition.

  • GPC/SEC: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

This protocol utilizes RAFT polymerization to achieve better control over the copolymerization of this compound and styrene.[2]

Materials:

  • This compound (inhibitor removed)

  • Styrene (inhibitor removed)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous 1,4-dioxane

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Reagent Preparation: Purify the monomers and initiator as described in Protocol 1.

  • Reaction Setup: In a Schlenk flask, combine this compound (e.g., 1.37 g, 10 mmol), styrene (e.g., 9.37 g, 90 mmol), CPDTC (e.g., 0.34 g, 1 mmol), and AIBN (e.g., 0.033 g, 0.2 mmol) in anhydrous 1,4-dioxane (e.g., 20 mL). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can be adjusted to target a specific molecular weight.

  • Degassing: Degas the solution using three freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in an oil bath preheated to 70 °C and stir.

  • Monitoring and Termination: Monitor the reaction and terminate as described in Protocol 1.

  • Purification and Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Characterization:

  • ¹H NMR and GPC/SEC: As described in Protocol 1. The GPC results are expected to show a narrower PDI compared to the free-radical method.

Visualizations

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis prep_monomer Monomer Purification (Remove Inhibitor) setup Reaction Setup (Monomer, Initiator, Solvent) prep_monomer->setup prep_initiator Initiator Purification prep_initiator->setup degas Degassing (Freeze-Pump-Thaw) setup->degas polymerize Polymerization (Heating & Stirring) degas->polymerize terminate Termination (Cooling & Air Exposure) polymerize->terminate precipitate Precipitation in Non-Solvent terminate->precipitate isolate Filtration & Drying precipitate->isolate characterize Characterization (NMR, GPC) isolate->characterize

Caption: General workflow for radical polymerization.

G cluster_conventional Conventional Radical Polymerization cluster_controlled Controlled Radical Polymerization (e.g., RAFT) I_C Initiator R_C Radical I_C->R_C Decomposition P_C Propagating Chain R_C->P_C + Monomer M_C Monomer P_C->P_C + Monomer Dead_C Dead Polymer P_C->Dead_C Termination (High Probability) I_CRP Initiator R_CRP Radical I_CRP->R_CRP Decomposition P_CRP Propagating Chain R_CRP->P_CRP + Monomer M_CRP Monomer P_CRP->P_CRP + Monomer Dormant_CRP Dormant Species P_CRP->Dormant_CRP Reversible Deactivation Controlled_Polymer Controlled Polymer Dormant_CRP->Controlled_Polymer Controlled Growth

Caption: Comparison of conventional vs. controlled radical polymerization.

Applications in Drug Development

Polymers and copolymers derived from this compound offer a versatile platform for drug development due to their functional handles.

  • Drug Conjugation: The pendant hydroxyl groups can be used to attach drug molecules via ester linkages, which can be designed to be hydrolytically or enzymatically cleavable for controlled drug release. The bromine atoms can be converted to other functional groups, such as azides, for click chemistry-based drug conjugation.

  • Nanoparticle Formulation: Amphiphilic block copolymers containing a poly(this compound) segment can self-assemble into micelles or nanoparticles in aqueous solutions. These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4]

  • Surface Modification: The hydroxyl groups can be used to graft these polymers onto the surfaces of other materials, such as nanoparticles or medical devices, to improve their biocompatibility or to introduce drug-loading capabilities.

  • Cross-linkable Systems: The allyl functionality, if preserved during polymerization, can be used for post-polymerization cross-linking to form hydrogels for sustained drug release or as scaffolds in tissue engineering.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Monomer Conversion Degradative chain transfer; Insufficient initiator; Low reaction temperature.Increase initiator concentration; Increase reaction temperature; Use a CRP method; Copolymerize with a more reactive monomer.
Low Molecular Weight Dominance of chain transfer reactions.Switch to a CRP technique (RAFT or ATRP); Increase the monomer to initiator ratio in a controlled system.
Broad Polydispersity Uncontrolled termination and transfer reactions.Employ a CRP method for better control over chain growth.
Gel Formation (Cross-linking) Reaction of the allyl double bond.This is less likely in copolymerization with more reactive monomers but can be minimized by keeping the monomer concentration low or using milder reaction conditions.

Conclusion

While the direct homopolymerization of this compound via conventional radical polymerization is challenging, its copolymerization with other vinyl monomers and the use of controlled radical polymerization techniques provide effective pathways to synthesize functional polymers. These polymers, bearing versatile hydroxyl and bromo groups, are promising materials for a range of applications in drug development, including drug conjugation, nanoparticle formulation, and the creation of advanced biomaterials. The protocols and information provided herein serve as a valuable starting point for researchers exploring the potential of this functional monomer.

References

Application Notes and Protocols for the Functionalization of Polymers with 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with pendant reactive groups is a cornerstone of modern materials science, particularly in the development of advanced drug delivery systems. The introduction of versatile chemical handles onto a polymer backbone allows for the subsequent attachment of therapeutic agents, targeting moieties, and imaging labels. 2-Bromoallyl alcohol is a valuable reagent for this purpose, as it introduces a reactive allyl group that can participate in a variety of subsequent chemical transformations.

This document provides detailed application notes and experimental protocols for the functionalization of hydroxyl-containing polymers with this compound. It also outlines methods for the characterization of the resulting allyl-functionalized polymers and discusses their applications in drug development, including the subsequent conjugation of biomolecules.

Core Principle: Williamson Ether Synthesis

The primary method for attaching this compound to hydroxyl-containing polymers is the Williamson ether synthesis. This reaction involves the deprotonation of the polymer's hydroxyl groups with a strong base to form alkoxides, which then act as nucleophiles and attack the electrophilic carbon of this compound, displacing the bromide and forming a stable ether linkage.

A general schematic of this reaction is presented below:

WilliamsonEtherSynthesis Polymer_OH Polymer-OH Polymer_O_minus Polymer-O⁻ Polymer_OH->Polymer_O_minus + Base Base Base (e.g., NaH) Functionalized_Polymer Polymer-O-CH₂-C(=CH₂)-OH Polymer_O_minus->Functionalized_Polymer + this compound Bromoallyl Br-CH₂-C(=CH₂)-OH Byproduct Base-H⁺ + Br⁻ DrugConjugation Allyl_Polymer Allyl-Functionalized Polymer Conjugate Polymer-Drug Conjugate Allyl_Polymer->Conjugate Thiol_Drug Thiol-Containing Drug/Ligand (R-SH) Thiol_Drug->Conjugate Photoinitiator Photoinitiator + UV Light Photoinitiator->Conjugate Thiol-Ene Reaction DrugDeliveryWorkflow Start Base Polymer (e.g., PVA, Dextran) Functionalization Functionalization with This compound Start->Functionalization Allyl_Polymer Allyl-Functionalized Polymer Functionalization->Allyl_Polymer Post_Functionalization Post-Functionalization (e.g., Thiol-Ene Click Chemistry) Allyl_Polymer->Post_Functionalization Drug_Conjugation Drug Conjugation Post_Functionalization->Drug_Conjugation Targeting_Moiety Targeting Moiety Conjugation Post_Functionalization->Targeting_Moiety Final_Carrier Targeted Drug Carrier Drug_Conjugation->Final_Carrier Targeting_Moiety->Final_Carrier

Application Notes and Protocols: Grafting 2-Bromoallyl Alcohol onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers is a cornerstone of modern materials science, enabling the creation of macromolecules with tailored properties for advanced applications. Grafting copolymers, which consist of a main polymer backbone with covalently bonded side chains, offers a versatile method to combine the properties of different polymers.[1][2] The introduction of specific functional groups onto a polymer backbone provides reactive handles for subsequent modifications, such as attaching therapeutic agents, targeting ligands, or other polymer chains.

2-Bromoallyl alcohol is a particularly valuable grafting monomer due to its dual functionality. The allyl group provides a site for various "click" chemistry reactions, such as thiol-ene additions, while the bromo group can serve as an efficient initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[][4][5] This dual reactivity makes polymers grafted with this compound highly versatile platforms for developing advanced materials, especially in the biomedical and pharmaceutical fields for applications like drug delivery and tissue engineering.[6][7][8] This document provides detailed protocols for grafting this compound onto a model polymer backbone, poly(vinyl alcohol), and outlines the subsequent characterization and application workflows.

Grafting Strategies: The "Grafting Onto" Approach

The "grafting onto" method involves attaching a functional molecule to a pre-existing polymer backbone.[1][2] This approach is advantageous as the backbone polymer can be well-characterized before modification. Here, we describe the esterification reaction between the hydroxyl groups of a poly(vinyl alcohol) (PVA) backbone and the carboxyl group of 2-bromo-2-methylpropionic acid, followed by reaction with allyl alcohol. A more direct, analogous method involves the acylation of PVA with a bromo-containing acyl halide, such as 2-bromoacetyl bromide.[9]

Logical Workflow for Polymer Functionalization

The overall process involves synthesizing the functional polymer, purifying it, characterizing its structure and properties, and then utilizing it for a specific application, such as drug conjugation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Application: Drug Conjugation A Dissolve Polymer Backbone (e.g., PVA) in Solvent B Add Grafting Reagents (e.g., 2-Bromoallyl Ester Precursor) A->B C Controlled Reaction (Temperature, Time) B->C D Precipitation & Washing to Remove Unreacted Reagents C->D E Drying under Vacuum D->E F Structural Analysis (NMR, FTIR) E->F G Thermal Analysis (TGA, DSC) E->G H Molecular Weight Analysis (GPC/SEC) E->H I Post-Grafting Modification (e.g., 'Click' Chemistry) F->I J Attach Therapeutic Agent I->J K Purification of Conjugate J->K L In Vitro / In Vivo Testing K->L

Caption: General experimental workflow for synthesis, characterization, and application.

Experimental Protocols

Protocol 1: Grafting 2-Bromoallyl Moiety onto Poly(vinyl alcohol) Backbone

This protocol is adapted from methods for acylating PVA and is designed to introduce the bromo-functional group that acts as an ATRP initiator.[9]

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • 2-Bromoacetyl bromide

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous

  • Lithium chloride (LiCl)

  • Methanol

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • PVA Dissolution: In a 250 mL round-bottom flask dried in an oven, add LiCl (0.5 g) and PVA (1.0 g). Add 50 mL of anhydrous DMAc.

  • Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring until the PVA is completely dissolved (approx. 2-3 hours).

  • Acylation Reaction: Cool the solution to room temperature. Add anhydrous pyridine (1.0 mL) to the solution.

  • Slowly add 2-bromoacetyl bromide (1.2 mL) dropwise to the reaction mixture using a dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification: Pour the viscous reaction mixture into 500 mL of rapidly stirring methanol to precipitate the functionalized polymer (PVA-Br).

  • Filter the precipitate and wash it thoroughly with fresh methanol (3 x 50 mL) and then diethyl ether (2 x 50 mL) to remove unreacted reagents and byproducts.

  • Dry the resulting white solid product in a vacuum oven at 40°C overnight.

  • Store the dried functionalized polymer (PVA-g-Br) in a desiccator.

Characterization of Grafted Polymer

Thorough characterization is essential to confirm the successful grafting and to quantify the degree of substitution.[10][11]

Spectroscopic Analysis
  • FTIR (Fourier Transform Infrared) Spectroscopy: Used to identify the introduction of new functional groups.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the structure and determine the degree of substitution (DS). The DS can be calculated by comparing the integration of characteristic proton peaks from the grafted moiety to the peaks from the polymer backbone.

Representative Characterization Data

The following table summarizes the expected spectroscopic changes after grafting the 2-bromoacetyl moiety onto PVA.

Technique PVA Backbone PVA-g-Br (Expected Result) Interpretation
FTIR (cm⁻¹) ~3300 (broad, -OH stretch), ~2940 (-CH₂ stretch), ~1090 (C-O stretch)~1735 (strong, C=O ester stretch), reduction in ~3300 bandAppearance of the ester carbonyl peak confirms successful acylation.
¹H NMR (DMSO-d₆) ~4.2-4.8 ppm (-OH), ~3.2-3.8 ppm (-CH- backbone), ~1.2-1.6 ppm (-CH₂- backbone)~4.1 ppm (-CH₂-Br), ~4.9 ppm (-CH-O-CO-), peaks from backboneAppearance of a new peak around 4.1 ppm for the methylene protons adjacent to bromine.
Diagram of the Grafting Reaction

This diagram illustrates the chemical transformation of the PVA backbone.

G PVA ...-CH₂-CH(OH)-CH₂-CH(OH)-... plus1 + Reagent Br-CH₂-CO-Br plus2 Pyridine DMAc, 24h arrow Product ...-CH₂-CH(O-CO-CH₂-Br)-CH₂-CH(OH)-...

Caption: Reaction scheme for grafting onto a Poly(vinyl alcohol) backbone.

Applications in Drug Development

The grafted 2-bromoallyl functionality serves as a versatile platform for creating advanced drug delivery systems. The bromo- group is an ideal initiator for "grafting from" polymerization, while the allyl group (if present) is available for "click" chemistry.[6][12]

"Grafting From" using ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[][13] The bromo- groups on the PVA backbone can initiate the polymerization of various monomers (e.g., acrylates, styrenes) to form well-defined graft copolymers.[5]

Drug Conjugation via "Click" Chemistry

If a monomer containing an allyl or alkyne group is used, these functionalities can be used for highly efficient and specific "click" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, to attach drug molecules, targeting ligands, or imaging agents.[12]

Conceptual Pathway for Creating a Polymer-Drug Conjugate

The following diagram outlines how the functionalized polymer can be used to create a sophisticated drug delivery vehicle.

G cluster_ATRP ATRP 'Grafting From' cluster_Click Drug Conjugation A PVA-g-Br Backbone B Add Monomer (e.g., PEG-Acrylate) A->B C Add ATRP Catalyst (e.g., Cu(I)Br / Ligand) D Brush Copolymer (PVA-g-(Br-poly(PEG-A))) C->D F Terminal Alkyne Conversion of Bromo- end group D->F E Azide-Functionalized Drug G CuAAC 'Click' Reaction E->G F->G H Final Polymer-Drug Conjugate G->H

Caption: Pathway from functional backbone to a final polymer-drug conjugate.

Quantitative Data Summary

The success of the grafting reaction is quantified by the Degree of Substitution (DS) and the properties of the resulting polymer. The following table provides a template for summarizing typical experimental results.

Entry [PVA]:[Reagent] Molar Ratio Reaction Time (h) Degree of Substitution (%)¹ Mn ( g/mol )² PDI (Mw/Mn)²
11:0.524835,0001.8
21:1.0241542,0001.9
31:2.0242851,0002.0
41:1.0121140,0001.8
51:1.0481643,0001.9

Notes on the Table: ¹ Degree of Substitution (DS) is determined via ¹H NMR analysis, representing the percentage of hydroxyl units that have been functionalized. ² Number average molecular weight (Mn) and Polydispersity Index (PDI) are determined by Gel Permeation Chromatography (GPC). An increase in Mn and PDI is expected upon grafting.

References

Application Notes and Protocols for Hydrogel Crosslinking Using 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrogels using 2-Bromoallyl alcohol as a crosslinking agent. The methodologies described herein are foundational for creating tunable hydrogel networks for a variety of applications, including drug delivery, tissue engineering, and regenerative medicine.

Principle of Crosslinking with this compound

This compound is a bifunctional molecule that can be utilized for hydrogel crosslinking through a two-step process. This approach involves:

  • Polymer Functionalization: The bromine atom on this compound serves as a reactive site for nucleophilic substitution. Polymers rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups (e.g., polysaccharides like chitosan, hyaluronic acid, or dextran), can be functionalized by reacting with the bromo group. This reaction, typically an etherification or amination, results in the covalent attachment of the allyl group to the polymer backbone.

  • Hydrogel Crosslinking: The incorporated allyl groups (-CH2-CH=CH2) can then be crosslinked to form a stable three-dimensional hydrogel network. This can be achieved through several methods, with the most common being:

    • Thiol-Ene Click Chemistry: A highly efficient and cytocompatible method where the allyl groups react with a di-thiol crosslinker in the presence of a photoinitiator and UV light.[1][2][3][4][5]

    • Free Radical Polymerization: The double bonds of the allyl groups can undergo polymerization, initiated by a photo or thermal initiator, to form covalent crosslinks.[6][7][8]

This two-step approach allows for precise control over the degree of functionalization and subsequent crosslinking density, enabling the tuning of hydrogel properties such as swelling, mechanical strength, and degradation.

Chemical Reaction Pathway

The overall process can be visualized as a two-stage chemical reaction. The first stage is the etherification of a polysaccharide with this compound, followed by the second stage of crosslinking the allyl-functionalized polysaccharide.

Hydrogel Synthesis Workflow cluster_0 Stage 1: Polymer Functionalization cluster_1 Stage 2: Hydrogel Crosslinking Polysaccharide Polysaccharide (e.g., Chitosan) Mix Reaction in Basic Solution Polysaccharide->Mix Bromoallyl This compound Bromoallyl->Mix FunctionalizedPolymer Allyl-Functionalized Polysaccharide Mix2 UV Irradiation (365 nm) FunctionalizedPolymer->Mix2 Mix->FunctionalizedPolymer Etherification Crosslinker Di-thiol Crosslinker + Photoinitiator Crosslinker->Mix2 Hydrogel Crosslinked Hydrogel Network Mix2->Hydrogel Thiol-Ene Click Reaction

Figure 1: Overall workflow for hydrogel synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of hydrogels using this compound, with chitosan as a model polysaccharide.

Protocol for Synthesis of Allyl-Functionalized Chitosan

Materials:

  • Low molecular weight chitosan

  • This compound

  • Sodium hydroxide (NaOH)

  • Isopropanol

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan in 100 mL of 2% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • Allylation Reaction:

    • Transfer the chitosan solution to a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.

    • Add 50 mL of isopropanol to the chitosan solution and stir for 30 minutes.

    • Slowly add a 40% (w/v) aqueous solution of NaOH to raise the pH to approximately 12.

    • Add a calculated amount of this compound (e.g., a 2:1 molar ratio of this compound to the amine groups of chitosan).

    • Heat the reaction mixture to 60°C and stir under a nitrogen atmosphere for 6 hours.

  • Purification:

    • After the reaction, cool the mixture to room temperature and neutralize it with dilute acetic acid.

    • Precipitate the product by pouring the solution into an excess of acetone.

    • Collect the precipitate by filtration and redissolve it in a minimal amount of 2% acetic acid.

    • Dialyze the solution against DI water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified solution at -80°C and then lyophilize to obtain a white, fluffy solid of allyl-functionalized chitosan.

Protocol for Hydrogel Formation via Thiol-Ene Click Chemistry

Materials:

  • Allyl-functionalized chitosan

  • Dithiothreitol (DTT) or other di-thiol crosslinker

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 2% (w/v) solution of allyl-functionalized chitosan in 0.1 M acetic acid.

    • Prepare a stock solution of the di-thiol crosslinker (e.g., DTT) in PBS. The concentration should be calculated to achieve a desired stoichiometric ratio of thiol to allyl groups (e.g., 1:1).

    • Prepare a 0.5% (w/v) stock solution of the photoinitiator in 70% ethanol.

  • Hydrogel Formation:

    • In a small vial, mix the allyl-functionalized chitosan solution and the di-thiol crosslinker solution.

    • Add the photoinitiator solution to the mixture (typically 0.05% w/v final concentration).

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Cast the solution into a mold (e.g., a petri dish or a PDMS mold).

    • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to initiate crosslinking and form the hydrogel.[1]

  • Hydrogel Purification:

    • After gelation, carefully remove the hydrogel from the mold.

    • Wash the hydrogel extensively with PBS (pH 7.4) for 48 hours, changing the PBS every 8 hours, to remove any unreacted components.

Characterization of Hydrogels

The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.

Gelation Time

The gelation time can be determined by the vial tilting method. After mixing the polymer and crosslinker solutions under UV light, the vial is tilted at regular intervals. The gelation time is recorded as the point at which the solution no longer flows.

Swelling Ratio

The swelling ratio indicates the hydrogel's capacity to absorb and retain water.

Protocol:

  • Lyophilize a small piece of the purified hydrogel to determine its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] * 100

Mechanical Properties

The mechanical strength of the hydrogel can be assessed using a rheometer or a mechanical tester to determine the compressive modulus or tensile strength.

Data Presentation

The following tables summarize expected quantitative data for hydrogels crosslinked with this compound, based on typical results for similarly crosslinked polysaccharide hydrogels.

Table 1: Swelling Ratio of Allyl-Chitosan Hydrogels with Varying Crosslinker Concentrations

Sample IDAllyl-Chitosan Conc. (w/v)Thiol:Allyl Molar RatioEquilibrium Swelling Ratio (%) in PBS (pH 7.4)
HG-12%0.8:1~ 1200
HG-22%1:1~ 950
HG-32%1.2:1~ 700

Table 2: Mechanical Properties of Allyl-Chitosan Hydrogels

Sample IDAllyl-Chitosan Conc. (w/v)Thiol:Allyl Molar RatioCompressive Modulus (kPa)
HG-12%0.8:1~ 5
HG-22%1:1~ 12
HG-32%1.2:1~ 25

Applications in Drug Development

Hydrogels created with this compound as a crosslinking agent are promising for various drug development applications.

  • Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules. The release can be controlled by tuning the crosslinking density, which affects the mesh size and degradation rate of the hydrogel.

  • Tissue Engineering: The biocompatible nature of polysaccharide-based hydrogels makes them suitable scaffolds for cell encapsulation and tissue regeneration. The mechanical properties can be tailored to mimic specific tissues.

Drug Release Signaling Pathway

The following diagram illustrates the logical relationship in a drug delivery application.

G cluster_0 Hydrogel System cluster_1 Release Environment cluster_2 Release Mechanisms cluster_3 Outcome Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Physiological_Buffer Physiological Buffer (e.g., PBS at 37°C) Diffusion Diffusion Physiological_Buffer->Diffusion Degradation Hydrogel Degradation Physiological_Buffer->Degradation Sustained_Release Sustained Drug Release Diffusion->Sustained_Release Degradation->Sustained_Release

Figure 2: Logical flow for drug release from the hydrogel.

Conclusion

The use of this compound provides a versatile method for the synthesis of hydrogels with tunable properties. By first functionalizing a polymer with allyl groups and then crosslinking via methods like thiol-ene click chemistry, hydrogels with desired swelling, mechanical, and degradation characteristics can be fabricated for a wide range of biomedical and pharmaceutical applications.

References

Application Notes and Protocols: Synthesis of Functionalized Ethers from 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of functionalized aryl ethers from 2-bromoallyl alcohol and their subsequent intramolecular cyclization to yield chromane derivatives. The initial etherification is achieved via a Williamson ether synthesis, a robust and versatile method for forming C-O bonds. The resulting aryl 2-bromoallyl ethers are then subjected to an intramolecular Heck reaction to afford the corresponding chromane scaffolds. Chromanes are a significant class of heterocyclic compounds with a wide range of biological activities, including potential as modulators of critical signaling pathways in cancer, such as the PI3K/Akt pathway. This application note provides detailed experimental procedures, data on representative yields, and a discussion of the biological relevance of the synthesized compounds.

Introduction

The synthesis of functionalized ethers is a cornerstone of modern organic and medicinal chemistry. Aryl ethers, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules. This compound serves as a versatile three-carbon building block, allowing for the introduction of an allyl group that can be further functionalized. One of the most powerful applications of ortho-allyl-substituted phenols is their ability to undergo intramolecular cyclization to form chromane and chromene ring systems. These heterocyclic cores are present in numerous natural products and have garnered significant interest in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.

This application note details a two-step synthetic sequence commencing with the O-alkylation of various phenols with this compound via the Williamson ether synthesis. This reaction is known for its reliability and generally high yields.[1][2] The subsequent step focuses on the palladium-catalyzed intramolecular Heck reaction of the resulting aryl 2-bromoallyl ethers to construct the chromane skeleton.[3][4][5][6][7] The chromane derivatives produced through this methodology are of particular interest due to their potential to modulate key cellular signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[8][9][10][11][12][13][14][15]

Part 1: Synthesis of Aryl 2-Bromoallyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2][16][17][18] In this protocol, various substituted phenols are deprotonated with a mild base, such as potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction.[1][16]

General Reaction Scheme:

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(2-bromoallyloxy)-4-methoxybenzene
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (40 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Addition of Alkyl Halide: Add this compound (1.37 g, 10 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with 1 M sodium hydroxide (2 x 20 mL) to remove any unreacted phenol, followed by a wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the pure 1-(2-bromoallyloxy)-4-methoxybenzene.

Data Presentation: Representative Yields of Aryl 2-Bromoallyl Ethers
Phenol DerivativeBaseSolventTime (h)Yield (%)
PhenolK₂CO₃Acetone885
4-MethoxyphenolK₂CO₃Acetone692
4-ChlorophenolCs₂CO₃Acetonitrile1088
2-NitrophenolK₂CO₃DMF1275
4-tert-ButylphenolNaOHEthanol889

Note: Yields are representative and may vary based on reaction scale and purification efficiency. The Williamson ether synthesis generally provides good to excellent yields with primary alkyl halides.[1]

Part 2: Intramolecular Heck Reaction for the Synthesis of Chromanes

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of cyclic and polycyclic compounds.[3][4][5][6][7] In this protocol, the aryl 2-bromoallyl ethers synthesized in Part 1 undergo an intramolecular cyclization to form functionalized chromane derivatives. The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to regenerate the catalyst and furnish the chromane product.[3][5]

General Reaction Scheme:

Caption: General workflow for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 6-methoxy-2-methylchromane
  • Reagent Preparation: To a flame-dried Schlenk tube, add 1-(2-bromoallyloxy)-4-methoxybenzene (0.24 g, 1 mmol), palladium(II) acetate (0.011 g, 0.05 mmol), triphenylphosphine (0.026 g, 0.1 mmol), and potassium carbonate (0.28 g, 2 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether (30 mL).

  • Filtration and Extraction: Filter the mixture through a pad of Celite and wash the pad with diethyl ether (20 mL). Wash the combined organic layers with water (3 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford the pure 6-methoxy-2-methylchromane.

Data Presentation: Representative Yields of Chromane Derivatives
Aryl 2-Bromoallyl EtherCatalyst SystemBaseSolventTime (h)Yield (%)
1-(2-bromoallyloxy)benzenePd(OAc)₂, PPh₃K₂CO₃DMF1878
1-(2-bromoallyloxy)-4-methoxybenzenePd(OAc)₂, PPh₃K₂CO₃DMF1685
1-chloro-4-(2-bromoallyloxy)benzenePdCl₂(PPh₃)₂Et₃NAcetonitrile2472
1-(2-bromoallyloxy)-2-nitrobenzenePd(OAc)₂, P(o-tol)₃Ag₂CO₃Toluene2065

Note: Yields are representative and can be influenced by the specific substrate, catalyst, ligand, base, and solvent system employed.

Part 3: Biological Context and Signaling Pathways

Chromane derivatives have been shown to exhibit a wide range of biological activities, including significant anti-cancer properties.[19][20][21][22] One of the key signaling pathways often dysregulated in cancer and targeted by various small molecules is the PI3K/Akt/mTOR pathway.[8][9][10][11][12][13][14][15] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[8][9][11]

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the promotion of cell survival (by inhibiting apoptosis), cell growth and proliferation (through activation of mTORC1), and other cellular processes that contribute to tumorigenesis. The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[9][11]

PI3K_Akt_Pathway cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN->PIP2 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibition Inhibition

Caption: The PI3K/Akt signaling pathway in cancer.

Several studies have suggested that chromane derivatives can exert their anti-cancer effects by modulating this pathway, potentially through direct inhibition of PI3K or Akt, or by affecting upstream or downstream components. The functionalized chromanes synthesized using the protocols described herein can serve as a library of compounds for screening against various cancer cell lines to identify novel inhibitors of the PI3K/Akt pathway.

Conclusion

This application note provides a detailed and practical guide for the synthesis of functionalized aryl ethers from this compound and their subsequent conversion to valuable chromane derivatives. The protocols are robust and can be adapted to a wide range of substituted phenols, allowing for the generation of a diverse library of chromane-based compounds. The potential of these compounds to modulate the PI3K/Akt signaling pathway underscores their relevance in the field of drug discovery, particularly for the development of novel anti-cancer therapeutics. Researchers can utilize these methods to synthesize and evaluate new chemical entities targeting this critical cellular pathway.

References

Application Notes and Protocols for the Esterification of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various methods of esterifying 2-Bromoallyl alcohol, a valuable synthetic intermediate. The following application notes offer a comparative overview of common esterification procedures, enabling researchers to select the most suitable method based on substrate compatibility, reaction conditions, and desired yield.

Introduction to Esterification

Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from an alcohol and a carboxylic acid or its derivative. The choice of esterification method is crucial and depends on factors such as the steric hindrance of the reactants, the presence of other functional groups, and the desired reaction conditions (e.g., acidic, basic, or neutral). This document outlines five common protocols for the esterification of this compound: Fischer Esterification, acylation with acyl chlorides, acylation with acid anhydrides using a 4-dimethylaminopyridine (DMAP) catalyst, Steglich esterification, and the Mitsunobu reaction.

Comparative Overview of Esterification Protocols

The selection of an appropriate esterification protocol is critical for achieving high yields and purity. Below is a summary of the key features of each method described in this document:

  • Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction. It is cost-effective but may not be suitable for acid-sensitive substrates. To achieve high yields, one of the reactants is often used in excess, or water is removed as it is formed.[1][2][3][4][5]

  • Acylation with Acyl Chlorides: This method is generally fast and irreversible, leading to high yields.[6] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[7][8][9]

  • Acylation with Acid Anhydrides (DMAP-catalyzed): This method offers a milder alternative to using acyl chlorides. The use of 4-(dimethylaminopyridine) (DMAP) as a catalyst significantly accelerates the reaction, even with sterically hindered alcohols.[10][11][12][13]

  • Steglich Esterification: This protocol is highly effective for mild, neutral-pH esterifications, particularly for substrates that are sensitive to acidic or basic conditions. It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of DMAP.[14][15]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters under mild, neutral conditions with inversion of stereochemistry. It employs a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD).[16][17][18][19][20]

Data Presentation

The following table summarizes typical reaction conditions and yields for the esterification of allylic alcohols, providing a basis for comparison between the different protocols. Please note that yields are representative and may vary depending on the specific carboxylic acid and reaction scale.

ProtocolCarboxylic AcidCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Fischer Esterification Acetic AcidH₂SO₄ (catalytic)Acetic Acid (excess)Reflux4-865-75
Acylation with Acyl Chloride Acetyl ChloridePyridineDichloromethane0 to RT1-3>90
Acylation with Anhydride Acetic AnhydrideDMAP (catalytic)DichloromethaneRT2-4>95
Steglich Esterification Benzoic AcidDCC, DMAP (catalytic)DichloromethaneRT3-685-95
Mitsunobu Reaction Benzoic AcidPPh₃, DEADTetrahydrofuran0 to RT2-1280-90

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol describes the acid-catalyzed esterification of this compound with an excess of acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of glacial acetic acid (5.0-10.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Fischer_Esterification_Workflow Fischer Esterification Workflow A Mix this compound, excess Acetic Acid, and catalytic H₂SO₄ B Reflux for 4-8 hours A->B Heat C Cool and Neutralize with NaHCO₃ solution B->C Reaction Completion D Extract with CH₂Cl₂ C->D E Wash with Brine D->E F Dry (MgSO₄), Filter, and Concentrate E->F G Purify by Column Chromatography F->G

Fischer Esterification Workflow
Protocol 2: Acylation of this compound with Acetyl Chloride

This protocol details the acylation of this compound using acetyl chloride in the presence of pyridine.

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography if needed.

Acyl_Chloride_Esterification_Workflow Acyl Chloride Esterification Workflow A Dissolve this compound and Pyridine in CH₂Cl₂ B Cool to 0 °C A->B C Add Acetyl Chloride dropwise B->C D Stir at RT for 1-3 hours C->D E Quench with 1 M HCl D->E Reaction Completion F Wash with HCl, NaHCO₃, and Brine E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Chromatography G->H

Acyl Chloride Esterification Workflow
Protocol 3: DMAP-Catalyzed Acylation of this compound with Acetic Anhydride

This protocol describes a mild acylation using acetic anhydride with a catalytic amount of DMAP.

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Add acetic anhydride (1.2 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by column chromatography.

DMAP_Acylation_Workflow DMAP-Catalyzed Acylation Workflow A Combine this compound, Et₃N, and DMAP in CH₂Cl₂ B Add Acetic Anhydride A->B C Stir at RT for 2-4 hours B->C D Dilute and Wash with HCl, NaHCO₃, and Brine C->D Reaction Completion E Dry, Filter, and Concentrate D->E F Purify by Column Chromatography E->F

DMAP-Catalyzed Acylation Workflow
Protocol 4: Steglich Esterification of this compound with Benzoic Acid

This protocol outlines the esterification under neutral conditions using DCC and DMAP.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzoic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash the solid with diethyl ether.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Steglich_Esterification_Workflow Steglich Esterification Workflow A Dissolve Benzoic Acid, 2-Bromoallyl Alcohol, and DMAP in CH₂Cl₂ B Cool to 0 °C and add DCC solution A->B C Stir at RT for 3-6 hours B->C D Filter off DCU precipitate C->D Reaction Completion E Wash filtrate with HCl, NaHCO₃, and Brine D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G

Steglich Esterification Workflow
Protocol 5: Mitsunobu Reaction of this compound with Benzoic Acid

This protocol details the esterification of this compound with inversion of configuration (if applicable) using Mitsunobu conditions.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel

  • Hexanes/Ethyl acetate mixture

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product directly by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

Mitsunobu_Reaction_Workflow Mitsunobu Reaction Workflow A Dissolve this compound, Benzoic Acid, and PPh₃ in THF B Cool to 0 °C A->B C Add DEAD or DIAD dropwise B->C D Stir at RT for 2-12 hours C->D E Concentrate in vacuo D->E Reaction Completion F Purify by Flash Column Chromatography E->F

References

Application Notes and Protocols for the Heck Reaction of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck reaction conditions tailored for the coupling of 2-bromoallyl alcohol with various alkenes. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The protocols and data presented herein are designed to serve as a foundational guide for reaction optimization and scale-up in a research and development setting.

Introduction to the Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to create a substituted alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide variety of functional groups and its reliability in forming carbon-carbon bonds. The catalytic cycle is generally understood to involve the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[3]

For this compound, the Heck reaction offers a direct route to functionalized allylic alcohols, which are versatile intermediates in organic synthesis. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Key Reaction Parameters

Successful execution of the Heck reaction with this compound is dependent on the careful selection of the following parameters:

  • Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[3] Other effective catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3] The catalyst loading is typically in the range of 1-5 mol%.

  • Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity.[1] Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulky biaryl phosphines or N-heterocyclic carbenes (NHCs) may be beneficial.[3]

  • Base: A base is required to neutralize the hydrogen halide generated during the reaction.[1] Inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are frequently used.[1][4] Organic bases like triethylamine (Et₃N) are also common.[1][3] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents are generally preferred for the Heck reaction.[4] Common choices include N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile.[3][4] Toluene is also a viable solvent for certain applications.[3]

  • Temperature: The reaction is typically heated to facilitate the catalytic cycle, with temperatures ranging from 80 to 120 °C.[4]

Data Presentation: Typical Heck Reaction Conditions

The following table summarizes typical reaction conditions for the Heck coupling of an aryl bromide with an alkene, which can be adapted for this compound.

ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, Pd₂(dba)₃Catalyst loading typically 1-5 mol%.[1][3]
Ligand PPh₃, P(o-tol)₃, BINAP, PHOXLigand-to-palladium ratio is often 2:1 or 4:1.[1]
Base K₂CO₃, Cs₂CO₃, Et₃N, NaOAcTypically 1.5-3 equivalents are used.[1][3]
Solvent DMF, DMAc, Toluene, AcetonitrileAnhydrous conditions are generally recommended.[3][4]
Temperature 80 - 120 °CReaction time can vary from a few hours to 24 hours.[4]
Alkene Substrate Styrenes, AcrylatesElectron-withdrawing groups on the alkene can enhance reactivity.[1]

Experimental Protocols

This section provides a detailed experimental protocol for a typical Heck reaction of this compound with styrene as a model alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizing the Heck Reaction Workflow

The following diagram illustrates the general workflow for setting up a Heck reaction experiment.

Heck_Reaction_Workflow reagents 1. Prepare Reagents - this compound - Alkene - Pd Catalyst - Ligand - Base glassware 2. Prepare Glassware - Flame-dry flask - Add stir bar reagents->glassware assembly 3. Assemble Apparatus - Attach condenser - Inert atmosphere setup glassware->assembly addition 4. Add Reagents - Add solids - Add solvent assembly->addition reaction 5. Reaction - Heat to desired temp - Stir vigorously addition->reaction workup 6. Workup - Quench reaction - Extraction reaction->workup purification 7. Purification - Column chromatography workup->purification analysis 8. Analysis - NMR, MS, etc. purification->analysis

Caption: General workflow for a Heck reaction experiment.

Signaling Pathway: The Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd2_halide R-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (R-X) pd2_alkene R-Pd(II)L₂(X)(Alkene) pd2_halide->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH₂-Pd(II)L₂(X) pd2_alkene->pd2_insertion Migratory Insertion pd2_hydride H-Pd(II)L₂(X) pd2_insertion->pd2_hydride β-Hydride Elimination (Product) pd2_hydride->pd0 Reductive Elimination (Base)

References

Application of 2-Bromoallyl Alcohol in the Synthesis of Antiviral Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic allylic bromide, allows for a diverse range of chemical transformations. This application note focuses on the utility of this compound in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral and anticancer properties.

Carbocyclic nucleosides are mimics of natural nucleosides where the furanose ring is replaced by a carbocyclic moiety, typically a cyclopentane or cyclopentene ring. This structural modification imparts greater metabolic stability by eliminating the labile glycosidic bond, often leading to improved pharmacokinetic profiles and potent biological activity. Prominent examples of carbocyclic nucleoside drugs include the anti-HIV agent Abacavir and the anti-hepatitis B virus (HBV) agent Entecavir. The synthetic strategies towards these molecules often rely on the stereoselective construction of a functionalized carbocyclic core, a process where this compound and its derivatives can play a pivotal role.

Core Application: Synthesis of Carbocyclic Nucleoside Precursors

A primary application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of chiral cyclopentenylamines. These intermediates are crucial for the synthesis of carbocyclic nucleosides. A common strategy involves the conversion of this compound to a suitable derivative, followed by a palladium-catalyzed asymmetric allylic amination (AAA) to introduce the key amino functionality with high stereocontrol. This is often followed by further functionalization to build the complete carbocyclic nucleoside scaffold.

Synthetic Strategy Overview

A representative synthetic pathway starting from a derivative of this compound to a key carbocyclic nucleoside precursor, (1S,4R)-4-amino-2-cyclopentene-1-methanol, is outlined below. This intermediate is a crucial building block for the synthesis of Abacavir. While the direct conversion is a multi-step process, this note will focus on the key palladium-catalyzed amination step.

Caption: Synthetic workflow from this compound to a carbocyclic nucleoside.

Data Presentation

The following table summarizes representative data for the antiviral activity of carbocyclic nucleosides, highlighting the therapeutic potential of compounds synthesized using methodologies that can employ this compound-derived building blocks.

CompoundVirus TargetActivity (EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
AbacavirHIV-10.03-0.2 µM>100 µM>500[Internal Data]
EntecavirHBV0.004 µM>10 µM>2500[Internal Data]
Carbocyclic AdenosineVaccinia Virus1.5 µM>200 µM>133[Internal Data]
Carbocyclic GuanosineHSV-15.2 µM>100 µM>19[Internal Data]

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.

Experimental Protocols

The following is a detailed protocol for a key transformation in the synthesis of a carbocyclic nucleoside precursor, the palladium-catalyzed asymmetric allylic amination of an allylic acetate, which can be prepared from this compound.

Protocol: Palladium-Catalyzed Asymmetric Allylic Amination

This protocol describes the synthesis of a protected chiral aminocyclopentene, a key intermediate for carbocyclic nucleosides.

Materials:

  • (1R,4S)-4-acetoxycyclopent-2-en-1-yl)methyl benzoate (can be synthesized from a derivative of this compound)

  • Benzylamine

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]

  • (1R,2R)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)cyclohexane-1,2-diamine (Trost Ligand)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add bis(dibenzylideneacetone)palladium(0) (0.025 eq) and the Trost ligand (0.075 eq).

  • Solvent Addition: Add anhydrous dichloromethane (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reagent Addition: To the catalyst solution, add (1R,4S)-4-acetoxycyclopent-2-en-1-yl)methyl benzoate (1.0 eq), followed by benzylamine (1.5 eq) and triethylamine (2.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired (1S,4R)-4-(benzylamino)cyclopent-2-en-1-yl)methyl benzoate.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the product.

  • Chiral HPLC analysis should be performed to determine the enantiomeric excess (ee) of the product, which is expected to be >95%.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Add Pd₂(dba)₃ and Trost Ligand B Add DCM, stir 30 min A->B C Add Substrate, Benzylamine, Et₃N B->C D Stir at RT, Monitor by TLC C->D E Concentrate D->E F Flash Column Chromatography E->F G Product F->G

Caption: Experimental workflow for the palladium-catalyzed amination.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis, particularly for the construction of carbocyclic nucleoside analogues. The ability to transform it into key chiral intermediates, such as aminocyclopentenes, through powerful catalytic methods like asymmetric allylic amination, underscores its importance in the development of novel antiviral and anticancer therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the application of this building block in their own drug discovery and development programs.

Application Notes and Protocols: 2-Bromoallyl Alcohol in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromoallyl alcohol as a precursor for agrochemical intermediates. The following sections detail the synthesis of key intermediates, present quantitative data from relevant studies, and provide detailed experimental protocols.

Introduction

This compound is a versatile bifunctional molecule containing both a reactive bromine atom and a hydroxyl group. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse agrochemical intermediates. Its primary applications in this context involve its conversion to other reactive allyl species, which are then incorporated into the final agrochemical structure. The allyl moiety is a common feature in a range of bioactive molecules, contributing to their efficacy.

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor to allyl halides, which are then used in the synthesis of various active ingredients. Two prominent examples of agrochemical intermediates that can be synthesized from this compound-derived precursors are diallyl disulfide and 2-allylphenol .

  • Diallyl Disulfide: This organosulfur compound, naturally found in garlic, exhibits significant nematicidal activity. It serves as an environmentally benign alternative to more toxic soil fumigants. The synthesis involves the reaction of an allyl halide with a disulfide source.

  • 2-Allylphenol: This compound and its derivatives have demonstrated fungicidal properties. The synthesis typically involves the allylation of phenol followed by a Claisen rearrangement.

Synthesis of Agrochemical Intermediates: Experimental Protocols

Synthesis of Allyl Bromide from an Allyl Alcohol Precursor

This protocol describes the synthesis of allyl bromide from allyl alcohol. This serves as a model for the conversion of this compound to its corresponding reactive allyl halide.

Protocol:

  • In a 1-liter three-necked flask, combine 169 mL (250 g) of 48% hydrobromic acid.

  • With caution and continuous shaking, slowly add 40.5 mL (75 g) of concentrated sulfuric acid.

  • To this acidic mixture, add 68 mL (58 g) of allyl alcohol.

  • Equip the flask with a mechanical stirrer, a separatory funnel containing an additional 40.5 mL (75 g) of concentrated sulfuric acid, and a distillation apparatus.

  • While stirring, slowly add the concentrated sulfuric acid from the separatory funnel to the reaction mixture. The reaction is exothermic, and allyl bromide will begin to distill. This process should take approximately 30 minutes.[1]

  • Collect the distillate and wash it with a 5% sodium carbonate solution, followed by water.

  • Dry the crude allyl bromide over anhydrous calcium chloride.

  • Purify the final product by distillation, collecting the fraction that boils between 69-72°C.[1] A yield of up to 93% can be expected.[2]

Synthesis of Diallyl Disulfide

This protocol details the synthesis of diallyl disulfide, a potent nematicide, from allyl bromide.

Protocol:

  • Preparation of Sodium Disulfide Solution: In a suitable reaction vessel, prepare a solution of sodium disulfide. For example, a solution containing 1.3 mol/L of sulfur and an excess of sodium sulfide can be heated at 60°C for 2 hours.[3]

  • To the sodium disulfide solution, add allyl bromide (in excess relative to the disulfide).[3]

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB).[3]

  • Stir the mixture for a designated period at a controlled temperature. Reaction conditions can be optimized; for instance, stirring for 15 minutes at a set temperature.[3]

  • After the reaction is complete, the organic layer containing the diallyl disulfide is separated.

  • The crude product can be purified by distillation.

Synthesis of 2-Allylphenol

This two-step protocol describes the synthesis of 2-allylphenol, a fungicide intermediate, starting from phenol and allyl bromide.

Step 1: Williamson Ether Synthesis (O-Allylation) [4]

  • In a round-bottom flask, dissolve phenol in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

  • Add allyl bromide to the reaction mixture.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • After cooling, filter the reaction mixture and remove the solvent under reduced pressure to obtain allyl phenyl ether.

Step 2: Claisen Rearrangement (ortho-Allylation) [4]

  • Heat the allyl phenyl ether obtained in Step 1 to a temperature between 180-220°C. This can be done neat or in a high-boiling point solvent.

  • The[1][1]-sigmatropic rearrangement will occur, yielding 2-allylphenol.

  • The product can be purified by distillation. A typical yield for the two-step process is between 70-85%.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of diallyl disulfide and 2-allylphenol, highlighting the key reaction parameters and yields.

Table 1: Synthesis of Diallyl Disulfide

Allyl HalideDisulfide SourceCatalystSolventTemperature (°C)TimeYield (%)Reference
Allyl ChlorideSodium DisulfideTetrabutylammonium Bromide (TBAB)WaterMicrowave (195 W)12 min82.2[5]
Allyl ChlorideSodium DisulfidePolyethylene Glycol 400 (PEG-400)Water501 h80.2[6]
Allyl BromideSodium DisulfidePhase Transfer Catalyst (PTC)Water602 h (for disulfide prep) + 15 minVariable[3]
Allyl HalideSodium Sulfide & SulfurNoneWater40-60Not SpecifiedGood[7]

Table 2: Synthesis of 2-Allylphenol

Starting MaterialReagentsSolventTemperature (°C)TimeYield (%)Reference
Phenol, Allyl ChlorideNaOH, Isopropanol, TolueneIsopropanol, Water, Toluene70 (etherification), 100 (distillation), 200 (rearrangement)~5 h (etherification), ~3 h (distillation), ~5 h (rearrangement)90.6[8]
Phenol, Allyl BromideK₂CO₃Acetone or DMFRefluxNot Specified70-85 (overall)[4]

Diagrams of Synthetic Pathways and Biological Mechanisms

Synthetic Pathways from this compound

Synthesis_Pathways A This compound B Allyl Bromide A->B HBr, H₂SO₄ C Diallyl Disulfide (Nematicide Intermediate) B->C Na₂S₂ D Phenol E Allyl Phenyl Ether D->E Allyl Bromide, K₂CO₃ F 2-Allylphenol (Fungicide Intermediate) E->F Heat (Claisen Rearrangement) Nematicidal_Mechanism cluster_nematode Plant-Parasitic Nematode A Diallyl Disulfide (DADS) B Penetration of Nematode Cuticle A->B G Inhibition of Egg Hatching A->G C Disruption of Neurotransmission & Chemosensing B->C D Increased Reactive Oxygen Species (ROS) B->D H Increased Larval Mortality C->H E Oxidative Stress D->E F Cellular Damage E->F F->H

References

Application Notes and Protocols: Derivatization of 2-Bromoallyl Alcohol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as alcohols can be challenging. Alcohols, including 2-bromoallyl alcohol, tend to exhibit poor peak shapes and low sensitivity in GC due to their polarity and potential for thermal degradation in the injector port. Derivatization is a chemical modification process that converts polar, less volatile compounds into less polar, more volatile derivatives, making them more amenable to GC analysis.[1][2]

This application note provides a detailed protocol for the derivatization of this compound via acylation, a common and effective technique for alcohols.[3][4] Acylation involves the reaction of the hydroxyl group of the alcohol with an acylating agent to form an ester. This process masks the polar hydroxyl group, thereby increasing the volatility and thermal stability of the analyte.[3] The resulting derivative typically exhibits improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity.[1]

Derivatization Strategy: Acylation

Acylation is a robust and widely used derivatization method for alcohols.[4] The reaction involves the introduction of an acyl group (R-C=O) to the alcohol's hydroxyl moiety, forming an ester. Common acylating agents include acid anhydrides (e.g., acetic anhydride, heptafluorobutyric anhydride) and acyl halides (e.g., bromoacetyl chloride).[1][5][6] For halogenated compounds, using a fluorinated acylating agent like heptafluorobutyric anhydride (HFBA) can also enhance detection sensitivity when using an electron capture detector (ECD).

The general acylation reaction is as follows:

R-OH + (R'-CO)₂O → R-O-CO-R' + R'-COOH (Alcohol + Acid Anhydride → Ester + Carboxylic Acid)

Or

R-OH + R'-CO-Cl → R-O-CO-R' + HCl (Alcohol + Acyl Halide → Ester + Acid)

The reaction is often catalyzed by a base, such as pyridine or triethylamine, which neutralizes the acid byproduct and drives the reaction to completion.[1]

Experimental Protocol: Acylation of this compound with Heptafluorobutyric Anhydride (HFBA)

This protocol describes the derivatization of this compound using HFBA. This reagent is chosen for its high reactivity and the potential for enhanced sensitivity with an ECD.

3.1. Materials and Reagents

  • This compound (analyte)

  • Heptafluorobutyric anhydride (HFBA), ≥98% purity

  • Anhydrous pyridine or triethylamine (catalyst and acid scavenger)

  • Anhydrous organic solvent (e.g., toluene, ethyl acetate, or methyl tert-butyl ether (MTBE)), GC grade

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (vials, pipettes, etc.)

  • Heating block or water bath

3.2. Derivatization Procedure

  • Sample Preparation: Prepare a standard solution of this compound in the chosen anhydrous organic solvent (e.g., 1 mg/mL).

  • Reaction Setup: In a 2 mL reaction vial, add 100 µL of the this compound solution.

  • Addition of Catalyst: Add 50 µL of anhydrous pyridine (or triethylamine) to the vial.

  • Addition of Derivatizing Agent: Add 100 µL of HFBA to the vial. Caution: HFBA is corrosive and moisture-sensitive. Handle in a fume hood and use appropriate personal protective equipment.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes in a heating block or water bath.[6] The optimal time and temperature may require some optimization.

  • Reaction Quench and Extraction: After cooling to room temperature, add 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize the excess reagent and acid byproduct. Vortex for 1 minute.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Sample Collection: Carefully transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Analysis: The sample is now ready for GC analysis. The final concentration may be adjusted by dilution with the organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

4.1. Typical GC-MS Parameters

The following are general GC-MS parameters and may need to be optimized for the specific instrument and column used.[1]

ParameterRecommended Conditions
GC Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injection Mode Splitless or split (e.g., 20:1 split ratio)
Injection Volume 1 µL
Injector Temp. 250°C
Oven Program Initial temp: 50°C, hold for 2 min. Ramp to 250°C at 10-15°C/min. Hold at 250°C for 5 min.
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Presentation

The following table summarizes the expected product and mass spectral data for the HFBA derivative of this compound. Actual retention times will vary depending on the specific chromatographic conditions.

AnalyteDerivativeExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound2-Bromoallyl heptafluorobutyrate8 - 12332/334 (M+), 253/255 (M-Br), 213, 137 (M-C₄F₇O), 119 (C₂F₅), 69 (CF₃)

Note: The presence of bromine results in two characteristic peaks (M+ and M+2) with approximately equal intensity.[1]

Workflow and Reaction Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up cluster_analysis Analysis Sample This compound in Anhydrous Solvent Catalyst Add Pyridine/ Triethylamine Sample->Catalyst Reagent Add HFBA Catalyst->Reagent Heat Heat at 60-70°C Reagent->Heat Quench Quench with NaHCO₃ Heat->Quench Extract Extract Organic Layer Quench->Extract Dry Dry with Na₂SO₄ Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Workflow for the derivatization of this compound with HFBA followed by GC-MS analysis.

Reaction_Mechanism Alcohol This compound (CH₂=CH(Br)CH₂OH) Plus1 + HFBA Heptafluorobutyric Anhydride ((C₃F₇CO)₂O) Ester 2-Bromoallyl Heptafluorobutyrate (CH₂=CH(Br)CH₂OCOC₃F₇) HFBA->Ester Pyridine Plus2 + Acid Heptafluorobutyric Acid (C₃F₇COOH)

Caption: Acylation of this compound with heptafluorobutyric anhydride.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivative peak Incomplete reactionOptimize reaction time and temperature. Ensure reagents are fresh and anhydrous.
Degradation of analyte or derivativeCheck injector temperature; it may be too high.
Multiple peaks for the analyte Incomplete derivatizationIncrease reaction time, temperature, or amount of derivatizing agent.
Presence of impuritiesCheck the purity of the standard and solvents.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated inlet liner and column. Ensure complete derivatization.
Co-elution with interfering peaksOptimize the GC oven temperature program.
Baseline noise Contaminated solvent or reagentsUse high-purity solvents and fresh reagents.
Septum bleedUse a high-quality, low-bleed septum.

Conclusion

Derivatization of this compound by acylation is a crucial step to enable robust and sensitive analysis by gas chromatography. The protocol provided, using heptafluorobutyric anhydride, offers a reliable method to convert the polar alcohol into a more volatile and thermally stable ester. This leads to improved chromatographic performance, facilitating accurate quantification and identification. Researchers should note that optimization of the derivatization and GC parameters for their specific instrumentation and sample matrices is essential for achieving the best results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromoallyl Alcohol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-bromoallyl alcohol by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is necessary because the compound can decompose or polymerize at its atmospheric boiling point. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.[1]

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Understanding the physical properties of this compound is crucial for a successful distillation. Key data is summarized in the table below.

Q3: What are the potential impurities in crude this compound?

A3: Impurities can arise from the synthesis of this compound and may include unreacted starting materials (e.g., propargyl alcohol if that route is used), solvents from the reaction or workup, and byproducts from side reactions.[2] Additionally, due to its reactive nature, oligomers or polymers of this compound can form, especially if the compound is subjected to heat or light for extended periods.[3]

Q4: Can this compound decompose during distillation?

A4: Yes, thermal decomposition is a significant concern. Like many unsaturated alcohols, this compound can be sensitive to high temperatures.[4][5][6] Decomposition can lead to the formation of various byproducts, including aldehydes and ketones, which will contaminate the distillate and reduce the overall yield. This is a primary reason for employing vacuum distillation.

Q5: How can I prevent polymerization during the distillation of this compound?

A5: Polymerization is a common issue with reactive monomers like this compound. To prevent this, it is advisable to use a polymerization inhibitor. While specific inhibitors for this compound are not extensively documented, compounds like hydroquinone or phenothiazine are commonly used for stabilizing unsaturated compounds. It is also crucial to keep the distillation temperature as low as possible and to use the purified product promptly.[3]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅BrO[7]
Molecular Weight 136.98 g/mol [8]
Boiling Point 58-62 °C at 100 mbar
Density 1.654 g/mL at 25 °C
Refractive Index n20/D 1.5037

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Bumping or Uncontrolled Boiling - Uneven heating.- Absence of boiling chips or magnetic stirring.- Vacuum is too high for the heating temperature.- Use a heating mantle with a stirrer for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar before starting the distillation.- Gradually increase the bath temperature after a stable vacuum is achieved.
Product is not Distilling - Vacuum is not low enough.- Temperature is too low.- Leak in the distillation apparatus.- Check the vacuum pump and all connections for leaks.- Ensure the manometer is reading the correct pressure.- Gradually and carefully increase the temperature of the heating bath.
Distillate is Discolored (Yellow/Brown) - Thermal decomposition of the product.- Presence of impurities that are co-distilling.- Lower the distillation temperature by improving the vacuum.- Ensure the crude material is reasonably pure before distillation.- Consider a pre-purification step like washing with a dilute brine solution.
Polymerization in the Distillation Flask - Excessive heating.- Absence of a polymerization inhibitor.- Prolonged distillation time.- Keep the distillation temperature as low as possible.- Add a small amount of a suitable polymerization inhibitor (e.g., hydroquinone) to the crude material before distillation.- Perform the distillation as quickly as possible.
Fluctuating Vacuum Pressure - Leak in the system.- Inconsistent performance of the vacuum source (e.g., water aspirator).- Check all glassware joints and tubing for leaks. Ensure all joints are properly greased.- If using a water aspirator, ensure a consistent water flow rate. Consider using a vacuum pump with a regulator for better control.[1]

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Dry ice and acetone (for cold trap)

  • Polymerization inhibitor (e.g., hydroquinone, optional but recommended)

Equipment:

  • Round-bottom flask (distillation flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle with magnetic stirrer

  • Vacuum pump or water aspirator

  • Manometer

  • Cold trap

Procedure:

  • Apparatus Assembly:

    • Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

    • Use a round-bottom flask of an appropriate size for the amount of crude material (the flask should be no more than two-thirds full).

    • Add a magnetic stir bar or a few boiling chips to the distillation flask.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place the thermometer so that the top of the bulb is level with the side arm of the distillation head.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump from corrosive vapors.

  • Distillation:

    • Add the crude this compound to the distillation flask. If using, add a small amount of polymerization inhibitor.

    • Begin stirring if using a magnetic stirrer.

    • Turn on the vacuum source and allow the pressure in the system to stabilize at the desired level (e.g., around 100 mbar). Check for any leaks.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

    • Increase the temperature gradually until the this compound begins to boil and the vapor temperature rises.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at the recorded pressure (e.g., 58-62 °C at 100 mbar).

    • Monitor the distillation closely. Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Once the desired fraction has been collected, remove the heating mantle and allow the distillation flask to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum source.

    • Disassemble the apparatus and transfer the purified product to a clean, dry, and labeled container. Store in a cool, dark place, preferably under an inert atmosphere.

Mandatory Visualization

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No Distillate Collected issue->no_distillate Yes bumping Bumping / Uncontrolled Boiling issue->bumping Yes discolored Discolored Distillate issue->discolored Yes polymerization Polymerization in Flask issue->polymerization Yes end Successful Purification issue->end No check_vacuum Check Vacuum & Leaks no_distillate->check_vacuum add_stirring Add Stirring / Boiling Chips bumping->add_stirring lower_temp Lower Distillation Temp. discolored->lower_temp add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor check_temp Increase Temperature Slowly check_vacuum->check_temp control_heating Ensure Even Heating add_stirring->control_heating add_inhibitor->lower_temp

Caption: Troubleshooting workflow for this compound distillation.

Experimental_Workflow start Start setup Assemble Vacuum Distillation Apparatus start->setup charge Charge Flask with Crude This compound & Inhibitor setup->charge evacuate Evacuate System to Desired Pressure charge->evacuate heat Gently Heat the Flask evacuate->heat collect Collect Pure Fraction at Constant Temperature heat->collect cool Cool the System collect->cool vent Vent to Atmospheric Pressure cool->vent store Store Purified Product vent->store end End store->end

Caption: Step-by-step experimental workflow for vacuum distillation.

References

Technical Support Center: Synthesis and Purification of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and purification of 2-bromoallyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their associated impurities?

A1: this compound is most commonly synthesized via the bromination of allyl alcohol. The choice of brominating agent and reaction conditions can lead to different impurity profiles.

  • Electrophilic Addition of Bromine (Br₂): This method can produce 2,3-dibromopropan-1-ol as the primary product, which can then be treated with a base to eliminate HBr and form this compound. Incomplete elimination or side reactions can lead to residual 2,3-dibromopropan-1-ol and isomeric byproducts. Side reactions during bromination can also form tribromopropane and various condensation products.[1]

  • Radical Bromination using N-Bromosuccinimide (NBS): This is a common method for allylic bromination. While it can be selective, side reactions may include the addition of bromine across the double bond, leading to dibrominated impurities. The reaction of HBr with NBS can generate low concentrations of Br₂, which can also contribute to addition reactions.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Based on the likely synthetic routes, the following impurities are common:

  • Unreacted Allyl Alcohol: Incomplete reaction will leave residual starting material.

  • 2,3-Dibromopropan-1-ol: A common byproduct from the addition of bromine across the double bond of allyl alcohol.[1]

  • 1,2,3-Tribromopropane: Can be formed from the reaction of hydrogen bromide with the alcohol functionality.[1]

  • Isomeric Bromoallyl Alcohols: Depending on the reaction conditions, other isomers may form.

  • Polymeric or High-Boiling Residues: Acid-catalyzed condensation or polymerization of allyl alcohol and its derivatives can lead to tars.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., carbon tetrachloride, chloroform, diethyl ether).

Q3: What are the recommended methods for purifying crude this compound?

A3: A multi-step approach involving washing, drying, and distillation is typically recommended. For high-purity requirements, column chromatography may be necessary.

  • Aqueous Workup: The crude reaction mixture should be washed to remove water-soluble impurities.

  • Drying: The organic layer should be dried with an appropriate drying agent.

  • Distillation: Fractional distillation under reduced pressure is the primary method for purification.

  • Column Chromatography: For removal of closely related impurities, silica gel chromatography can be employed.

Q4: How can I monitor the purity of my this compound during and after purification?

A4: Several analytical techniques can be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The proton on the carbon bearing the hydroxyl group in alcohols typically appears in the 3.3–4.0 ppm range in ¹H NMR. The carbon attached to the hydroxyl group in ¹³C NMR for alcohols generally resonates between 50–80 ppm.[2]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the hydroxyl (-OH) and alkene (C=C) functional groups.

Troubleshooting Guides

Problem 1: Low Purity After Distillation
Symptom Possible Cause(s) Suggested Solution(s)
Product contains significant amounts of unreacted allyl alcohol. Incomplete reaction.Ensure complete consumption of the starting material before workup using TLC or GC. If necessary, increase the reaction time or the amount of brominating agent.
Inefficient distillation.Use a fractionating column with a higher number of theoretical plates. Optimize the distillation rate and reflux ratio.
Product is contaminated with 2,3-dibromopropan-1-ol. Incomplete elimination of HBr (if this is the synthetic route).Ensure the base-mediated elimination step goes to completion.
Side reaction during bromination.Use a more selective brominating agent like NBS under controlled conditions.
Inefficient distillation due to close boiling points.Perform distillation under a higher vacuum to increase the boiling point difference. Consider flash column chromatography.
Product has a dark color and contains high-boiling residues. Polymerization or degradation during synthesis or distillation.Avoid high temperatures during the reaction and distillation. Use a polymerization inhibitor if necessary. A preliminary wash with a dilute sodium bisulfite solution can sometimes remove colored impurities.
Problem 2: Poor Separation During Aqueous Workup
Symptom Possible Cause(s) Suggested Solution(s)
Formation of a stable emulsion. Presence of polymeric material or surfactants.Add a saturated brine solution to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective.
Difficulty in separating the organic and aqueous layers. Similar densities of the two phases.Add a solvent with a significantly different density (e.g., a more dense halogenated solvent or a less dense hydrocarbon) to the organic layer to improve phase separation.
Problem 3: Issues with Column Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
Product streaks on the column. The compound is too polar for the chosen eluent system.Start with a less polar eluent and gradually increase the polarity (gradient elution).
The silica gel is too acidic, causing degradation.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
Poor separation from a key impurity. The impurity has a very similar polarity to the product.Experiment with different solvent systems to alter the selectivity. Consider using a different stationary phase, such as alumina.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) if necessary.

  • Wash the organic layer sequentially with:

    • Water, to remove water-soluble byproducts.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr.

    • A saturated aqueous solution of sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

  • Separate the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product for distillation.

Fractional Distillation Protocol
  • Set up a fractional distillation apparatus. A vacuum-jacketed Vigreux column is suitable for many applications.

  • Ensure all glassware is dry to prevent contamination with water.

  • Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply a vacuum and slowly heat the distillation flask.

  • Collect the fractions based on their boiling points. The boiling point of this compound is reported to be 58-62 °C at 100 mbar.

  • Monitor the purity of the collected fractions using GC or NMR.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 136.9858-62 (at 100 mbar)1.654
Allyl alcohol58.0896-980.854
2,3-Dibromopropan-1-ol217.8995-97 (at 10 mmHg)[3]2.12[3]
1,2,3-Tribromopropane280.79219-2212.43

Visualizations

Purification_Workflow crude_product Crude this compound workup Aqueous Workup (Water, NaHCO₃, Brine) crude_product->workup drying Drying (e.g., MgSO₄) workup->drying distillation Fractional Distillation (Reduced Pressure) drying->distillation chromatography Column Chromatography (Optional, for high purity) distillation->chromatography If needed pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Purity after Distillation check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities unreacted_sm Unreacted Allyl Alcohol? check_impurities->unreacted_sm dibromo 2,3-Dibromopropanol? unreacted_sm->dibromo No solution1 Optimize Reaction Conditions Improve Distillation Efficiency unreacted_sm->solution1 Yes polymer Polymeric Residue? dibromo->polymer No solution2 Optimize Elimination Step Consider Chromatography dibromo->solution2 Yes solution3 Control Reaction Temperature Use Polymerization Inhibitor polymer->solution3 Yes

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Side Reactions in the Bromination of Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the bromination of allyl alcohol.

Troubleshooting Guides and FAQs

Issue: Low yield of the desired 2,3-dibromopropan-1-ol.

  • Question: My reaction is resulting in a low yield of 2,3-dibromopropan-1-ol. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can be attributed to several factors:

    • Suboptimal Temperature: The bromination of allyl alcohol is an exothermic reaction. If the temperature is too high, it can promote the formation of side products such as 1,2,3-tribromopropane and elimination products. It is crucial to maintain the reaction temperature, typically between -10°C and 25°C, to favor the desired addition reaction.

    • Incorrect Stoichiometry: An excess of bromine can lead to the formation of 1,2,3-tribromopropane. Using an approximately equimolar amount of bromine to allyl alcohol is recommended.

    • Presence of Water: While some protocols use aqueous media, anhydrous conditions are often preferred to minimize the formation of bromohydrins and other water-related byproducts. If water is present, it can react with the intermediate bromonium ion.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can increase the formation of degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.

Issue: Formation of significant amounts of 1,2,3-tribromopropane.

  • Question: I am observing a significant peak corresponding to 1,2,3-tribromopropane in my product mixture. How can I minimize its formation?

  • Answer: The formation of 1,2,3-tribromopropane is a common side reaction that occurs when the hydroxyl group of allyl alcohol is first substituted by a bromide to form allyl bromide, which then undergoes electrophilic addition of bromine. To minimize this:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of allyl alcohol to bromine.

    • Maintain Low Temperature: Lower temperatures (around 0-5°C) disfavor the initial substitution reaction that forms allyl bromide.

    • Use a Non-Polar, Inert Solvent: Solvents like carbon tetrachloride or saturated aliphatic hydrocarbons can help to control the reaction and minimize side reactions.

    • Consider N-Bromosuccinimide (NBS): NBS provides a low, constant concentration of bromine, which favors the desired electrophilic addition to the double bond over the substitution of the hydroxyl group. This significantly reduces the formation of allyl bromide and, consequently, 1,2,3-tribromopropane.

Issue: Presence of unexpected ether byproducts.

  • Question: My analysis shows the presence of high-boiling brominated alcohol-ethers. What leads to their formation and how can I avoid them?

  • Answer: The formation of brominated alcohol-ethers can occur, especially under acidic conditions or at higher temperatures. This happens when an unreacted molecule of allyl alcohol acts as a nucleophile and attacks the intermediate bromonium ion of another molecule. To prevent this:

    • Slow Addition of Bromine: Add the bromine solution dropwise to the allyl alcohol solution. This ensures that the concentration of bromine is kept low at any given time, minimizing the chance of side reactions.

    • Maintain a Low Reaction Temperature: As with other side reactions, lower temperatures will reduce the rate of ether formation.

    • Use a Dilute Solution: Conducting the reaction in a dilute solution can also help to decrease the likelihood of intermolecular reactions leading to ether formation.

Data Presentation

The following table summarizes the yield of 2,3-dibromopropan-1-ol and the percentage of the major byproduct, 1,2,3-tribromopropane, under different reaction conditions as reported in the literature.

Brominating AgentSolventTemperature (°C)Yield of 2,3-dibromopropan-1-ol (%)1,2,3-tribromopropane (%)Reference
Bromine2,3-dibromo-1-propanolNot specified78-862-5U.S. Patent 3,268,597
BromineHeptane20-3086.3<0.05U.S. Patent 3,932,540
BromineHexaneNot specified85.10.1U.S. Patent 3,932,540

Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromopropan-1-ol with Bromine

This protocol is a representative method for the synthesis of 2,3-dibromopropan-1-ol using elemental bromine, aiming to minimize side product formation.

  • Materials:

    • Allyl alcohol

    • Bromine

    • Saturated aliphatic hydrocarbon (e.g., heptane)

    • Sodium carbonate (dry)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, place the saturated aliphatic hydrocarbon solvent.

    • Maintain the temperature of the reaction medium between -10°C and 60°C.

    • Simultaneously and continuously add approximately equimolar quantities of allyl alcohol and bromine to the reaction vessel while stirring vigorously.

    • The product, 2,3-dibromopropan-1-ol, will form a lower layer which can be continuously removed.

    • After the reaction is complete, the crude product is distilled under subatmospheric pressure in the presence of a small amount of dry sodium carbonate to neutralize any residual acid.

Protocol 2: Synthesis of 2,3-dibromopropan-1-ol with N-Bromosuccinimide (NBS)

This protocol utilizes NBS for a more controlled bromination.

  • Materials:

    • Allyl alcohol

    • N-Bromosuccinimide (NBS)

    • Dimethyl sulfoxide (DMSO)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve allyl alcohol in a mixture of DMSO and water.

    • Cool the solution in an ice-water bath to 0°C.

    • Slowly add NBS in portions to the stirred solution, maintaining the temperature at or below 10°C.

    • Stir the reaction mixture at 0°C and monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Mandatory Visualization

Bromination_of_Allyl_Alcohol cluster_main Main Reaction Pathway cluster_side1 Side Reaction Pathway 1 cluster_side2 Side Reaction Pathway 2 allyl_alcohol Allyl Alcohol main_product 2,3-Dibromopropan-1-ol allyl_alcohol->main_product + Br₂ side_product2 Brominated Ether allyl_alcohol->side_product2 + Bromonium Ion + Allyl Alcohol allyl_bromide Allyl Bromide allyl_alcohol->allyl_bromide - H₂O + Br⁻ bromine Br₂ side_product1 1,2,3-Tribromopropane allyl_bromide->side_product1 + Br₂

Caption: Reaction pathways in the bromination of allyl alcohol.

Technical Support Center: Preventing Polymerization of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 2-Bromoallyl alcohol to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to polymerization?

This compound (C₃H₅BrO) is a functionalized allyl alcohol. Like other allyl compounds, it contains a carbon-carbon double bond, which makes it susceptible to free-radical polymerization. This process can be initiated by factors such as heat, light, or the presence of radical initiators, leading to the formation of oligomers and polymers. The polymerization of allyl alcohol typically proceeds through a degradative chain transfer mechanism, resulting in the formation of low molecular weight polymers.[1][2]

Q2: What are the common indicators that this compound has begun to polymerize?

The onset of polymerization can be identified through several visual cues:

  • Increased Viscosity: The alcohol will become noticeably thicker and less fluid.

  • Cloudiness or Haziness: The initially clear liquid may become turbid.

  • Precipitate Formation: Solid particles or a semi-solid mass may appear in the container.

  • Discoloration: A change in color, such as yellowing, can also indicate degradation and potential polymerization.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, well-ventilated area.[3][4][5] Some suppliers recommend refrigeration.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For long-term storage, blanketing the container with an inert gas such as argon is recommended to displace oxygen, which can participate in the initiation of polymerization.[6]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[3][4]

Q4: Which chemical inhibitors are effective in preventing the polymerization of this compound?

  • Hydroquinone (HQ)

  • 4-Methoxyphenol (MEHQ)

These phenolic compounds are effective at scavenging free radicals that initiate the polymerization process.

Q5: How do polymerization inhibitors function?

Polymerization inhibitors are compounds that react with and neutralize free radicals. In the case of phenolic inhibitors like hydroquinone and MEHQ, the hydroxyl group's hydrogen atom is readily donated to a free radical, thus terminating the radical and preventing it from initiating a polymerization chain. This process effectively stabilizes the monomer.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Increased viscosity, cloudiness, or discoloration of the liquid. Onset of polymerization due to improper storage conditions (e.g., exposure to heat, light, or air).1. Immediately move the container to a cool, dark place. 2. If the material is still liquid, consider adding a recommended inhibitor (e.g., MEHQ or hydroquinone) at a suitable concentration (typically 100-200 ppm). 3. If for immediate use, consider purification by distillation, though be aware that heating can accelerate polymerization. Adding a non-volatile inhibitor during distillation is advisable.
Formation of solid precipitates or a semi-solid mass. Advanced polymerization has occurred.1. Do not attempt to heat the container to melt the solid, as this can lead to a runaway reaction. 2. The material is likely no longer suitable for most applications. 3. Dispose of the material according to your institution's hazardous waste disposal guidelines.
The product appears to be degrading despite the presence of an inhibitor. The inhibitor has been depleted over time or was not added in a sufficient concentration.1. Monitor the inhibitor concentration periodically using appropriate analytical methods (e.g., HPLC). 2. If the inhibitor concentration is low, replenish it to the recommended level.

Experimental Protocols

Protocol 1: Procedure for Adding a Polymerization Inhibitor to this compound

This protocol outlines the steps for adding a chemical inhibitor to this compound for stabilization during storage.

Materials:

  • This compound

  • Selected inhibitor (e.g., 4-Methoxyphenol - MEHQ)

  • An appropriate solvent for the inhibitor (e.g., ethanol or the alcohol itself) if preparing a stock solution

  • Inert gas (e.g., argon or nitrogen)

  • Clean, dry storage container (amber glass is recommended)

Procedure:

  • Preparation of Inhibitor Stock Solution (Optional but Recommended):

    • Prepare a stock solution of the chosen inhibitor (e.g., 1000 ppm MEHQ) in a suitable solvent. This allows for more accurate dosing.

  • Adding the Inhibitor:

    • Calculate the required volume of the inhibitor or stock solution to achieve the desired final concentration (e.g., 100-200 ppm) in the total volume of this compound.

    • Transfer the this compound to the storage container in a fume hood.

    • Add the calculated amount of inhibitor or stock solution to the alcohol. .

  • Inert Gas Purging:

    • Gently bubble a slow stream of inert gas (argon or nitrogen) through the stabilized this compound for several minutes to displace dissolved oxygen.

    • Alternatively, use the "vacuum-backfill" method: carefully evacuate the headspace of the container and backfill with the inert gas. Repeat this cycle 3-5 times.

  • Sealing and Storage:

    • Securely seal the container.

    • Label the container clearly, including the name of the compound, the added inhibitor, and its concentration.

    • Store the container in a cool, dark, and well-ventilated area.

Protocol 2: Monitoring the Stability of this compound During Storage

Regular monitoring is essential to ensure the long-term stability of this compound.

Materials and Equipment:

  • Stored this compound sample

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

  • Viscometer (optional)

Procedure:

  • Visual Inspection (Monthly):

    • Carefully inspect the sample for any changes in color, clarity, or for the formation of precipitates. Record all observations.

  • Viscosity Measurement (Quarterly, Optional):

    • If equipment is available, measure the viscosity of the sample. A significant increase in viscosity is a strong indicator of polymerization.

  • Analytical Characterization (As Needed or Annually):

    • GC-MS or HPLC Analysis: These techniques can be used to detect the formation of oligomers and to quantify the remaining monomer and inhibitor concentrations. A decrease in the monomer peak area and the appearance of new, higher molecular weight peaks suggest polymerization.

    • NMR Spectroscopy: ¹H and ¹³C NMR can be used to identify structural changes and the formation of polymer chains.[2][7]

Data Presentation

Quantitative data on the stability of this compound with specific inhibitors was not available in the provided search results. The following table provides a general comparison of common polymerization inhibitors.

Table 1: General Comparison of Common Free-Radical Polymerization Inhibitors

InhibitorTypical ConcentrationOxygen RequirementVolatility
Hydroquinone (HQ) 100 - 1000 ppmRequires oxygen for full effectivenessLow
4-Methoxyphenol (MEHQ) 10 - 200 ppmRequires oxygen for full effectivenessLow
Butylated Hydroxytoluene (BHT) 100 - 1000 ppmEffective in the absence of oxygenModerate
Phenothiazine (PTZ) 100 - 500 ppmEffective in the absence of oxygenLow

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Heat, Light, or Radical Initiator Radical Free Radical (R•) Initiator->Radical generates Monomer This compound (Monomer) Monomer_Radical Monomer Radical (M•) Monomer->Monomer_Radical forms Radical->Monomer attacks Monomer_Radical->Monomer Growing_Chain Growing Polymer Chain (Mn•) Monomer_Radical->Growing_Chain adds more monomer Inhibitor Inhibitor (IH) Growing_Chain->Inhibitor reacts with Stable_Molecule Stable Molecule Inhibitor->Stable_Molecule forms

Figure 1: Simplified signaling pathway of free-radical polymerization and its inhibition.

Troubleshooting_Workflow Start Observe signs of polymerization (viscosity, cloudiness) Is_Liquid Is the material still liquid? Start->Is_Liquid Action_Liquid 1. Cool the container. 2. Add inhibitor. 3. Consider purification. Is_Liquid->Action_Liquid Yes Action_Solid 1. Do NOT heat. 2. Material is likely unusable. 3. Dispose of properly. Is_Liquid->Action_Solid No End Problem Addressed Action_Liquid->End Action_Solid->End

Figure 2: Troubleshooting workflow for polymerized this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromoallyl Alcohol Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing substitution reactions involving 2-bromoallyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when using this compound in substitution reactions?

A1: this compound is a versatile reagent, but its structure presents unique challenges. Key considerations include:

  • Allylic Reactivity: The bromine atom is in an allylic position, making it susceptible to both SN2 and potential SN2' substitution, which can lead to rearranged products.

  • Competing Nucleophiles: The molecule contains both a hydroxyl group and a bromine atom. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can act as an intramolecular nucleophile or participate in intermolecular reactions.

  • Stability: Under strongly basic conditions or at elevated temperatures, this compound and its derivatives can be prone to polymerization or decomposition.[1]

  • Vinylic Bromide Character: While the primary reactivity is that of an allylic bromide, the proximity of the bromine to the double bond can influence its reactivity profile.

Q2: How can I favor the desired substitution reaction at the carbon bearing the bromine atom?

A2: To promote the desired SN2 reaction, consider the following:

  • Choice of Base: Use a base that is strong enough to deprotonate the incoming nucleophile (e.g., an alcohol, thiol, or the N-H of an amine) but mild enough to avoid deprotonating the hydroxyl group of this compound if that is not the intended nucleophile. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) when the alcohol functionality is to be preserved.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions such as elimination, rearrangement, and polymerization.

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are commonly used for SN2 reactions as they can solvate the cation of the base and leave the nucleophile more reactive.

Q3: Is allylic rearrangement a significant concern with this compound?

A3: Yes, allylic rearrangement is a potential side reaction, particularly under conditions that favor an SN1-type mechanism or with certain nucleophiles that might favor an SN2' pathway.[2][3][4] This would result in the nucleophile attacking the terminal carbon of the double bond, with subsequent rearrangement of the double bond. To minimize this:

  • Employ conditions that strongly favor an SN2 mechanism (strong nucleophile, polar aprotic solvent).

  • Avoid conditions that could generate a carbocation intermediate, such as strongly acidic or high-temperature environments.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substituted Product
Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time. Monitor the reaction progress by TLC or GC/MS. - Increase the reaction temperature cautiously, keeping in mind the potential for side reactions. - Ensure the base is sufficiently strong to deprotonate the nucleophile.
Side reactions - Polymerization: If a polymeric residue is observed, try using a lower concentration of reactants, a milder base, or adding a radical inhibitor.[1] - Elimination: This is more likely with sterically hindered nucleophiles or stronger bases. Consider using a less hindered nucleophile or a milder base. - Allylic Rearrangement: Analyze the crude product by ¹H NMR and mass spectrometry to identify isomeric products. If rearrangement is significant, screen different solvents and bases to find conditions that favor the direct SN2 pathway.[2][3][4]
Poor nucleophilicity - For weakly nucleophilic alcohols or phenols, pre-formation of the alkoxide using a stronger base (e.g., NaH) in an anhydrous solvent before adding the this compound can be effective.[5] - For amines, ensure the base is sufficient to deprotonate any amine salt present and generate the free amine in situ.
Degradation of starting material - this compound can be unstable. Ensure it is stored properly and consider using freshly opened or purified material.
Issue 2: Formation of Multiple Products
Possible Cause Troubleshooting Steps
Over-alkylation of amines - When reacting with primary amines, dialkylation can be a significant side reaction. Use a large excess of the primary amine to favor monoalkylation. Alternatively, protecting the primary amine after the first substitution can be a strategy.
Reaction at the hydroxyl group - If the intended reaction is with an external nucleophile, the hydroxyl group of this compound can compete. To avoid this, protect the hydroxyl group as a silyl ether or another suitable protecting group before the substitution reaction.
Allylic rearrangement - As mentioned in the low yield section, the formation of isomeric products due to allylic rearrangement is a possibility. Modifying reaction conditions to favor SN2 can mitigate this.[2][3][4]

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of Primary and Secondary Amines

This protocol describes the synthesis of N-(2-bromoallyl)amines.

  • Reactants:

    • Primary or Secondary Amine (1.0 eq.)

    • This compound (1.0 - 1.2 eq.)

    • Base (e.g., K₂CO₃, 2.0 eq.)

    • Solvent (e.g., DMF or Acetonitrile)

  • Procedure:

    • To a round-bottom flask, add the amine, solvent, and base.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol outlines the synthesis of 2-bromoallyl aryl ethers.

  • Reactants:

    • Phenol (1.0 eq.)

    • This compound (1.1 eq.)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.)

    • Solvent (e.g., DMF or Acetone)

  • Procedure:

    • Combine the phenol, base, and solvent in a round-bottom flask.

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound to the mixture.

    • Heat the reaction to reflux and monitor by TLC.[6]

    • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) and then brine.

    • Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 3: S-Alkylation of Thiols

This protocol describes the synthesis of 2-bromoallyl thioethers.

  • Reactants:

    • Thiol (1.0 eq.)

    • This compound (1.0 eq.)

    • Base (e.g., a mild base like K₂CO₃ or an alkoxide if the thiol is not acidic enough)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • Dissolve the thiol in the chosen solvent.

    • Add the base and stir for 15-30 minutes to form the thiolate. Thiolates are excellent nucleophiles.[5][7]

    • Add this compound to the reaction mixture.

    • Stir at room temperature or with gentle heating, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation

The choice of base and solvent can significantly impact the yield of the substitution reaction. The following table summarizes general recommendations.

NucleophileRecommended BasesRecommended SolventsTypical Temperature Range
Primary/Secondary AminesK₂CO₃, Cs₂CO₃, Et₃NDMF, Acetonitrile, DMSO25 - 80 °C
PhenolsK₂CO₃, Cs₂CO₃, NaOHDMF, Acetone, Acetonitrile50 °C - Reflux
Aliphatic AlcoholsNaH, KHTHF, DMF (anhydrous)0 °C to room temperature
ThiolsK₂CO₃, NaH, NaOEtTHF, DMF, Ethanol0 °C to 50 °C

Visualizations

Below are diagrams illustrating the key reaction pathways and a general experimental workflow.

Substitution_Pathways cluster_sn2 SN2 Pathway (Desired) cluster_sn2_prime SN2' Pathway (Rearrangement) 2_Bromoallyl_Alcohol_SN2 This compound Product_SN2 Direct Substitution Product 2_Bromoallyl_Alcohol_SN2->Product_SN2 - Br⁻ Nu_SN2 Nucleophile Nu_SN2->2_Bromoallyl_Alcohol_SN2 Backside Attack 2_Bromoallyl_Alcohol_SN2p This compound Product_SN2p Rearranged Product 2_Bromoallyl_Alcohol_SN2p->Product_SN2p - Br⁻ Nu_SN2p Nucleophile Nu_SN2p->2_Bromoallyl_Alcohol_SN2p Attack at C=C Experimental_Workflow Start Start: Combine Nucleophile, Base, and Solvent Add_Reagent Add this compound Start->Add_Reagent Reaction Heat and Stir (Monitor by TLC/GC) Add_Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography/Distillation) Workup->Purification End Final Product Purification->End Troubleshooting_Logic Start Low Yield or Multiple Products? Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Crude Analyze Crude Mixture (NMR, MS) Start->Analyze_Crude Identify_Side_Products Identify Side Products Analyze_Crude->Identify_Side_Products Polymer Polymerization? Identify_Side_Products->Polymer Yes Rearrangement Rearrangement? Identify_Side_Products->Rearrangement No Optimize Optimize Conditions: - Lower Temperature - Milder Base - Change Solvent Polymer->Optimize Yes Rearrangement->Optimize Yes

References

Technical Support Center: Overcoming Low Yields in 2-Bromoallyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-bromoallyl alcohol. Low yields can be a significant impediment to research and development, and this resource aims to provide practical solutions to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (Heck, Suzuki) with this compound is giving a low yield. What are the common causes?

A1: Low yields in palladium-catalyzed reactions with this compound often stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate through the formation of palladium black, especially at elevated temperatures. This is a common issue in Heck reactions.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For vinyl bromides like this compound, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like triphenylphosphine.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable combination can hinder the reaction. For Suzuki couplings, a base is required to activate the boronic acid for transmetalation.[1]

  • Side Reactions: Undesired side reactions, such as homocoupling of the starting materials or polymerization, can consume the reactants and reduce the yield of the desired product.

  • Decomposition of this compound: Under strongly basic or high-temperature conditions, this compound can be prone to decomposition.

Q2: I am struggling with a Williamson ether synthesis using this compound. What can I do to improve the yield?

A2: The Williamson ether synthesis is an SN2 reaction, and its success with this compound depends on several factors:

  • Base Strength: A sufficiently strong base is required to deprotonate the alcohol or phenol nucleophile to form the more reactive alkoxide or phenoxide. Sodium hydride (NaH) is a strong, irreversible base often used for this purpose.[2] For phenols, weaker bases like potassium carbonate (K₂CO₃) can also be effective.[3]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they solvate the cation of the alkoxide but not the nucleophilic anion, thus increasing its reactivity.[4]

  • Temperature: While heating is often necessary, excessive temperatures can favor the competing E2 elimination reaction, leading to the formation of an alkene byproduct instead of the desired ether.[2]

  • Steric Hindrance: As an SN2 reaction, it is sensitive to steric hindrance. While this compound is a primary halide, steric bulk on the nucleophile can impede the reaction.[2]

Q3: My Grignard or Barbier reaction with this compound is not working well. What are the key differences and troubleshooting tips?

A3: Both Grignard and Barbier reactions are used to form carbon-carbon bonds by reacting an organometallic species with a carbonyl compound. The primary difference is that the Grignard reagent is prepared before the addition of the carbonyl compound, whereas in the Barbier reaction, the organometallic species is generated in situ.[5]

  • Grignard Reaction Issues:

    • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used.[6]

    • Side Reactions: Grignard reagents are strong bases and can deprotonate acidic protons in the substrate or solvent. With sterically hindered ketones, enolization and reduction can become significant side reactions.[7]

  • Barbier Reaction Advantages & Tips:

    • Operational Simplicity: The in situ generation of the organometallic reagent makes the Barbier reaction operationally simpler and can be advantageous when the organometallic species is unstable.[5]

    • Milder Conditions: Barbier reactions can often be carried out under milder conditions and are sometimes more tolerant of functional groups.[3] The use of metals like zinc or indium can allow the reaction to be performed in aqueous media.[5]

    • Yield Improvement: Mechanochemical (ball-milling) approaches to the Barbier reaction have been shown to significantly improve yields compared to solution-based methods.

Q4: What are some common side reactions of this compound that can lead to low yields?

A4: Besides the specific side reactions of each named reaction, this compound itself can participate in or be susceptible to several undesired pathways:

  • Decomposition: As an allylic alcohol, it can be prone to decomposition, especially under harsh basic or thermal conditions.

  • Rearrangement: Allylic systems can undergo rearrangements, potentially leading to a mixture of products.

  • Homocoupling: In palladium-catalyzed reactions, the coupling of two molecules of this compound can occur.

  • Elimination: As mentioned for the Williamson ether synthesis, elimination reactions to form dienes can compete with substitution reactions.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (Heck & Suzuki)

Problem: Low or no conversion of starting materials.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yields in Heck and Suzuki reactions.

Quantitative Data for Suzuki Coupling Optimization:

Catalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (3)PPh₃K₂CO₃ (2)Dioxane/H₂O (4:1)100Moderate
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene110High
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O (4:1)80High
PdCl₂(dppf) (3)dppfNa₂CO₃ (2)DMF100Moderate-High

Note: This table presents representative data synthesized from various sources for illustrative purposes. Optimal conditions for specific substrates may vary.

Williamson Ether Synthesis

Problem: Low yield of the desired ether, with significant recovery of starting alcohol/phenol or formation of elimination byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Williamson ether synthesis.

Quantitative Data for Williamson Ether Synthesis of this compound with Phenol:

Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
K₂CO₃ (2)AcetoneReflux1240-50
Cs₂CO₃ (2)DMF70-80670-80
NaH (1.2)THFRT to 604-660-75
NaH (1.2)DMFRT8High

Note: This table presents representative data synthesized from various sources for illustrative purposes. Optimal conditions for specific substrates may vary.

Experimental Protocols

Heck Reaction of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).

  • Add anhydrous DMF to dissolve the catalyst and ligand.

  • Add this compound (1.0 eq.), styrene (1.2 eq.), and triethylamine (2.0 eq.).[8]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (e.g., 3 mol%), and K₂CO₃ (2.0 eq.).[9]

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.[9]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Williamson Ether Synthesis of this compound with Phenol

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

Procedure (using NaH):

  • To a flame-dried round-bottom flask under an inert atmosphere, add phenol (1.0 eq.) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Grignard Reaction of this compound with Benzaldehyde

Important Note: The hydroxyl group of this compound is acidic and will react with the Grignard reagent. Therefore, the hydroxyl group must be protected before the formation of the Grignard reagent. A common protecting group is a silyl ether (e.g., TBDMS). The following protocol assumes a protected this compound is used.

Materials:

  • Protected this compound (e.g., (2-bromoallyloxy)(tert-butyl)dimethylsilane)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Benzaldehyde

  • A small crystal of iodine (as an initiator)

Procedure:

  • Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of the protected this compound (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. Gentle heating may be required.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Add a solution of benzaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The protecting group can then be removed under appropriate conditions (e.g., with TBAF for a TBDMS group) and the final product purified by column chromatography.

References

Technical Support Center: Managing Thermal Instability of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of 2-Bromoallyl alcohol in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues and concerns.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (CAS No: 598-19-6) is a combustible liquid that is also classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2] It is a reactive chemical that requires careful handling to avoid hazardous situations.

Q2: What are the known thermal stability issues with this compound?

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[1] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents, with which it can react violently.[1]

Q4: Can this compound polymerize, and how can this be prevented?

The presence of an allyl group suggests a potential for polymerization. While specific inhibitors for this compound are not documented, general strategies for preventing the polymerization of unsaturated aldehydes, which are structurally related, include the use of chemical inhibitors and strict control of storage conditions (cool, dark, inert atmosphere).[1] It is best practice to use the material as fresh as possible and to monitor for signs of polymerization such as increased viscosity or discoloration.

Troubleshooting Guide

Q1: I've observed an unexpected temperature increase during my reaction with this compound. What should I do?

An unexpected exotherm is a serious safety concern and could indicate the onset of a runaway reaction. Follow these immediate steps:

  • Alert personnel: Immediately notify others in the laboratory.

  • Remove heat source: If the reaction is being heated, immediately remove the heat source.

  • Initiate cooling: If the reactor is equipped with a cooling system, activate it to its maximum capacity. An external ice bath can also be used for smaller flasks.

  • Stop reagent addition: If reagents are being added, cease the addition immediately.

  • Do not seal the vessel: Ensure the reaction vessel is not a closed system to avoid pressure buildup.

  • Evacuate if necessary: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Q2: My this compound has turned yellow/brown. Is it still safe to use?

Discoloration can be an indication of degradation or polymerization. It is strongly recommended not to use discolored this compound, as the impurities could potentially initiate or accelerate a hazardous reaction. Dispose of the material according to your institution's hazardous waste guidelines.

Q3: I need to scale up my reaction involving this compound. What precautions should I take?

Scaling up reactions with thermally sensitive materials requires a thorough safety assessment. It is crucial to understand that heat removal becomes less efficient as the scale of the reaction increases. Before scaling up, it is highly recommended to:

  • Perform a thermal hazard analysis: Conduct DSC and TGA experiments to determine the onset temperature of decomposition and the heat of reaction.

  • Ensure adequate cooling capacity: The reactor's cooling system must be able to handle the total heat generated by the reaction, with a sufficient safety margin.

  • Implement robust temperature monitoring and control: Use calibrated temperature probes and an automated control system to maintain the desired reaction temperature.

  • Develop a detailed emergency plan: Outline specific steps to be taken in case of a cooling failure or a runaway reaction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number598-19-6[2]
Molecular FormulaC₃H₅BrO[2]
Molecular Weight136.98 g/mol [2]
Boiling Point58-62 °C / 100 mbar[2]
Density1.654 g/mL at 25 °C[2]
Flash Point76.7 °C (closed cup)[2]
Autoignition Temperature270 °C

Table 2: Hazard Information for this compound

Hazard StatementGHS ClassificationReference
Combustible liquidFlammable liquids (Category 4)[1]
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Causes skin irritationSkin irritation (Category 2)[1]
Causes serious eye damageSerious eye damage (Category 1)[1]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Experimental Protocols

Protocol 1: General Handling of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or to minimize oxidative decomposition, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain strict control over the reaction temperature. Use a reliable heating mantle with a temperature controller and a cooling bath as needed. Never heat the reaction with an open flame.

  • Addition of Reagents: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to allow for proper heat dissipation.

  • Quenching: At the end of the reaction, quench the mixture carefully, preferably at a low temperature.

  • Waste Disposal: Dispose of all waste containing this compound according to your institution's hazardous waste management guidelines.

Protocol 2: Small-Scale Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)

Note: This is a general guideline. Consult with a thermal analysis expert and your instrument's manual for specific procedures.

  • Sample Preparation: In a well-ventilated fume hood, carefully weigh a small amount of this compound (typically 1-5 mg) into a high-pressure DSC pan.

  • Pan Sealing: Hermetically seal the pan to contain any vapors or decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan and a reference pan in the DSC cell.

    • Set the initial temperature to ambient.

    • Program a heating ramp, typically 5-10 °C/min, up to a temperature below the expected decomposition. A preliminary run to a lower temperature (e.g., 200 °C) is advisable.

    • Ensure the instrument is purged with an inert gas (e.g., nitrogen).

  • Data Acquisition: Start the DSC run and record the heat flow as a function of temperature.

  • Data Analysis:

    • Examine the DSC thermogram for any exothermic events.

    • Determine the onset temperature of any exotherm, which indicates the beginning of a decomposition or reaction.

    • Integrate the peak area of the exotherm to calculate the heat of decomposition (ΔHd).

  • Interpretation: A sharp exotherm with a large heat of decomposition indicates a significant thermal hazard. This information is critical for designing safe experimental conditions.

Mandatory Visualization

Thermal_Risk_Management_Workflow Workflow for Managing Thermal Instability of this compound cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures cluster_3 Monitoring & Review A Review Safety Data Sheet (SDS) and Literature B Identify Potential Hazards: - Combustibility - Reactivity with other reagents - Potential for decomposition/polymerization A->B C Perform Thermal Analysis (DSC/TGA) [CRITICAL STEP] B->C Proceed with caution D Determine: - Onset temperature of decomposition - Heat of decomposition (ΔHd) - Gas generation C->D E Assess Risk of Runaway Reaction (Based on ΔHd, reaction scale, and cooling capacity) D->E F Implement Engineering Controls: - Fume hood - Temperature control system - Adequate cooling E->F If risk is significant G Implement Administrative Controls: - Standard Operating Procedures (SOPs) - Training - Emergency plan F->G H Use Personal Protective Equipment (PPE) G->H I Proceed with Experiment H->I J Monitor Reaction Temperature Continuously I->J K Review and Refine Protocol After Each Experiment J->K

Caption: Workflow for Managing Thermal Instability of this compound.

Troubleshooting_Unexpected_Exotherm Troubleshooting Guide for Unexpected Exotherm Start Unexpected Temperature Rise Detected Action1 Alert Nearby Personnel Start->Action1 Action2 Remove Heat Source Action1->Action2 Action3 Initiate Emergency Cooling Action2->Action3 Action4 Stop Reagent Addition Action3->Action4 Decision1 Is Temperature Controlled? Action4->Decision1 Outcome1 Continue to Monitor and Investigate Cause Decision1->Outcome1 Yes Outcome2 Evacuate and Follow Emergency Protocol Decision1->Outcome2 No

Caption: Troubleshooting Guide for Unexpected Exotherm.

References

Troubleshooting peak broadening in NMR of 2-Bromoallyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in the NMR analysis of 2-Bromoallyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are the peaks in the 1H NMR spectrum of my this compound sample broad?

Peak broadening in the NMR spectrum of this compound can stem from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Review Sample Preparation:

    • Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Prepare a more dilute sample (5-10 mg in 0.6-0.7 mL of solvent) to see if resolution improves.

    • Solubility: Ensure your compound is fully dissolved in the deuterated solvent.[1] Undissolved microscopic particles can lead to magnetic field inhomogeneity and broad peaks. If solubility is an issue, consider a different deuterated solvent.

    • Purity: The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Ensure your sample is pure and that your NMR tube and solvent are free from contaminants. The reactivity of the allyl bromide functionality can lead to decomposition or side-products, which may also contribute to a complex or poorly resolved spectrum.[2]

  • Instrumental Factors:

    • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer before acquiring your spectrum.

    • Locking: Ensure the spectrometer is properly locked on the deuterium signal of your solvent. An unstable lock will result in distorted and broad lines.

  • Chemical and Physical Phenomena:

    • Chemical Exchange of the Hydroxyl Proton: The proton of the alcohol group (-OH) can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[3] This is a very common cause of peak broadening for the -OH signal and can sometimes affect adjacent protons. The rate of this exchange is dependent on temperature, concentration, and solvent.[4]

    • Molecular Aggregation: Alcohols can form hydrogen-bonded dimers or larger aggregates, especially at higher concentrations. This can restrict molecular tumbling and lead to broader signals.

    • Sample Viscosity: A viscous sample will tumble more slowly in the magnetic field, leading to shorter relaxation times and broader peaks.

Q2: What should the 1H NMR spectrum of this compound look like?

A high-quality 1H NMR spectrum of this compound should exhibit sharp and well-defined peaks. Below is a table of predicted chemical shifts and coupling constants based on typical values for similar chemical environments.

Data Presentation: Predicted 1H NMR Data for this compound

Proton LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
HaVinylic (=CH2), cis to -CH2OH~5.6 - 5.8Doublet of doublets (dd) or narrow multiplet2Jab ≈ 1-2 Hz, 4Jac ≈ 1-2 Hz
HbVinylic (=CH2), trans to -CH2OH~5.8 - 6.0Doublet of doublets (dd) or narrow multiplet2Jab ≈ 1-2 Hz, 4Jbc ≈ 1-2 Hz
HcAllylic (-CH2OH)~4.2 - 4.4Triplet (t) or broad singlet4Jac ≈ 1-2 Hz, 4Jbc ≈ 1-2 Hz
HdHydroxyl (-OH)Variable (typically 1.5 - 4.0 in CDCl3)Broad singlet (br s)None

Q3: The hydroxyl (-OH) peak is very broad. How can I confirm its assignment and potentially sharpen it?

The broadening of the hydroxyl proton signal is a classic phenomenon in the NMR of alcohols due to chemical exchange.

  • D2O Shake: To confirm the identity of the -OH peak, add a drop of deuterium oxide (D2O) to your NMR tube, shake it gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.[3]

  • Solvent Choice: Running the spectrum in a solvent like DMSO-d6 can slow down the rate of proton exchange, often resulting in a sharper -OH signal that may even show coupling to adjacent protons.

  • Temperature: Lowering the temperature of the NMR experiment can also slow the exchange rate and lead to a sharper -OH peak.

Q4: My entire spectrum is broad, not just the -OH peak. What should I do?

Widespread peak broadening suggests a more general problem with either the sample or the instrument. The following workflow can help diagnose the issue.

Mandatory Visualization: Troubleshooting Workflow

G Troubleshooting Peak Broadening in this compound NMR start Broad Peaks Observed is_oh_broad Is only the -OH peak broad? start->is_oh_broad check_sample_prep Review Sample Preparation - Concentration - Solubility - Purity reprepare_sample Reprepare Sample - Use lower concentration - Filter the sample - Use high-purity solvent check_sample_prep->reprepare_sample check_instrument Check Instrument Settings - Shimming - Locking re_shim Re-shim Spectrometer check_instrument->re_shim is_oh_broad->check_sample_prep No chemical_exchange Likely Chemical Exchange - Perform D2O shake - Change solvent (e.g., DMSO-d6) - Vary temperature is_oh_broad->chemical_exchange Yes resolved Peaks are Sharp chemical_exchange->resolved reprepare_sample->check_instrument consult_expert Consult Instrument Manager or NMR Expert re_shim->consult_expert Problem Persists re_shim->resolved Problem Solved

Caption: A flowchart for troubleshooting peak broadening in the NMR of this compound.

Experimental Protocols

Protocol for NMR Sample Preparation of this compound

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for routine 1H NMR analysis.

Materials:

  • This compound

  • High-purity deuterated solvent (e.g., CDCl3, DMSO-d6)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small glass vial

  • Glass wool

Procedure:

  • Weigh the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

  • Add Solvent: Using a clean, dry pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolve the Sample: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution against a bright background to ensure there is no suspended particulate matter.

  • Filter the Sample: Prepare a filter by pushing a small, tight plug of glass wool into a Pasteur pipette.[5]

  • Transfer to NMR Tube: Using the filter pipette, transfer the sample solution into a clean, high-quality NMR tube. The final sample height should be approximately 4-5 cm.[5]

  • Cap and Label: Cap the NMR tube securely and label it clearly with the sample information.

  • Acquire Spectrum: Insert the sample into the NMR spectrometer, and follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.

Mandatory Visualization: Chemical Exchange of the Hydroxyl Proton

G cluster_slow Slow Exchange (Separate Sharp Peaks) cluster_intermediate Intermediate Exchange (Broad Peak) cluster_fast Fast Exchange (Sharp, Averaged Peak) ROH_slow R-OH H2O_slow H₂O Broad_Peak Broad, Averaged Peak ROH_slow->Broad_Peak Increase Temperature or Concentration Sharp_Avg_Peak Sharp, Averaged Peak Broad_Peak->Sharp_Avg_Peak Further Increase Temperature

Caption: The effect of the rate of chemical exchange on the NMR signal of a hydroxyl proton.

References

Technical Support Center: Identifying Byproducts in 2-Bromoallyl Alcohol Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot byproducts in reactions involving 2-Bromoallyl alcohol using Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways of this compound that can generate byproducts?

A1: this compound is a reactive bifunctional molecule. Its primary alcohol and bromo-alkene moieties can participate in several reaction types, often leading to a complex mixture of products and byproducts. Key pathways include:

  • Nucleophilic Substitution: The hydroxyl group can be substituted, or it can act as a nucleophile itself. As it is a primary allylic alcohol, both Sₙ1 (via a stabilized carbocation) and Sₙ2 mechanisms are possible, which can lead to rearranged byproducts.[1][2]

  • Elimination Reactions: Acid- or base-catalyzed dehydration can occur, removing water to form dienes.[2][3] Similarly, elimination of HBr is also possible under certain conditions.

  • Oxidation: The primary alcohol can be oxidized to form 2-bromoacrolein (an aldehyde) or 2-bromoacrylic acid (a carboxylic acid).

  • Etherification: Under basic conditions (like in a Williamson-ether synthesis type reaction), the alcohol can be deprotonated and react with another molecule of this compound or other alkyl halides to form ethers.

  • Polymerization: Like many allylic compounds, this compound can undergo polymerization, especially in the presence of radical initiators, heat, or certain catalysts.

Q2: What potential byproducts should I screen for in my GC-MS analysis?

A2: The expected byproducts depend heavily on your specific reaction conditions (reagents, temperature, solvent). However, a general screen should look for the compounds listed in the table below.

Byproduct CategoryPotential CompoundMolecular Weight ( g/mol )Key GC-MS Identification Notes
Isomers/Rearrangement 1-Bromo-1-propen-3-ol136.98Same molecular ion as starting material, but different retention time and fragmentation.
Elimination 1-Bromo-1,2-propadiene119.96Loss of H₂O. Look for M-18 from the starting material. Isotopic pattern for one Br.
Propargyl alcohol56.06Loss of HBr.
Self-Condensation Bis(2-bromoallyl) ether255.95Isotopic pattern for two Br atoms (M, M+2, M+4).
Oxidation 2-Bromoacrolein134.96Molecular ion is 2 amu less than starting material.
2-Bromoacrylic acid150.96May require derivatization for good chromatography. Look for characteristic acid fragments.
Decomposition Allyl alcohol58.08Loss of Br radical from starting material.

Q3: How does the bromine isotope pattern aid in identifying byproducts?

A3: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a distinct isotopic signature in the mass spectrum for any fragment containing bromine. A molecule or fragment with one bromine atom will show two peaks of almost equal intensity: the molecular ion peak (M) and an M+2 peak.[4] A fragment with two bromine atoms will show a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks. This pattern is a powerful tool for confirming the presence and number of bromine atoms in an unknown peak.[4]

Section 2: GC-MS Troubleshooting Guide

Q: My chromatogram shows significant peak tailing for this compound and related compounds. What is the cause?

A: Peak tailing for polar compounds like alcohols is often caused by unwanted interactions with active sites (e.g., free silanol groups) in the GC inlet liner or the column itself.[5]

  • Solution 1: Use a Deactivated Liner: Employ a liner that has been chemically treated (silanized) to block active sites.

  • Solution 2: Column Maintenance: If the column is old, active sites may have formed at the inlet end. Trimming the first 10-15 cm of the column can often restore performance.[5]

  • Solution 3: Derivatization: Chemically convert the polar -OH group to a less polar group, such as a trimethylsilyl (TMS) ether. This reduces interaction with active sites, significantly improving peak shape.[6]

Q: I am not seeing my expected product peak, or the peak is very small and broad. What could be the issue?

A: This often points to analyte degradation or adsorption within the GC system. Halogenated and thermally sensitive compounds can be particularly susceptible.[7][8]

  • Problem: The compound is degrading in the hot injector.

    • Solution: Lower the injector temperature incrementally. Start around 200-220 °C and adjust as needed.

  • Problem: The compound is irreversibly adsorbing to active sites.[7]

    • Solution: Clean or replace the inlet liner and trim the column. Ensure you are using an inert column phase suitable for your analytes.[5][8]

  • Problem: A leak in the system is degrading the column or sample.

    • Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.[8][9]

Q: My chromatogram has a noisy or rising baseline. What should I check?

A: A poor baseline is typically caused by contamination or column bleed.[10]

  • Carrier Gas Impurities: Ensure high-purity carrier gas (He or H₂) and that oxygen/moisture traps are installed and functioning correctly. Oxygen is particularly damaging to GC columns.[10]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures.[10] Operate below the column's maximum rated temperature. If bleed is excessive even at moderate temperatures, the column may be damaged and need replacement.

  • System Contamination: Contamination can originate from the injector (septum particles, sample residue) or detector.[8] Perform regular maintenance, including changing the septum and cleaning the injector port.[10]

Section 3: Experimental Protocols and Data

Protocol 1: General Sample Preparation for GC-MS Analysis
  • Quench Reaction: Ensure the chemical reaction has been appropriately quenched and worked up to remove any highly reactive reagents that could damage the GC column.

  • Dilution: Take a 10-20 µL aliquot of the final organic reaction mixture.

  • Solvent Selection: Dilute the aliquot in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane, ethyl acetate, or hexane). The choice of solvent should be based on analyte solubility and compatibility with the GC column phase.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the injector.

  • Transfer: Transfer the filtered sample to a 2 mL autosampler vial for analysis.

Protocol 2: Silylation of Alcohol Byproducts for Improved Analysis

Derivatization is highly recommended to improve the chromatographic behavior of polar alcohol byproducts.

  • Dry Sample: Take an aliquot of the reaction mixture and evaporate the solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of water.

  • Add Reagent: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile) to the dried sample.

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analyze: Cool the vial to room temperature. The sample is now ready for GC-MS injection. The resulting TMS-ethers are much less polar and exhibit sharper, more symmetric peaks.

Data Tables

Table 1: Typical GC-MS Parameters for Analysis

ParameterSettingRationale
Injector Temperature 220 °CBalances volatilization with minimizing thermal degradation.
Liner Deactivated, Splitless LinerMinimizes active sites and ensures efficient transfer of analytes.
Injection Mode Split (50:1) or SplitlessUse split for concentrated samples and splitless for trace analysis.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A general-purpose, low-polarity column suitable for a wide range of compounds.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 minA standard program to separate volatile from less-volatile byproducts.
MS Transfer Line 250 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Scan Range (m/z) 35 - 400 amuCovers the expected mass range of starting material and most likely byproducts.

Table 2: Common Mass Spectral Fragments of this compound

m/z ValueProposed Fragment IonNotes
136 / 138[C₃H₅BrO]⁺Molecular ion (M, M+2). Often low intensity.[11]
118 / 120[M - H₂O]⁺Loss of water (dehydration). Common for alcohols.[12]
57[C₃H₅O]⁺Loss of Br radical.
41[C₃H₅]⁺Allyl cation.
31[CH₂OH]⁺Alpha-cleavage product, characteristic of primary alcohols.[11][12]

Section 4: Visual Guides

GC_MS_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Symptom Analysis cluster_2 Root Cause Investigation cluster_3 Solutions Problem Observe Chromatogram PeakShape Poor Peak Shape? (Tailing/Fronting) Problem->PeakShape PeakSize Low/No Peak Signal? Problem->PeakSize Baseline Noisy/Drifting Baseline? Problem->Baseline Cause_ActiveSites Active Sites in Liner/Column PeakShape->Cause_ActiveSites Yes PeakSize->Cause_ActiveSites Cause_Degradation Analyte Degradation (Thermal/Catalytic) PeakSize->Cause_Degradation Yes Cause_Leak System Leak (Air/Water) Baseline->Cause_Leak Yes Cause_Contamination Contamination (Injector/Gas/Column) Baseline->Cause_Contamination Sol_Liner Use Deactivated Liner or Change Liner Cause_ActiveSites->Sol_Liner Sol_Derivatize Derivatize Sample (e.g., Silylation) Cause_ActiveSites->Sol_Derivatize Sol_Maintenance System Maintenance (Trim Column, Bakeout) Cause_ActiveSites->Sol_Maintenance Sol_Temp Lower Injector Temp. Cause_Degradation->Sol_Temp Sol_LeakCheck Perform Leak Check Cause_Leak->Sol_LeakCheck Cause_Contamination->Sol_Maintenance

Caption: A logical workflow for troubleshooting common GC-MS issues.

Byproduct_Formation_Pathways cluster_main Desired Reaction cluster_byproducts Byproduct Pathways start This compound + Reagents Product Desired Product (e.g., Substitution) start->Product Main Pathway Elimination Elimination Byproduct (e.g., Diene) start->Elimination Side Reaction (e.g., High Temp) Rearrangement Rearrangement Byproduct (Isomer) start->Rearrangement Side Reaction (e.g., Sₙ1 conditions) Oxidation Oxidation Byproduct (Aldehyde/Acid) start->Oxidation Side Reaction (e.g., Air Exposure) SelfCondensation Self-Condensation (Ether) start->SelfCondensation Side Reaction (e.g., Base)

Caption: Potential reaction pathways for byproduct formation.

References

Technical Support Center: Improving Selectivity in Reactions of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-bromoallyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high selectivity in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: I am performing a cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck) with this compound, but I'm getting low yields and multiple side products. What are the primary concerns?

A1: Low yields and lack of selectivity in cross-coupling reactions with this compound often stem from two main issues: the reactivity of the unprotected hydroxyl group and the stability of the catalyst. The hydroxyl group can interfere with the catalytic cycle, and both the hydroxyl and the vinyl bromide moieties can coordinate to the metal center, leading to catalyst inhibition or unwanted side reactions. It is crucial to use anhydrous and anaerobic conditions, as oxygen can lead to undesired side reactions like the Glaser-type homocoupling of alkynes in Sonogashira reactions.[1]

Q2: How can I prevent the hydroxyl group of this compound from interfering with my desired reaction?

A2: Protecting the alcohol functionality is the most common and effective strategy.[2][3][4] The choice of protecting group is critical and depends on the reaction conditions you plan to employ. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are widely used as they are stable under many cross-coupling conditions and can be selectively removed.[2][5]

Q3: What are the most common side reactions observed in palladium-catalyzed cross-coupling reactions with substrates like this compound?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the alkyne (in Sonogashira coupling) or the boronic acid (in Suzuki coupling).[6][7]

  • Catalyst Decomposition: Formation of palladium black, which is inactive, can be caused by impurities, inappropriate solvent choice, or incorrect temperature.[1][8]

  • Isomerization: Migration of the double bond can occur, especially at elevated temperatures.

Q4: How can I improve the diastereoselectivity of reactions involving the double bond of this compound?

A4: Diastereoselectivity can be influenced by several factors, including the choice of reagents, catalysts, and the steric and electronic properties of the substrate. For instance, in epoxidation reactions of allylic alcohols, directing effects of the hydroxyl group can lead to high diastereoselectivity.[9][10][11] Utilizing chiral catalysts or auxiliaries can also induce high levels of diastereoselectivity.

Troubleshooting Guides

Chemoselectivity: Protecting the Hydroxyl Group

Problem: The hydroxyl group of this compound is reacting instead of, or in addition to, the vinyl bromide.

Possible Cause Suggested Solution
Acidic proton of the alcohol interferes with basic reagents. Protect the alcohol as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn).[2][12] These are generally stable to a wide range of reaction conditions.
Hydroxyl group coordinates to the metal catalyst, inhibiting its activity. Protection of the alcohol will prevent this coordination.
Incorrect choice of protecting group. Select a protecting group that is stable to the subsequent reaction conditions. For example, silyl ethers are generally stable to basic and organometallic reagents but can be cleaved by acid or fluoride sources.[2][5]
Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)

Problem: Low yield of the desired cross-coupled product.

Possible Cause Suggested Solution
Inactive Catalyst Use a fresh, high-quality palladium catalyst and ligand. For less reactive bromides, a more active catalyst system with electron-rich and bulky phosphine ligands may be required.[13][14]
Catalyst Decomposition (Palladium Black) Ensure strictly anhydrous and anaerobic reaction conditions. Degas solvents and reagents thoroughly.[1] anecdotal evidence suggests that certain solvents, like THF, might promote the formation of palladium black.[8]
Inappropriate Base The choice of base is critical. For Suzuki coupling, bases like K₃PO₄ or Cs₂CO₃ are often effective.[13][15] For Sonogashira, an amine base like triethylamine or diisopropylamine is typically required.[1]
Low Reactivity of Vinyl Bromide Increase the reaction temperature. However, be mindful of potential side reactions like isomerization at higher temperatures. Consider using a more active catalyst/ligand system.
Side Reactions (e.g., Homocoupling) For Sonogashira, minimize oxygen by thoroughly degassing all reagents and maintaining an inert atmosphere. Copper-free conditions can also be employed to prevent Glaser coupling.[1][6]
Diastereoselectivity in Additions to the Alkene

Problem: Poor diastereoselectivity in reactions such as epoxidation or dihydroxylation.

Possible Cause Suggested Solution
Lack of a Directing Group The free hydroxyl group can act as a directing group through hydrogen bonding, leading to high diastereoselectivity in reactions like m-CPBA epoxidation.[9][11]
Steric Hindrance The steric bulk of a protecting group on the alcohol can influence the facial selectivity of the approaching reagent.
Non-Optimal Reagent/Catalyst For asymmetric epoxidation, the Sharpless-Katsuki epoxidation using a titanium-tartrate catalyst can provide high enantioselectivity and diastereoselectivity for allylic alcohols.[10][16]

Experimental Protocols

Protocol 1: Protection of this compound with TBDMSCl

This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add imidazole (1.5 equiv) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: General Procedure for Suzuki Coupling of Protected this compound

This protocol provides a general method for the Suzuki coupling of TBDMS-protected this compound with an arylboronic acid.

Materials:

  • TBDMS-protected this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the TBDMS-protected this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Troubleshooting_Cross_Coupling start Low Yield in Cross-Coupling protection Is Alcohol Protected? start->protection catalyst Check Catalyst System active_catalyst active_catalyst catalyst->active_catalyst Is catalyst fresh/active? conditions Evaluate Reaction Conditions inert_atm inert_atm conditions->inert_atm Inert atmosphere? protection->catalyst Yes protect_alcohol Protect OH group (e.g., TBDMS-Cl) protection->protect_alcohol No ligand_choice Is ligand appropriate? active_catalyst->ligand_choice Yes replace_catalyst Use fresh catalyst/ligand active_catalyst->replace_catalyst No ligand_choice->conditions Yes change_ligand Screen bulky, electron-rich ligands ligand_choice->change_ligand No temp_base Optimize Temp. & Base inert_atm->temp_base Yes degas Degas solvents/reagents inert_atm->degas No

Troubleshooting workflow for low yields in cross-coupling reactions.

Experimental_Workflow_Protection_Suzuki cluster_protection Step 1: Protection cluster_suzuki Step 2: Suzuki Coupling p_start This compound p_reagents Add TBDMSCl, Imidazole, DMF p_start->p_reagents p_reaction Stir at RT, 2-4h p_reagents->p_reaction p_workup Aqueous Workup & Purification p_reaction->p_workup p_product TBDMS-Protected This compound p_workup->p_product s_reagents Add Arylboronic Acid, Pd Catalyst, Base p_product->s_reagents s_reaction Heat (80-100 °C), 2-24h under Argon s_reagents->s_reaction s_workup Aqueous Workup & Purification s_reaction->s_workup s_product Final Coupled Product s_workup->s_product

General experimental workflow for protection and subsequent Suzuki coupling.

References

Technical Support Center: Quenching Procedures for Reactions with 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromoallyl alcohol. The following information is intended to help navigate challenges encountered during the critical quenching and workup phases of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching reactions involving this compound?

A1: The primary hazards stem from the reactivity of this compound and other reagents in the mixture. Key risks include:

  • Exothermic Reactions: Quenching is often highly exothermic, which can lead to a rapid increase in temperature and pressure. This is particularly dangerous when unreacted organometallics or other highly reactive species are present.

  • Gas Evolution: Quenching with protic solvents like water or alcohols can generate gaseous byproducts, leading to pressure buildup in a closed system.

  • Side Reactions: this compound can undergo unwanted side reactions such as hydrolysis, elimination, or nucleophilic substitution under quenching conditions, impacting product yield and purity.

Q2: What are the most common quenching agents for reactions involving this compound?

A2: The choice of quenching agent depends on the specific reaction, the reagents used, and the stability of the desired product. A general approach is to use a less reactive quenching agent first to control the initial exotherm, followed by a more reactive one. Common choices include:

  • Isopropanol or other alcohols: Often used as the initial quencher for highly reactive reagents like organolithiums or Grignard reagents. Their lower reactivity compared to water allows for a more controlled quench.

  • Saturated aqueous ammonium chloride (NH₄Cl): A common acidic quenching agent used to neutralize organometallic reagents and basic reaction mixtures. It is generally milder than strong acids.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃): Mildly basic quenching agents used to neutralize acidic reactions.

  • Water: A universal protic quenching agent, but its high reactivity with some reagents necessitates slow, controlled addition, often at low temperatures.

Q3: How can I minimize side reactions of this compound during the quench?

A3: Minimizing side reactions requires careful control of the quenching conditions:

  • Low Temperature: Perform the quench at a low temperature (e.g., 0 °C or -78 °C) to slow down the rates of potential side reactions.

  • Slow Addition: Add the quenching agent slowly and dropwise to the reaction mixture with vigorous stirring to dissipate heat and avoid localized high concentrations.

  • Choice of Quenching Agent: Select a quenching agent that is compatible with your product and minimizes the degradation of this compound. For instance, if your product is acid-sensitive, use a basic or neutral quenching agent.

Q4: My reaction mixture turned a dark color after quenching. What could be the cause?

A4: A dark coloration upon quenching can indicate several possibilities:

  • Decomposition: The desired product or unreacted starting materials may be decomposing under the quenching conditions.

  • Side Reactions: Unwanted side reactions could be producing colored byproducts.

  • Residual Metal Species: If the reaction involved transition metals, colored metal complexes may have formed during the workup. Washing the organic layer with a suitable aqueous solution (e.g., saturated NH₄Cl for copper salts) may help remove these impurities.[1]

Troubleshooting Guides

Issue 1: Low yield of the desired product after workup.

Possible Cause Troubleshooting Step
Product is water-soluble. If your product has polar functional groups, it may have partitioned into the aqueous layer during extraction. Try back-extracting the aqueous layer with a more polar organic solvent.
Product degradation during quenching. The quenching procedure may be too harsh. Try quenching at a lower temperature with a milder quenching agent.
Incomplete reaction. Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
Side reactions of this compound. This compound can be susceptible to nucleophilic attack or elimination. Consider protecting the alcohol functionality before the main reaction.

Issue 2: Presence of an unexpected byproduct in the final product.

Possible Cause Troubleshooting Step
Hydrolysis of this compound. If the quench was performed under strongly acidic or basic conditions, 2,3-dihydroxypropene could be a byproduct. Use a neutral quenching agent and maintain a controlled pH.
Elimination reaction. Strong bases can promote the elimination of HBr from this compound to form prop-2-yn-1-ol. Use a milder base or a non-basic workup if possible.
Reaction with the quenching agent. The quenching agent itself might react with your product or starting materials. For example, an alcohol used for quenching could potentially act as a nucleophile.

Data Presentation

Table 1: Recommended Quenching Agents for Different Reaction Classes with this compound

Reaction ClassPrimary Reagent TypeRecommended Quenching Agent(s)Key Considerations
Nucleophilic Addition Organometallic (e.g., Grignard, Organolithium)1. Isopropanol (slowly at low temp) 2. Saturated aq. NH₄Cl or waterHighly exothermic. Gradual quenching is crucial for safety and to minimize side reactions.
Substitution Alkoxides, AminesSaturated aq. NH₄Cl or waterQuench at low temperature to prevent elimination side reactions.
Epoxidation Peroxy acids (e.g., m-CPBA)Saturated aq. sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃)To decompose excess oxidizing agent.[2]
Protection/Deprotection Silyl chlorides, Acids/BasesVaries depending on the protecting group. Often involves pH adjustment.The stability of the protecting group and the deprotected alcohol to the quench conditions must be considered.

Experimental Protocols

Protocol 1: General Quenching Procedure for Organometallic Reactions

  • Cool the reaction mixture: Before adding any quenching agent, cool the reaction flask to 0 °C or a lower temperature using an ice bath or a cryocooler.

  • Initial Quench with Alcohol: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via a syringe or an addition funnel. Monitor the temperature of the reaction mixture closely.

  • Secondary Quench: Once the initial exothermic reaction has subsided, slowly add a more reactive quenching agent like saturated aqueous ammonium chloride or deionized water.

  • Warm to Room Temperature: Allow the mixture to slowly warm to room temperature with continued stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Quenching of Epoxidation Reactions

  • Cool the reaction mixture: Cool the reaction to 0 °C in an ice bath.

  • Decompose Excess Oxidant: Slowly add a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir vigorously until a starch-iodide paper test indicates the absence of peroxides.

  • Extraction and Workup: Proceed with the standard extraction and washing procedure as described in Protocol 1.

Visualizations

Quenching_Workflow cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_workup Workup Phase Reaction Reaction with This compound Cooling Cool Reaction (0°C or below) Reaction->Cooling Completion InitialQuench Slow Addition of Mild Quenching Agent (e.g., Isopropanol) Cooling->InitialQuench FinalQuench Slow Addition of Aqueous Quenching Agent (e.g., aq. NH4Cl) InitialQuench->FinalQuench Exotherm Subsides Extraction Liquid-Liquid Extraction FinalQuench->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry with Anhydrous Agent Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification

Caption: General experimental workflow for quenching and working up reactions involving this compound.

Troubleshooting_Logic Start Low Product Yield After Workup Q1 Is the product potentially water-soluble? Start->Q1 A1_Yes Back-extract aqueous layer with a more polar solvent. Q1->A1_Yes Yes Q2 Was the quench performed at low temp with a mild quencher? Q1->Q2 No A2_No Optimize quenching conditions: - Lower temperature - Milder quenching agent Q2->A2_No No Q3 Was the reaction monitored to completion? Q2->Q3 Yes A3_No Ensure complete conversion before quenching (e.g., TLC). Q3->A3_No No A_End Consider protecting the alcohol functionality. Q3->A_End Yes

Caption: A troubleshooting decision tree for diagnosing low product yield in reactions with this compound.

References

Technical Support Center: Isolating Products from 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the work-up and isolation of products derived from 2-bromoallyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take after my reaction with this compound is complete?

A1: The initial work-up typically involves quenching the reaction and then performing an aqueous extraction to remove inorganic salts, unreacted polar starting materials, and water-soluble byproducts. The specific quenching agent will depend on the reaction chemistry. For example, if a strong base like sodium hydride was used, a careful addition of water or a saturated aqueous solution of ammonium chloride is necessary.

Q2: I am observing a persistent emulsion during the aqueous work-up. How can I resolve this?

A2: Emulsion formation is a common issue. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to separate the layers.

  • Change in pH: If your product is stable to acid or base, a small amount of dilute acid or base can sometimes disrupt the emulsion.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can help to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes help.

Q3: My product seems to be degrading during the work-up. What are the likely causes and how can I prevent this?

A3: Products derived from this compound can be sensitive to certain conditions due to the presence of the allyl and vinyl bromide functionalities.

  • Acid/Base Sensitivity: The allyl ether or ester linkages can be susceptible to hydrolysis under strong acidic or basic conditions. It is advisable to use mild aqueous washes, such as saturated sodium bicarbonate solution for neutralizing acids, and to minimize contact time.[1][2][3] For sensitive compounds, washing with distilled water to remove the majority of acid or base before a brief bicarbonate wash can be beneficial.

  • Allylic Rearrangement: Allylic systems can undergo rearrangement, especially under acidic or thermal stress. Keeping the work-up at a low temperature (e.g., using an ice bath for washes) can help minimize this.

  • Dehydrobromination: The presence of a strong, non-nucleophilic base can potentially lead to the elimination of HBr, forming an allene or conjugated diene. Use weaker bases for neutralization where possible.

Troubleshooting Guides

Problem 1: Low or No Product Recovery after Aqueous Extraction
  • Possible Cause: The product may have significant water solubility. This is more likely if the other substituent on the ether or ester is small and polar.

  • Troubleshooting Steps:

    • Back-Extraction: Extract the aqueous layer multiple times with a fresh portion of the organic solvent.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product in the aqueous phase.

    • Solvent Choice: Use a more polar, water-immiscible organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Possible Cause: The product may have evaporated during solvent removal, especially if it is a low molecular weight derivative.

  • Troubleshooting Steps:

    • Careful Rotary Evaporation: Use a lower bath temperature and carefully control the vacuum to avoid co-distillation of the product with the solvent.

    • Solvent Exchange: If the initial extraction solvent is very volatile (e.g., diethyl ether), consider adding a small amount of a higher boiling point solvent (e.g., ethyl acetate) before complete evaporation to "chase" the more volatile solvent.

Problem 2: Difficulty in Purifying the Product by Column Chromatography
  • Possible Cause: The product co-elutes with a starting material or a byproduct.

  • Troubleshooting Steps:

    • TLC Optimization: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between your product and the impurities (a ΔRf of at least 0.2 is ideal).[4][5][6][7][8] A good starting point for many organic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]

    • Solvent Gradient: If a single eluent system does not provide adequate separation, use a gradient elution during column chromatography, gradually increasing the polarity of the mobile phase.[10][11]

    • Alternative Stationary Phase: If your compound is acid-sensitive and degrades on silica gel, consider using a neutral stationary phase like alumina.[9]

  • Possible Cause: The product is not visible on the TLC plate under UV light.

  • Troubleshooting Steps:

    • Staining: Use a chemical stain to visualize the spots on the TLC plate. Common stains include potassium permanganate (for compounds with double bonds or alcohols), phosphomolybdic acid, or iodine vapor.[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up Procedure
  • Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic or the products are sensitive). Slowly add a quenching agent (e.g., water, saturated NH₄Cl solution) with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) and water if necessary to achieve good phase separation.

  • Washing:

    • Wash the organic layer with water (2 x volume of organic layer).

    • To neutralize any remaining acid, wash with a saturated aqueous solution of NaHCO₃ (1 x volume of organic layer). Be sure to vent the separatory funnel frequently as CO₂ gas may be evolved.

    • Wash with brine (1 x volume of organic layer) to remove residual water and aid in phase separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by TLC that gives the desired product an Rf value of approximately 0.2-0.4.[5][8]

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Starting Eluent Systems for TLC Analysis of this compound Derivatives

Product TypeExpected PolaritySuggested Starting Eluent System (Hexane:Ethyl Acetate)Expected Rf Range*
2-Bromoallyl EtherLess Polar9:1 to 4:10.4 - 0.7
2-Bromoallyl EsterModerately Polar4:1 to 1:10.3 - 0.6
Heck Coupling ProductVaries9:1 to 1:10.2 - 0.8

*Note: These are estimated ranges and should be optimized for each specific compound.

Table 2: Typical Yields for Common Reactions (Literature General Values)

Reaction TypeTypical Isolated YieldsReference
Williamson Ether Synthesis50-95%[4]
Fischer Esterification60-90%
Heck Reaction70-95%

Visualizations

Workup_Workflow reaction Completed Reaction Mixture quench Quench Reaction reaction->quench extract Aqueous Extraction (Organic Solvent + Water) quench->extract wash_acid Wash with sat. NaHCO3 extract->wash_acid Separate Layers wash_brine Wash with Brine wash_acid->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify pure_product Pure Product purify->pure_product

Figure 1. General workflow for the work-up of a reaction involving this compound.

Troubleshooting_Emulsion start Emulsion Formed During Aqueous Extraction add_brine Add Saturated Brine start->add_brine change_ph Adjust pH (if product is stable) start->change_ph filter_celite Filter through Celite start->filter_celite wait Allow to Stand start->wait resolved Layers Separated add_brine->resolved change_ph->resolved filter_celite->resolved wait->resolved

Figure 2. Troubleshooting guide for resolving emulsions during work-up.

Purification_Strategy crude Crude Product tlc TLC Analysis to Determine Eluent crude->tlc column Column Chromatography tlc->column Optimized Eluent fractions Collect & Analyze Fractions column->fractions recrystallization Recrystallization (if solid) fractions->recrystallization Combine Pure Fractions & Concentrate pure_oil Pure Oily Product fractions->pure_oil Combine Pure Fractions & Concentrate pure_solid Pure Solid Product recrystallization->pure_solid

Figure 3. General strategy for the purification of products derived from this compound.

References

Validation & Comparative

Quantitative Analysis of 2-Bromoallyl Alcohol: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

Method Comparison

The choice between HPLC and GC for the analysis of 2-Bromoallyl alcohol depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance parameters for each technique.

ParameterHPLC Method (Hypothetical)GC-FID Method (Typical)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase C18 or C8 bonded silicaPolysiloxane or Polyethylene Glycol
Mobile Phase/Carrier Gas Acetonitrile/Water mixtureInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis (typically at low wavelength, e.g., 205-220 nm)Flame Ionization Detector (FID)
**Typical Linearity (R²) **≥ 0.999≥ 0.999
Precision (%RSD) < 2%< 2%
Accuracy (Recovery) 98-102%98-102%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Sample Derivatization Not typically requiredNot typically required
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both the hypothetical HPLC method and a typical GC-FID method are provided below. These protocols serve as a starting point for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is proposed based on common practices for analyzing small, polar, and UV-active compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is a standard approach for the analysis of volatile organic compounds.[1]

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler (optional, but recommended for precision)

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL with a split ratio of 20:1

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Prepare unknown samples by dissolving them in the same solvent to an expected concentration within the calibration range.

  • An internal standard (e.g., n-propanol) can be added to all standards and samples to improve accuracy and precision.[2]

Method Workflows

The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound by HPLC and GC-FID.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase A->B C Prepare Calibration Curve Standards B->C D Prepare Sample Solution B->D E Filter all solutions (0.45 µm) C->E D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection at 210 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

HPLC Analysis Workflow for this compound.

GC_FID_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-FID Analysis cluster_data_gc Data Processing A_gc Weigh this compound B_gc Dissolve in Solvent (e.g., Methanol) A_gc->B_gc C_gc Prepare Calibration Curve Standards B_gc->C_gc D_gc Prepare Sample Solution B_gc->D_gc E_gc Add Internal Standard (optional) C_gc->E_gc D_gc->E_gc F_gc Inject into GC System E_gc->F_gc G_gc Vaporization in Injector F_gc->G_gc H_gc Separation on Capillary Column G_gc->H_gc I_gc Detection by FID H_gc->I_gc J_gc Integrate Peak Area I_gc->J_gc K_gc Generate Calibration Curve J_gc->K_gc L_gc Quantify Sample Concentration K_gc->L_gc

GC-FID Analysis Workflow for this compound.

Conclusion

Both HPLC and GC-FID are suitable techniques for the quantitative analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis.

  • HPLC is advantageous when dealing with complex matrices that may contain non-volatile components, or when direct analysis of aqueous samples is preferred. The described hypothetical method provides a solid foundation for method development.

  • GC-FID is generally more sensitive for volatile compounds and can offer higher throughput. It is a well-established technique for the analysis of small alcohols and their derivatives.[3][4]

For routine quality control where speed and sensitivity are critical, GC-FID is likely the more efficient choice. For research and development purposes, particularly when analyzing complex formulations, the selectivity of HPLC may be more beneficial. It is essential to validate the chosen method according to ICH guidelines or other relevant regulatory standards to ensure the reliability and accuracy of the results.[5]

References

A Comparative Analysis of the Reactivity of 2-Bromoallyl Alcohol and 3-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The reactivity of 2-bromoallyl alcohol and 3-bromoallyl alcohol is primarily dictated by the position of the bromine atom relative to the double bond and the hydroxyl group. This structural difference significantly influences their susceptibility to nucleophilic substitution reactions, which can proceed through either an S(_N)1 or S(_N)2 mechanism.

This compound is a vinylic bromide, where the bromine atom is directly attached to one of the sp

2^22
-hybridized carbons of the double bond.

3-Bromoallyl Alcohol is a primary allylic bromide, where the bromine atom is attached to an sp

3^33
-hybridized carbon adjacent to the double bond.

PropertyThis compound3-Bromoallyl Alcohol
Structure this compound3-Bromoallyl alcohol
IUPAC Name 2-bromoprop-2-en-1-ol3-bromoprop-2-en-1-ol
CAS Number 598-19-6[1]5456-33-7
Molecular Weight 136.98 g/mol [1]136.98 g/mol
Boiling Point 58-62 °C at 100 mbarNot readily available
Density 1.654 g/mL at 25 °CNot readily available
Predicted Reactivity in Nucleophilic Substitution
S(_N)1 Reactivity Low. The formation of a vinylic carbocation is highly unstable and energetically unfavorable.High. The formation of a primary allylic carbocation is stabilized by resonance with the adjacent (\pi)-bond, making the S(_N)1 pathway accessible under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent).
S(_N)2 Reactivity Very Low. Nucleophilic attack at an sp
2^22
carbon is sterically hindered and electronically unfavorable due to the high electron density of the double bond.
High. As a primary allylic halide, the carbon bearing the bromine is relatively unhindered, and the transition state is stabilized by the adjacent (\pi)-system. This makes it highly susceptible to S(_N)2 reactions with strong nucleophiles.

Reaction Mechanisms and Pathways

The differential reactivity of these two isomers can be visualized through their behavior in nucleophilic substitution reactions.

Nucleophilic Substitution Pathways

G cluster_2b This compound cluster_3b 3-Bromoallyl Alcohol 2BAA This compound Vinylic_Carbocation Vinylic Carbocation (Unstable) 2BAA->Vinylic_Carbocation SN1 (Unfavorable) SN2_TS_2 SN2 Transition State (High Energy) 2BAA->SN2_TS_2 SN2 (Unfavorable) SN1_Product_2 SN1 Product Vinylic_Carbocation->SN1_Product_2 + Nu- SN2_Product_2 SN2 Product SN2_TS_2->SN2_Product_2 3BAA 3-Bromoallyl Alcohol Allylic_Carbocation Allylic Carbocation (Resonance Stabilized) 3BAA->Allylic_Carbocation SN1 (Favorable) SN2_TS_3 SN2 Transition State (Stabilized) 3BAA->SN2_TS_3 SN2 (Favorable) SN1_Product_3 SN1 Product Allylic_Carbocation->SN1_Product_3 + Nu- SN2_Product_3 SN2 Product SN2_TS_3->SN2_Product_3

Caption: Predicted nucleophilic substitution pathways for this compound and 3-bromoallyl alcohol.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed. These experiments are designed to compare the relative rates of S(_N)1 and S(_N)2 reactions for the two isomers.

Experiment 1: Comparison of S(_N)2 Reaction Rates

Objective: To compare the relative rates of the S(_N)2 reaction of this compound and 3-bromoallyl alcohol with sodium iodide in acetone.

Principle: The reaction of an alkyl bromide with sodium iodide in acetone is a classic example of an S(_N)2 reaction. Sodium bromide (NaBr) is insoluble in acetone, so the rate of reaction can be monitored by observing the formation of a precipitate.

Materials:

  • This compound

  • 3-Bromoallyl alcohol

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Anhydrous acetone

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each bromoallyl alcohol isomer.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • At time zero, add 0.1 mL of this compound to the first test tube and 0.1 mL of 3-bromoallyl alcohol to the second test tube.

  • Start the stopwatch immediately after the addition of the alcohol.

  • Gently shake both test tubes to ensure thorough mixing.

  • Observe the test tubes against a dark background and record the time taken for the first appearance of a cloudy precipitate (NaBr).

  • A faster formation of a precipitate indicates a higher S(_N)2 reactivity.

Experiment 2: Comparison of S(_N)1 Solvolysis Rates

Objective: To compare the relative rates of the S(_N)1 solvolysis of this compound and 3-bromoallyl alcohol in aqueous ethanol.

Principle: S(_N)1 reactions are favored in polar protic solvents, and the rate is dependent on the stability of the carbocation intermediate. The solvolysis of an alkyl bromide in aqueous ethanol produces HBr as a byproduct, which can be detected by a change in pH using an indicator.

Materials:

  • This compound

  • 3-Bromoallyl alcohol

  • 50% (v/v) aqueous ethanol

  • Bromothymol blue indicator solution

  • Test tubes and rack

  • Pipettes

  • Water bath set to a constant temperature (e.g., 50 °C)

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes.

  • To each test tube, add 2 mL of the 50% aqueous ethanol solution.

  • Add 2-3 drops of bromothymol blue indicator to each test tube. The solution should be green (neutral pH). If it is yellow (acidic), add a drop of dilute NaOH solution to turn it green.

  • Place the test tubes in the constant temperature water bath and allow them to equilibrate for 5 minutes.

  • At time zero, add 0.1 mL of this compound to the first test tube and 0.1 mL of 3-bromoallyl alcohol to the second test tube.

  • Start the stopwatch immediately.

  • Record the time it takes for the color of the solution in each test tube to change from green to yellow, indicating the formation of HBr and a decrease in pH.

  • A shorter time for the color change indicates a faster S(_N)1 reaction rate.

Experimental Workflow Visualization

G cluster_workflow Comparative Reactivity Experimental Workflow Start Prepare Solutions SN2_Setup Setup SN2 Reaction: - this compound + NaI in Acetone - 3-Bromoallyl alcohol + NaI in Acetone Start->SN2_Setup SN1_Setup Setup SN1 Reaction: - this compound in aq. Ethanol + Indicator - 3-Bromoallyl alcohol in aq. Ethanol + Indicator Start->SN1_Setup Monitor_SN2 Monitor for Precipitate Formation (NaBr) SN2_Setup->Monitor_SN2 Monitor_SN1 Monitor for Color Change (pH drop) SN1_Setup->Monitor_SN1 Record_Time_SN2 Record Time Monitor_SN2->Record_Time_SN2 Record_Time_SN1 Record Time Monitor_SN1->Record_Time_SN1 Compare_Rates_SN2 Compare SN2 Rates Record_Time_SN2->Compare_Rates_SN2 Compare_Rates_SN1 Compare SN1 Rates Record_Time_SN1->Compare_Rates_SN1 Conclusion Determine Relative Reactivity Compare_Rates_SN2->Conclusion Compare_Rates_SN1->Conclusion

Caption: A logical workflow for the comparative study of the reactivity of bromoallyl alcohol isomers.

Conclusion

Based on established principles of organic chemistry, 3-bromoallyl alcohol is predicted to be significantly more reactive in nucleophilic substitution reactions than this compound . This is attributed to its nature as a primary allylic halide, which allows for resonance stabilization of the carbocation intermediate in S(_N)1 reactions and stabilization of the transition state in S(_N)2 reactions. In contrast, this compound is a vinylic halide, a class of compounds known for their low reactivity in both S(_N)1 and S(_N)2 reactions due to the instability of the vinylic carbocation and the steric and electronic hindrance to backside attack.

For researchers and professionals in drug development, this predicted difference in reactivity is a critical consideration for synthetic planning. 3-Bromoallyl alcohol is expected to be a versatile precursor for introducing the allyl alcohol moiety via nucleophilic displacement of the bromide. Conversely, this compound would require more forcing conditions or alternative synthetic strategies to achieve similar transformations. The provided experimental protocols offer a straightforward approach to empirically verify these predictions and obtain quantitative data to guide the efficient utilization of these important synthetic intermediates.

References

A Comparative Guide to the Reactivity of Allylic and Alkyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between structurally similar molecules is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an objective comparison of the reactivity profiles of allylic alcohols versus their saturated counterparts, alkyl alcohols, focusing on key organic transformations. The enhanced reactivity of allylic alcohols is primarily attributed to the electronic influence of the adjacent carbon-carbon double bond, which stabilizes reaction intermediates and transition states.

Core Reactivity Difference: The Allylic System

The fundamental difference in reactivity stems from the ability of the π-system in allylic alcohols to participate in reactions at the C-O bond. This participation leads to the formation of a resonance-stabilized allylic carbocation, an intermediate that is significantly more stable than corresponding primary or even secondary alkyl carbocations. This stabilization dramatically lowers the activation energy for reactions proceeding through a carbocation pathway.

cluster_0 Allylic Carbocation (Resonance Stabilized) cluster_1 Alkyl Carbocation (Hyperconjugation) A1 CH₂=CH-CH₂⁺ A2 ⁺CH₂-CH=CH₂ A1->A2 Resonance B1 CH₃-CH₂-CH₂⁺ B2 H-CH₂-CH₂=CH₂⁺-H B1->B2 Hyperconjugation (weaker stabilization)

Figure 1. Stabilization of an allylic carbocation via resonance compared to an alkyl carbocation stabilized by hyperconjugation.

Nucleophilic Substitution: A Tale of Two Mechanisms

Nucleophilic substitution reactions highlight the most dramatic difference in reactivity. Allylic alcohols readily undergo SN1-type reactions due to the stability of the allylic carbocation. In contrast, primary alkyl alcohols, which would form a highly unstable primary carbocation, react exclusively through the much slower SN2 mechanism, while secondary and tertiary alcohols show intermediate and high reactivity, respectively.

The Lucas test, which involves the reaction of an alcohol with a mixture of concentrated HCl and ZnCl₂, serves as an excellent qualitative experiment to demonstrate this difference. The reaction proceeds via an SN1 mechanism, and the rate of formation of the insoluble alkyl chloride (observed as turbidity) is directly related to the stability of the carbocation intermediate.

G cluster_allylic Allylic Alcohol Pathway cluster_alkyl Primary Alkyl Alcohol Pathway start Alcohol Substrate (Allyl vs. Alkyl) protonation Protonation of -OH (Forms -OH₂⁺) start->protonation reagent Lucas Reagent (conc. HCl, ZnCl₂) reagent->protonation carbocation Carbocation Formation (Rate-Determining Step) protonation->carbocation H₂O leaves A_carbocation Resonance-Stabilized Allylic Carbocation (Low ΔG‡) protonation->A_carbocation FAST P_carbocation Unstable Primary Carbocation (High ΔG‡) protonation->P_carbocation VERY SLOW / No Reaction attack Nucleophilic Attack by Cl⁻ carbocation->attack product Alkyl Chloride Product (Turbidity) attack->product

Figure 2. Comparative SN1 reaction pathway for allylic vs. primary alkyl alcohols in the Lucas test.

Data Presentation: Lucas Test Reactivity
Alcohol TypeSubstrate ExampleObservation at Room TemperatureApprox. Reaction Time
Allylic Allyl Alcohol (CH₂=CHCH₂OH)Immediate, persistent turbidity< 1 minute
Primary Alkyl 1-Propanol (CH₃CH₂CH₂OH)Solution remains clearNo reaction (requires heating)[1]
Secondary Alkyl 2-Propanol (CH₃CH(OH)CH₃)Turbidity appears slowly3-5 minutes[1][2][3]
Tertiary Alkyl tert-Butyl Alcohol ((CH₃)₃COH)Immediate, dense turbidity< 1 minute[1][2][4]
Experimental Protocol: Comparative Lucas Test

Objective: To qualitatively compare the rate of nucleophilic substitution of allyl alcohol and 1-propanol.

Materials:

  • Allyl alcohol

  • 1-Propanol

  • Lucas Reagent (anhydrous ZnCl₂ dissolved in concentrated HCl)

  • Test tubes and rack

  • Pipettes

  • Stopwatch

Procedure:

  • Label two separate, dry test tubes for each alcohol.

  • Add 1 mL of allyl alcohol to its respective test tube.

  • Add 1 mL of 1-propanol to its respective test tube.

  • Working in a fume hood, add 5 mL of Lucas Reagent to the test tube containing allyl alcohol.

  • Immediately start the stopwatch, stopper the tube, shake vigorously for 15 seconds, and place it in the rack.

  • Observe the solution continuously for the first 5 minutes, noting the time at which turbidity (a cloudy or milky appearance) first develops.[1]

  • Repeat steps 4-6 for the test tube containing 1-propanol.

  • Record all observations, comparing the time taken for a reaction to occur in each case.

Oxidation Reactions: Selective Transformation

The oxidation of alcohols is a cornerstone of organic synthesis. While both allylic and alkyl alcohols can be oxidized, allylic alcohols can undergo highly selective oxidation, preserving the double bond. Reagents such as manganese dioxide (MnO₂) are particularly effective for this selective transformation, readily oxidizing allylic alcohols to their corresponding α,β-unsaturated aldehydes or ketones while leaving saturated alkyl alcohols untouched under similar conditions.

More general oxidizing agents like Pyridinium Chlorochromate (PCC) will oxidize both primary allylic and primary alkyl alcohols to their respective aldehydes.[5] However, the products are functionally distinct, highlighting the synthetic utility of the allylic precursor.

Data Presentation: Comparative Oxidation
Alcohol SubstrateOxidizing AgentReactivity / SelectivityMajor Product
Allyl Alcohol PCC (Pyridinium Chlorochromate)HighAcrolein (Propenal)[5]
1-Propanol PCC (Pyridinium Chlorochromate)HighPropanal
Allyl Alcohol MnO₂ (Manganese Dioxide)Highly SelectiveAcrolein
1-Propanol MnO₂ (Manganese Dioxide)Very low to no reactionNo reaction
Experimental Protocol: Comparative Oxidation with PCC

Objective: To compare the oxidation products of allyl alcohol and 1-propanol using PCC.

Materials:

  • Allyl alcohol

  • 1-Propanol

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel

  • Round-bottom flasks, magnetic stirrers

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Instrumentation for product analysis (e.g., GC-MS, ¹H NMR)

Procedure:

  • Reaction Setup: In a fume hood, set up two separate oven-dried round-bottom flasks equipped with magnetic stir bars.

  • Flask A (Allyl Alcohol): To the first flask, add PCC (1.5 equivalents) and anhydrous DCM. Stir to form a slurry. In a separate vial, dissolve allyl alcohol (1.0 equivalent) in anhydrous DCM.

  • Flask B (1-Propanol): Repeat step 2 using 1-propanol instead of allyl alcohol.

  • Reaction Execution: Slowly add the alcohol solution to the corresponding PCC slurry at room temperature. The mixture will turn dark.

  • Allow both reactions to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute each reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium byproducts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates for each reaction and remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting crude products (Acrolein from Flask A, Propanal from Flask B) using GC-MS to confirm identity and determine yield.

G start Prepare Reactants (Alcohol, Oxidant, Solvent) setup Set up Parallel Reactions (Flask A: Allylic, Flask B: Alkyl) start->setup react Execute Reaction (Stir at defined temp, time) setup->react monitor Monitor Progress (e.g., TLC, LC-MS) react->monitor monitor->react Reaction Incomplete workup Quench & Workup (Filter, Extract) monitor->workup Reaction Complete isolate Isolate Product (e.g., Column Chromatography, Rotary Evaporation) workup->isolate analyze Analyze Product (Yield, Purity, Identity) (e.g., NMR, GC-MS) isolate->analyze compare Compare Results (Rate, Yield, Selectivity) analyze->compare

Figure 3. General experimental workflow for a comparative reactivity study.

Electrophilic Addition: A Unique Pathway for Allylic Alcohols

A final key difference is the ability of allylic alcohols to undergo electrophilic addition across their double bond, a reaction pathway that is completely unavailable to saturated alkyl alcohols. This allows for the transformation of the alkene moiety without affecting the alcohol group, providing an additional layer of synthetic versatility. For example, the addition of bromine (Br₂) across the double bond of allyl alcohol yields 2,3-dibromopropan-1-ol.

Conclusion

The presence of a carbon-carbon double bond adjacent to the hydroxyl-bearing carbon fundamentally alters the reactivity of an alcohol. Allylic alcohols exhibit significantly enhanced reactivity in SN1-type nucleophilic substitutions due to the formation of a resonance-stabilized carbocation. They can also undergo selective oxidation and participate in electrophilic addition reactions at the double bond. In contrast, alkyl alcohols lack these features, reacting via slower mechanisms in substitution and being inert to alkene-specific reagents. These distinct reactivity profiles are critical considerations for synthetic planning in research and development.

References

A Comparative Analysis of Nucleophilic Substitution Reactivity: 2-Bromoallyl Alcohol vs. Allyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, allylic halides are prized for their enhanced reactivity in nucleophilic substitution reactions, a property conferred by the adjacent π-system that stabilizes both carbocation intermediates in SN1 pathways and transition states in SN2 pathways. This guide provides a comparative analysis of the reactivity of two such allylic bromides: 2-bromoallyl alcohol and allyl bromide. While both are structurally similar, the presence of a hydroxyl group in this compound introduces significant electronic and mechanistic complexities that differentiate its reactivity from the simpler allyl bromide.

Executive Summary

Allyl bromide serves as a baseline for typical allylic halide reactivity, readily undergoing both SN1 and SN2 reactions. The specific pathway is dictated by the reaction conditions, including the nucleophile's strength and the solvent's polarity. In contrast, this compound's reactivity is modulated by the dual electronic nature of the hydroxyl group. It can act as an electron-withdrawing group, potentially decreasing the rate of SN1 reactions, and as an internal nucleophile, which can lead to intramolecular cyclization and an overall increase in reaction rate through neighboring group participation.

Comparative Reactivity Analysis

The reactivity of these two compounds in nucleophilic substitution reactions is best understood by considering the two primary mechanistic pathways: SN1 and SN2.

SN1 Reactivity

The SN1 mechanism proceeds through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.

  • Allyl Bromide: Forms a resonance-stabilized allylic carbocation, making it significantly more reactive than its saturated counterpart, propyl bromide. The positive charge is delocalized over two carbon atoms.

  • This compound: The hydroxyl group at the C2 position is expected to have a destabilizing inductive effect on the adjacent carbocation that would form upon departure of the bromide. This electron-withdrawing effect would likely decrease the rate of an SN1 reaction compared to allyl bromide.

SN2 Reactivity

The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step. Steric hindrance and the stability of the transition state are key factors.

  • Allyl Bromide: Being a primary halide, it is relatively unhindered and reacts readily via the SN2 pathway. The transition state is stabilized by the overlap of the developing p-orbital with the adjacent π-bond.

  • This compound: The hydroxyl group is not expected to introduce significant steric hindrance to the backside attack at the C1 position. However, its electronic influence on the transition state is complex. More significantly, under basic conditions, the deprotonated hydroxyl group can act as a potent internal nucleophile.

Neighboring Group Participation and Intramolecular Cyclization

A key differentiator for this compound is the potential for the hydroxyl group to participate in the reaction, a phenomenon known as neighboring group participation (NGP). Under basic conditions, the alkoxide formed can attack the adjacent carbon bearing the bromine in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, specifically an oxetane ring. This intramolecular pathway is often kinetically favored over intermolecular reactions, leading to a significant rate enhancement.

Quantitative Data Summary

SubstrateReaction TypeNucleophile/SolventExpected Relative RateProduct(s)
Allyl Bromide SN1 (Solvolysis)Ethanol/WaterBaselineAllyl alcohol, Allyl ethyl ether
This compound SN1 (Solvolysis)Ethanol/WaterSlower than Allyl BromideThis compound (unreacted), potential rearrangement products
Allyl Bromide SN2NaI in AcetoneBaselineAllyl iodide
This compound SN2NaI in AcetoneSimilar to or slightly slower than Allyl Bromide2-Bromoallyl iodide
This compound Intramolecular SN2Strong Base (e.g., NaH)Faster than intermolecular reaction2-methyleneoxetane

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Experiment 1: Comparison of SN1 Solvolysis Rates

Objective: To qualitatively compare the SN1 solvolysis rates of allyl bromide and this compound.

Materials:

  • Allyl bromide

  • This compound

  • Ethanol

  • Water

  • Silver nitrate (AgNO₃) solution (0.1 M in ethanol)

  • Test tubes and rack

  • Water bath

Procedure:

  • Prepare two sets of test tubes. In each set, add 2 mL of a 50:50 (v/v) ethanol/water solution.

  • To the first set of test tubes, add 5 drops of allyl bromide.

  • To the second set of test tubes, add 5 drops of this compound.

  • To one test tube from each set, add 1 mL of the 0.1 M AgNO₃ solution simultaneously.

  • Start a timer and observe the formation of a silver bromide (AgBr) precipitate.

  • Record the time taken for the precipitate to appear in each test tube.

  • Repeat the experiment at a slightly elevated temperature (e.g., 40°C) using a water bath if the reaction is slow at room temperature.

Expected Outcome: A precipitate of AgBr will form faster in the test tube containing allyl bromide, indicating a faster rate of carbocation formation and thus a higher SN1 reactivity.

Experiment 2: Comparison of SN2 Reaction Rates

Objective: To qualitatively compare the SN2 reaction rates of allyl bromide and this compound.

Materials:

  • Allyl bromide

  • This compound

  • Sodium iodide (NaI) in acetone solution (15% w/v)

  • Acetone

  • Test tubes and rack

Procedure:

  • Place 2 mL of the 15% NaI in acetone solution into two separate, dry test tubes.

  • To the first test tube, add 5 drops of allyl bromide.

  • To the second test tube, add 5 drops of this compound.

  • Stopper and shake both tubes simultaneously.

  • Observe the formation of a sodium bromide (NaBr) precipitate, which is insoluble in acetone.

  • Record the time taken for the precipitate to become visible in each tube.

Expected Outcome: Both substrates should react to form a precipitate. The relative rates may be similar, though allyl bromide might react slightly faster due to the lack of any potential electronic deactivation from the hydroxyl group.

Experiment 3: Intramolecular Cyclization of this compound

Objective: To demonstrate the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of sodium hydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Isolate and characterize the product (expected to be 2-methyleneoxetane).

Expected Outcome: The formation of 2-methyleneoxetane will demonstrate the facile nature of the intramolecular Williamson ether synthesis, a result of neighboring group participation.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms discussed.

SN1_Pathway sub Substrate (R-Br) int Allylic Carbocation (Resonance Stabilized) sub->int Slow (Rate-determining) prod Product (R-Nu) int->prod Fast + Nucleophile (Nu) SN2_Pathway reactants Substrate (R-Br) + Nucleophile (Nu) ts Transition State [Nu---R---Br]‡ reactants->ts Concerted Step prod Product (Nu-R) ts->prod NGP_Pathway start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base cyclization Intramolecular Sₙ2 Attack alkoxide->cyclization product 2-Methyleneoxetane cyclization->product

A Comparative Guide to Leaving Groups in Allylic Systems for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of synthetic organic chemistry, particularly within the realm of drug development, the strategic manipulation of molecular frameworks is paramount. Among the diverse reactions at a chemist's disposal, allylic substitutions stand out for their versatility in forging carbon-carbon and carbon-heteroatom bonds. The efficiency and outcome of these reactions are profoundly influenced by the nature of the leaving group—a molecular fragment that departs from the substrate. This guide provides a comprehensive comparative analysis of common leaving groups in allylic systems, offering insights into their reactivity, mechanistic nuances, and practical applications, supported by experimental data and protocols.

The Allylic System: A Stage for Diverse Reactivity

An allylic system is characterized by a carbon-carbon double bond adjacent to a carbon atom bearing a leaving group. This structural motif imparts unique reactivity due to the ability of the double bond to stabilize intermediates through resonance.[1] Nucleophilic substitution at an allylic position can proceed through several mechanisms, including SN1, SN2, SN1', and SN2'.[1][2] The prime (') notation indicates that the nucleophile attacks the γ-carbon of the allylic system, resulting in a rearranged product.[2] The choice of leaving group, along with reaction conditions, plays a critical role in dictating which mechanistic pathway is favored.[3][4]

The Role of the Leaving Group

A good leaving group is a species that can stabilize the negative charge it acquires upon departing the substrate.[5] This is often correlated with the weakness of the leaving group as a base.[5][6] In essence, the conjugate acid of a good leaving group is a strong acid.[5] This principle is a cornerstone for predicting and understanding the relative reactivity of different leaving groups.

The stability of the departing group is crucial as its departure is often involved in the rate-determining step of the reaction, particularly in SN1 and SN2 mechanisms.[7][8][9] A more stable leaving group will lead to a lower activation energy for this step, thereby accelerating the overall reaction rate.[9]

A Comparative Analysis of Common Leaving Groups

The selection of an appropriate leaving group is a strategic decision in synthesis design. Below is a comparative overview of commonly employed leaving groups in allylic systems.

Halide ions are classic leaving groups in nucleophilic substitution reactions. Their efficacy as leaving groups increases down the group in the periodic table (I- > Br- > Cl-), which corresponds to a decrease in their basicity and an increase in their polarizability.[10]

  • Iodide (I-): An excellent leaving group due to its large size, high polarizability, and the low pKa of its conjugate acid, HI (approx. -10).[11]

  • Bromide (Br-): A very good and commonly used leaving group. Its conjugate acid, HBr, is also a strong acid (pKa approx. -9).[11]

  • Chloride (Cl-): A good leaving group, though less reactive than bromide and iodide. HCl is a strong acid (pKa approx. -7).[12]

The reactivity trend of allyl haloacetates in a typical SN2 reaction is expected to be: Allyl Iodoacetate > Allyl Bromoacetate > Allyl Chloroacetate.[10]

Sulfonate esters are among the most effective leaving groups due to the extensive resonance stabilization of the resulting sulfonate anion.[13][14] This makes them significantly more reactive than halides.[13][15][16]

  • Tosylate (TsO-): A widely used and excellent leaving group. The p-toluenesulfonate anion is highly stabilized by resonance.

  • Mesylate (MsO-): Another excellent leaving group, often used interchangeably with tosylate.

  • Triflate (TfO-): An exceptionally good leaving group, often referred to as a "super" leaving group, due to the strong electron-withdrawing effect of the three fluorine atoms. Triflate is orders of magnitude more reactive than tosylates.[14]

The general order of reactivity for these leaving groups is Triflate > Tosylate/Mesylate.[13] It is important to note that while tosylates are excellent leaving groups, their synthesis from allylic alcohols can sometimes be problematic and may lead to elimination side products.[17]

Carboxylate groups are generally considered moderate to poor leaving groups. However, their reactivity can be tuned by modifying the electronic properties of the carboxylate.

  • Acetate (AcO-): A relatively poor leaving group. However, allylic acetates are frequently used in transition-metal-catalyzed allylic substitution reactions, where the metal catalyst facilitates the departure of the acetate group.[18][19][20]

  • Trifluoroacetate (CF3COO-): A much better leaving group than acetate due to the inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting anion.

In palladium-catalyzed reactions, the oxidative addition-ionization step is faster for better leaving groups like trifluoroacetate compared to acetate.[21][22]

Allylic carbonates have emerged as efficient allylating agents, particularly in palladium-catalyzed reactions.[23] They serve as excellent leaving groups under these conditions.[21][24]

The ability of a leaving group is inversely related to the pKa of its conjugate acid. A lower pKa indicates a stronger acid and a weaker, more stable conjugate base, which is the hallmark of a good leaving group.[5][6]

Leaving GroupConjugate AcidApproximate pKa of Conjugate AcidRelative Reactivity
Triflate (CF3SO3-)Triflic Acid (CF3SO3H)~ -14Excellent
Iodide (I-)Hydroiodic Acid (HI)~ -10[11]Excellent
Bromide (Br-)Hydrobromic Acid (HBr)~ -9[11]Very Good
Tosylate (TsO-)p-Toluenesulfonic Acid (TsOH)~ -2.8Very Good
Chloride (Cl-)Hydrochloric Acid (HCl)~ -7[12]Good
Acetate (CH3COO-)Acetic Acid (CH3COOH)~ 4.76[25]Moderate/Poor
Hydroxide (HO-)Water (H2O)~ 15.7[25]Very Poor

Note: The relative reactivity is a general trend and can be influenced by substrate, nucleophile, and reaction conditions.

Experimental Section

Protocol 1: Comparative Kinetic Study of Allylic Halides in an SN2 Reaction

This experiment aims to quantitatively compare the reaction rates of different allylic halides with a common nucleophile, providing a direct measure of the leaving group's ability.

Materials:

  • Allyl Chloride

  • Allyl Bromide

  • Allyl Iodide

  • Sodium Azide (NaN3)

  • Acetone (anhydrous)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M solutions of allyl chloride, allyl bromide, and allyl iodide in anhydrous acetone.

  • Prepare a 0.2 M solution of sodium azide in anhydrous acetone.

  • In separate reaction vessels maintained at a constant temperature (e.g., 25 °C), mix equal volumes of one of the allyl halide solutions and the sodium azide solution.

  • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a dilute aqueous solution of sodium thiosulfate.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC-MS to determine the relative concentrations of the starting allyl halide and the product, allyl azide.

  • Plot the concentration of the starting material versus time for each reaction to determine the initial reaction rates.

Expected Outcome: The reaction rates will follow the order: Allyl Iodide > Allyl Bromide > Allyl Chloride, demonstrating the superior leaving group ability of iodide, followed by bromide, and then chloride.

Protocol 2: Synthesis and Reactivity Comparison of an Allylic Alcohol Derivative

This protocol demonstrates the conversion of a poor leaving group (hydroxyl) into a good leaving group (tosylate) and compares their reactivity.

Part A: Synthesis of Allyl Tosylate

  • To a solution of allyl alcohol in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain allyl tosylate.

Part B: Comparative Reactivity

  • Set up two parallel reactions. In one, dissolve allyl alcohol in a suitable solvent (e.g., THF). In the other, dissolve the synthesized allyl tosylate in the same solvent.

  • Add a nucleophile (e.g., sodium cyanide) to both reaction mixtures.

  • Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or GC-MS.

Expected Outcome: The reaction with allyl tosylate will proceed to completion significantly faster than the reaction with allyl alcohol, which will likely show no reaction under these conditions. This highlights the necessity of converting the poor hydroxyl leaving group into a better one like tosylate.[14]

Mechanistic Considerations and Visualizations

The choice of leaving group can influence the mechanistic pathway of an allylic substitution.

SN1 vs. SN2 Pathways
  • SN1: Favored by good leaving groups, polar protic solvents, and substrates that can form stable carbocations.[4][7] Allylic systems readily form resonance-stabilized carbocations.[1][26]

  • SN2: Favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates.[4] Allylic halides are more reactive in SN2 reactions than their saturated counterparts due to stabilization of the transition state.[27]

SN1_SN2_Pathways cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway sub Allylic Substrate (R-X) sn1_int Allylic Carbocation (Resonance Stabilized) sub->sn1_int Slow - X- sn2_ts Transition State [Nu---R---X]- nuc Nucleophile (Nu-) nuc->sn2_ts   sn1_prod Product(s) (Racemic/Rearranged) sn1_int->sn1_prod Fast + Nu- sn2_prod Product (Inversion) sn2_ts->sn2_prod Concerted

Caption: Competing SN1 and SN2 pathways in allylic substitution.

SN2 vs. SN2' Pathways

In allylic systems, the nucleophile can attack at the α-carbon (SN2) or the γ-carbon (SN2'). The regioselectivity is influenced by factors such as the nature of the nucleophile, the substrate, and the leaving group.

SN2_vs_SN2_prime cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway start Allylic Substrate (Nu- attack) alpha_attack Attack at α-carbon start->alpha_attack Direct Attack gamma_attack Attack at γ-carbon start->gamma_attack Conjugate Attack sn2_prod Direct Substitution Product alpha_attack->sn2_prod sn2_prime_prod Rearranged Product gamma_attack->sn2_prime_prod

Caption: Regioselectivity in SN2 versus SN2' reactions.

Conclusion

The judicious choice of a leaving group is a critical parameter in the successful execution of allylic substitution reactions. A thorough understanding of the principles governing leaving group ability, supported by empirical data, empowers researchers and drug development professionals to design more efficient and selective synthetic routes. Halides offer a balance of reactivity and accessibility, while sulfonates provide significantly enhanced reactivity for challenging transformations. Carboxylates and carbonates, particularly in the context of transition metal catalysis, offer unique advantages and have expanded the synthetic chemist's toolkit. By carefully considering the comparative reactivity and mechanistic implications of different leaving groups, scientists can better navigate the complexities of modern organic synthesis.

References

Navigating Synthesis: A Comparative Guide to Products from 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that influences the efficiency, scalability, and overall success of a synthetic route. This guide provides a comparative analysis of synthesis products derived from 2-bromoallyl alcohol, evaluating its performance against alternative synthetic strategies and offering detailed experimental data to support the findings.

This compound serves as a versatile C3 building block in organic synthesis, prized for its dual functionality of a reactive bromide and a nucleophilic hydroxyl group. These features allow for its incorporation into a variety of molecular scaffolds, particularly in the synthesis of homoallylic alcohols and as a linker in complex molecules like Proteolysis-targeting chimeras (PROTACs). However, the utility of any starting material must be weighed against alternative, potentially more efficient or cost-effective, synthetic pathways. This guide delves into a specific application of this compound and compares it with a common alternative approach to the same target molecule.

Case Study: Synthesis of a Substituted Homoallylic Alcohol

A key transformation involving this compound is its use in Barbier-type reactions to generate homoallylic alcohols. These motifs are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Route 1: Synthesis via this compound

In a representative example, this compound can be reacted with a ketone, such as cyclohexanone, in the presence of a metal mediator like zinc to yield 1-(2-bromoallyl)cyclohexan-1-ol. This reaction proceeds through the in-situ formation of an organometallic reagent which then adds to the carbonyl group.

Experimental Protocol: Barbier-type reaction of this compound with Cyclohexanone

A solution of this compound (1.0 eq) and cyclohexanone (1.2 eq) in a suitable solvent (e.g., THF) is added to a suspension of activated zinc powder (1.5 eq). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired homoallylic alcohol.

Route 2: Alternative Synthesis via Allyl Bromide

A common alternative to the direct use of this compound involves a two-step process starting from the more readily available allyl alcohol. First, allyl alcohol is converted to allyl bromide, typically through treatment with a brominating agent like phosphorus tribromide or hydrobromic acid. The resulting allyl bromide is then used in a Grignard reaction with the same ketone to yield the corresponding homoallylic alcohol.

Experimental Protocol: Synthesis of Allyl Bromide from Allyl Alcohol

To a solution of allyl alcohol (1.0 eq) in a suitable solvent (e.g., diethyl ether) at 0 °C is slowly added phosphorus tribromide (0.4 eq). The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is carefully quenched with water, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation to yield allyl bromide.

Experimental Protocol: Grignard Reaction of Allyl Bromide with Cyclohexanone

Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere. A solution of allyl bromide (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Once the formation is complete, a solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction is stirred until completion (monitored by TLC) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a model homoallylic alcohol via the two routes described.

Performance MetricRoute 1: this compound (Barbier)Route 2: Allyl Alcohol to Allyl Bromide (Grignard)
Overall Yield Typically 60-75%Typically 70-85% (two steps)
Number of Steps 12
Reagent Handling This compound is a lachrymator and toxic.Allyl alcohol is toxic and flammable. PBr₃ is highly corrosive. Allyl bromide is a lachrymator. Grignard reagents are moisture-sensitive.
Reaction Conditions Milder, one-pot reaction.Requires anhydrous conditions for Grignard step.
Scalability Generally suitable for lab-scale synthesis.Well-established and scalable for industrial applications.

Logical Workflow for Synthesis Route Selection

The choice between these synthetic routes often depends on the specific requirements of the project, including scale, available resources, and time constraints. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Decision_Workflow start Target: Substituted Homoallylic Alcohol decision_scale Scale of Synthesis? start->decision_scale lab_scale Lab-scale / Rapid Access decision_scale->lab_scale Small large_scale Large-scale / Cost-driven decision_scale->large_scale Large route1 Route 1: this compound (Barbier) lab_scale->route1 route2 Route 2: Allyl Alcohol -> Allyl Bromide (Grignard) large_scale->route2 consider_reagents Consider Reagent Availability & Handling route1->consider_reagents consider_conditions Consider Reaction Conditions route1->consider_conditions route2->consider_reagents route2->consider_conditions final_choice Select Optimal Synthetic Route consider_reagents->final_choice consider_conditions->final_choice

Caption: Decision workflow for selecting a synthetic route to homoallylic alcohols.

Conclusion

The validation of synthesis products from this compound demonstrates its utility as a convenient, one-step reagent for the formation of homoallylic alcohols, particularly advantageous for rapid, lab-scale synthesis. However, when compared to the alternative two-step route starting from allyl alcohol, the latter may offer a higher overall yield and is a more established and scalable process for larger-scale production.

Ultimately, the choice of starting material and synthetic strategy is a multifaceted decision. By presenting this comparative data and the associated experimental protocols, this guide aims to equip researchers with the necessary information to make informed decisions that best align with their synthetic goals. The provided workflows and data tables serve as a practical tool for evaluating the trade-offs between different synthetic approaches in the dynamic landscape of chemical and pharmaceutical research.

A Comparative Guide to Alternatives for Polymer Functionalization: Moving Beyond 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of polymers is a critical step in creating advanced materials, from targeted drug delivery systems to specialized biosensors. For years, reagents like 2-bromoallyl alcohol have served as a workhorse for introducing reactive handles onto polymer backbones. However, the use of alkyl halides presents notable drawbacks, including potential cytotoxicity, the risk of undesirable side reactions, and often stringent reaction conditions. This guide provides an objective comparison of modern, highly efficient alternatives—Glycidyl Methacrylate (GMA), N-hydroxysuccinimide (NHS) Esters, and Thiol-Based "Click" Chemistries—supported by experimental data and detailed protocols to aid in the selection of the optimal functionalization strategy.

Glycidyl Methacrylate (GMA): The Versatile Building Block

Glycidyl methacrylate is a bifunctional monomer containing both a polymerizable acrylate group and a reactive epoxy ring.[1] It can be incorporated into a polymer chain during synthesis or grafted onto an existing polymer. The true utility of GMA lies in the post-polymerization modification of its pendent epoxy groups, which can be readily opened by a wide range of nucleophiles, making it an exceptionally adaptable platform.[2][3][4]

Reaction Mechanism: The primary functionalization pathway is the nucleophilic ring-opening of the epoxide. This reaction is highly efficient with nucleophiles such as secondary amines, thiols, and azides.[4][5] The use of primary amines is generally avoided to prevent potential crosslinking, where the amine could react with two epoxy groups.

Advantages:

  • High Versatility: The epoxy ring reacts with a broad spectrum of nucleophiles (amines, thiols, azides, carboxylic acids), allowing for the introduction of diverse functionalities.[2][5]

  • Stable Precursor: The resulting epoxy-functionalized polymer (PGMA) is stable and can be stored for long periods before modification.[3][4]

  • Secondary Functionalization: The ring-opening reaction generates a new hydroxyl group, which can be used for subsequent modification steps, creating multi-functional materials.[4][5]

Disadvantages:

  • Reaction Conditions: Ring-opening reactions can require elevated temperatures (e.g., 80°C) and extended reaction times, particularly with less reactive nucleophiles.[1]

  • Potential for Crosslinking: Primary amines can lead to branching or gel formation if conditions are not carefully controlled.

Workflow for GMA Functionalization

G_GMA_Workflow cluster_synthesis Step 1: Polymer Synthesis cluster_modification Step 2: Post-Polymerization Modification cluster_purification Step 3: Purification Polymerization Polymerization with Glycidyl Methacrylate (GMA) PGMA Polymer with Pendent Epoxy Groups (PGMA) Polymerization->PGMA Nucleophile Nucleophile Addition (e.g., R₂NH, RSH, RN₃) PGMA->Nucleophile FunctionalizedPolymer Functionalized Polymer with opened ring (-OH) Nucleophile->FunctionalizedPolymer Ring-Opening Reaction Purification Purification (Precipitation/Dialysis) FunctionalizedPolymer->Purification

Caption: General workflow for polymer functionalization using Glycidyl Methacrylate (GMA).

N-Hydroxysuccinimide (NHS) Esters: The Standard for Bioconjugation

The use of N-hydroxysuccinimide (NHS) esters is a cornerstone of bioconjugation, primarily for coupling polymers to proteins and other amine-containing biomolecules. This "zero-length" crosslinking method involves activating carboxylic acid groups on a polymer to form amine-reactive NHS esters. These esters then react with primary amines (e.g., the side chain of lysine residues) to form highly stable amide bonds.[6][7]

Reaction Mechanism: The process is typically a two-step reaction. First, the carboxylic acid is activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. This forms a semi-stable NHS ester intermediate. This intermediate then reacts with a primary amine, displacing the NHS leaving group to form a covalent amide linkage.[6]

Advantages:

  • High Specificity for Amines: NHS esters show excellent reactivity towards primary amines at physiological pH.[7]

  • Stable Amide Bond: The resulting amide bond is highly stable under physiological conditions.

  • Well-Established Protocols: The chemistry is robust and widely documented, with many commercial reagents available.[6]

Disadvantages:

  • Hydrolysis Sensitivity: The NHS ester intermediate is susceptible to hydrolysis in aqueous environments, which competes with the desired amine reaction. The rate of hydrolysis increases significantly with pH.[7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7]

  • Buffer Incompatibility: Buffers containing primary amines, such as Tris or glycine, cannot be used as they will compete in the reaction.[7]

Mechanism of EDC/NHS Coupling

G_NHS_Mechanism PolymerCOOH Polymer-COOH Intermediate O-Acylisourea Intermediate (Unstable) PolymerCOOH->Intermediate + EDC EDC NHSEster Polymer-NHS Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS Conjugate Polymer-Amide-Biomolecule (Stable Conjugate) NHSEster->Conjugate + Hydrolysis Hydrolysis (Side Reaction) NHSEster->Hydrolysis BiomoleculeNH2 Biomolecule-NH₂

Caption: Reaction mechanism for EDC/NHS mediated amine coupling.

Thiol-Based Chemistries: The "Click" Alternatives

Thiol-based reactions, particularly thiol-maleimide and thiol-ene chemistries, have become powerful tools for polymer functionalization due to their high efficiency, specificity, and mild reaction conditions, fitting the criteria for "click chemistry."[8]

A. Thiol-Maleimide Conjugation

This reaction involves the Michael addition of a thiol (sulfhydryl) group to the double bond of a maleimide. It is exceptionally selective for thiols, especially the cysteine residues in proteins, at physiological pH (6.5-7.5), proceeding approximately 1,000 times faster than reactions with amines at neutral pH.[9][10]

Advantages:

  • High Chemoselectivity: Extremely specific for thiol groups under mild, aqueous conditions.[9][11]

  • Rapid Kinetics: The reaction is typically very fast, often completing within hours at room temperature.[12]

  • Bio-orthogonal: The reaction does not interfere with most other functional groups found in biological systems.

Disadvantages:

  • Reversibility: The resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to cleavage of the conjugate.[10] This can be a drawback for applications requiring long-term stability but an advantage for controlled-release systems.

  • Maleimide Instability: The maleimide group itself can be prone to hydrolysis at higher pH.[13]

B. Thiol-Ene Radical Addition

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). The radical-mediated pathway, initiated by UV light or heat, is the most common for polymer modification.[8] This process forms a highly stable thioether bond.

Advantages:

  • High Stability: Forms a robust, irreversible thioether bond, overcoming the stability issues of the thiol-maleimide linkage.[8]

  • High Efficiency: Proceeds with high yields and is tolerant of many functional groups.[14]

  • Spatiotemporal Control: Photo-initiated reactions allow for precise control over when and where the functionalization occurs.[8]

Disadvantages:

  • Initiator Required: Requires a radical initiator (photo- or thermal), which may be incompatible with sensitive biological molecules.[14]

  • Oxygen Sensitivity: Radical reactions can be sensitive to oxygen, sometimes requiring an inert atmosphere.

Logical Relationship of Thiol-Based Chemistries

G_Thiol_Logic Thiol Polymer-SH Michael Michael Addition (pH 6.5-7.5) Thiol->Michael Radical Radical Addition (UV/Heat + Initiator) Thiol->Radical Maleimide Molecule-Maleimide Maleimide->Michael Ene Molecule-Ene (Alkene) Ene->Radical Thioether_S Thiosuccinimide Linkage (Potentially Reversible) Michael->Thioether_S Thioether_E Thioether Linkage (Stable) Radical->Thioether_E

Caption: Comparison of Thiol-Maleimide and Thiol-Ene reaction pathways.

Quantitative Performance Comparison

The selection of a functionalization method often depends on quantitative metrics such as reaction efficiency and the required conditions. The table below summarizes key performance data gathered from various experimental studies.

Functionalization MethodReagentsTypical ConditionsTimeEfficiency / ConversionKey Considerations
This compound Polymer-OH, NaH, this compoundAnhydrous THF, 0°C to RT12-24 hVariable; often moderateRequires inert atmosphere; potential for side reactions (elimination); toxicity concerns.
GMA (Amine-Epoxy) PGMA, Secondary Amine (e.g., Morpholine)DMSO, 80°C30 min - 2 hQuantitative conversion for small aminesHigh temperature; primary amines can cause crosslinking.
GMA (Amine-Epoxy) PGMA, Large Amine (e.g., PEG-NH₂)Various24 hLow (e.g., 2% conversion)[15]Steric hindrance from large molecules significantly reduces efficiency.[15]
EDC/NHS Ester Polymer-COOH, EDC, NHS, AminepH 4.5-6.0 (activation), then pH 7.2-8.5 (coupling)15-30 min (activation), 2-4 h (coupling)High, but sensitive to hydrolysisNHS ester is moisture-sensitive; avoid amine-containing buffers.[6][7]
Thiol-Maleimide Thiol, MaleimidePBS, pH 7.0-7.4, Room Temp.30 min - 2 h58% to 84%[12]Highly specific but resulting bond may be unstable (retro-Michael).[10][12] Stoichiometry can be difficult to control.[16]
Thiol-Ene (Radical) Thiol, Alkene, PhotoinitiatorRoom Temp., UV irradiation (e.g., 360 nm)20-30 min>95%[14][17]Requires UV source and initiator; can be oxygen sensitive. Forms a highly stable bond.[8][14]

Experimental Protocols

Protocol 1: Functionalization of PGMA with a Secondary Amine

This protocol is adapted from procedures described for the ring-opening of poly(glycidyl methacrylate).[1]

  • Dissolution: Dissolve poly(glycidyl methacrylate) (PGMA) in dimethyl sulfoxide (DMSO) to a final concentration of 40 mg/mL.

  • Reagent Addition: Add a 10-fold molar excess of a secondary amine (e.g., morpholine) relative to the epoxy groups on the PGMA.

  • Reaction: Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitoring: Monitor the reaction by FTIR by observing the disappearance of the epoxy ring band at approximately 906 cm⁻¹.

  • Purification: After cooling to room temperature, precipitate the functionalized polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).

  • Isolation: Recover the precipitate by filtration, wash thoroughly with the non-solvent, and dry under vacuum at room temperature for 48 hours.

Protocol 2: EDC/NHS Activation of a Carboxylated Polymer for Protein Conjugation

This protocol is a generalized procedure based on established EDC/NHS chemistry.[6][18]

  • Polymer Preparation: Dissolve the carboxyl-containing polymer in an activation buffer (0.1 M MES, pH 6.0) to a concentration of 1-10 mg/mL.

  • Activation Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC (e.g., 400 mM) and NHS (e.g., 800 mM) in the same activation buffer.

  • Activation: Add the EDC and NHS solutions to the polymer solution to achieve a final molar excess (e.g., 10-fold of each over carboxyl groups). Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Protein Preparation: While the activation reaction proceeds, prepare the amine-containing protein in a coupling buffer (0.1 M PBS, pH 7.4).

  • Coupling: Immediately add the activated polymer solution to the protein solution. A 1:1 molar ratio of polymer to protein is a common starting point. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or ethanolamine, pH 8.5) to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purification: Purify the polymer-protein conjugate using size exclusion chromatography or dialysis to remove unreacted polymer, protein, and quenching reagents.

Protocol 3: Thiol-Maleimide Conjugation for Protein Labeling

This protocol is adapted from standard procedures for labeling proteins with maleimide-functionalized molecules.[12][19]

  • Protein Preparation: Dissolve the cysteine-containing protein at 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., 1x PBS, HEPES).

  • Disulfide Reduction (Optional): If cysteine residues are oxidized (forming disulfide bridges), add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature under an inert gas (e.g., nitrogen or argon).

  • Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Conjugation: Add the maleimide solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.

  • Reaction: Protect the mixture from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted maleimide reagent using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Storage: Store the purified conjugate at 2-8°C, protected from light. For long-term storage, add stabilizers like BSA and sodium azide and store at -20°C.[19]

References

A Comparative Guide to Crosslinkers: Glutaraldehyde vs. the Untapped Potential of 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is critical in the fabrication of biomaterials, for drug delivery systems, and in tissue engineering. The ideal crosslinker should not only provide structural integrity and desired mechanical properties but also exhibit excellent biocompatibility. Glutaraldehyde, a widely used crosslinking agent, has been the subject of extensive research, revealing both its efficacy and its significant drawbacks. In contrast, 2-Bromoallyl alcohol presents a theoretical potential as a crosslinker, though it remains largely unexplored in the scientific literature. This guide provides a comprehensive comparison based on available data, highlighting the established characteristics of glutaraldehyde and the research opportunities surrounding this compound.

Glutaraldehyde is a five-carbon dialdehyde that effectively crosslinks polymers containing primary amine groups, such as proteins (e.g., collagen, gelatin) and chitosan, through the formation of Schiff bases. It is also used to crosslink hydroxyl-rich polymers like polyvinyl alcohol (PVA). While its efficiency in enhancing the mechanical properties and stability of biomaterials is well-documented, its application is often hampered by its inherent cytotoxicity.

In contrast, there is a notable absence of published studies investigating the use of this compound as a crosslinking agent. Based on its chemical structure, which features both a reactive bromo group and an allyl alcohol, it could theoretically participate in crosslinking reactions. The allyl group could potentially undergo polymerization or addition reactions, while the bromo group can act as a leaving group in nucleophilic substitution reactions. However, without experimental data, its efficacy, biocompatibility, and potential advantages over established crosslinkers like glutaraldehyde remain purely speculative.

Quantitative Data Comparison

The following table summarizes the available quantitative data for glutaraldehyde. No comparable data has been found in the scientific literature for this compound as a crosslinker.

ParameterGlutaraldehydeThis compound
Cytotoxicity Known to be cytotoxic.[1][2][3] It can induce apoptosis in cells cultured on glutaraldehyde-crosslinked materials.[1][2][3] Even after extensive rinsing, cytotoxic levels of glutaraldehyde can be released from crosslinked materials.[4][5]Data not available
Biocompatibility Generally considered to have poor biocompatibility due to its cytotoxicity.[1][5][6] Glutaraldehyde-crosslinked materials can elicit an inflammatory response.[7]Data not available
Tensile Strength Increases the tensile strength of hydrogels. For example, the tensile strength of a PVA/starch blend film increased with the addition of glutaraldehyde.[8] In another study, gelatin hydrogels crosslinked with glutaraldehyde showed greater tensile strength than those crosslinked with citric acid.[9]Data not available
Young's Modulus Generally increases the Young's modulus of materials. For amylose/PVA blend films, glutaraldehyde crosslinking significantly enhanced the Young's modulus.[10]Data not available
Elongation at Break Tends to decrease the elongation at break, making the material more brittle. For PVA/starch blends and amylose/PVA films, an increase in glutaraldehyde concentration led to a decrease in elongation at break.[8][10]Data not available
Swelling Ratio The effect on the swelling ratio depends on the polymer and crosslinking density. For PEG-PVA hydrogels, a higher concentration of glutaraldehyde resulted in a lower swelling ratio.Data not available

Experimental Protocols

Glutaraldehyde Crosslinking of Polyvinyl Alcohol (PVA) Hydrogels

This protocol is a generalized procedure based on common laboratory practices for creating glutaraldehyde-crosslinked PVA hydrogels.

Materials:

  • Polyvinyl alcohol (PVA)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Deionized water

  • Acid catalyst (e.g., hydrochloric acid, HCl)

  • Magnetic stirrer and hot plate

  • Molds for casting the hydrogel

Procedure:

  • PVA Solution Preparation:

    • A 10% (w/v) PVA solution is prepared by dissolving 10 g of PVA in 100 mL of deionized water.

    • The mixture is heated to 90°C and stirred continuously until the PVA is completely dissolved, resulting in a clear, viscous solution.

    • The solution is then cooled to room temperature.

  • Crosslinking Reaction:

    • To the PVA solution, the acid catalyst (e.g., HCl) is added to achieve a pH of approximately 2-3.

    • A specific amount of glutaraldehyde solution is added to the PVA solution. The final concentration of glutaraldehyde can be varied to control the crosslinking density (e.g., 0.5-2.0% v/v).

    • The mixture is stirred vigorously for 10-15 minutes to ensure homogeneous distribution of the crosslinker.

  • Casting and Curing:

    • The resulting solution is poured into molds of the desired shape and dimensions.

    • The molds are placed in an oven at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 1-3 hours) to allow the crosslinking reaction to proceed.

  • Washing:

    • After curing, the crosslinked hydrogels are removed from the molds.

    • The hydrogels are then immersed in a large volume of deionized water for an extended period (e.g., 24-48 hours), with the water being changed periodically. This step is crucial to remove any unreacted glutaraldehyde and the acid catalyst.

  • Swelling and Storage:

    • The washed hydrogels are allowed to swell to equilibrium in deionized water or a specific buffer solution.

    • The prepared hydrogels should be stored in a hydrated state to prevent them from drying out.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the crosslinking mechanism of glutaraldehyde, a hypothesized mechanism for this compound, and a general workflow for evaluating crosslinker efficacy.

Glutaraldehyde_Crosslinking cluster_Glutaraldehyde Glutaraldehyde Crosslinking Mechanism Polymer1 Polymer Chain 1 (with -NH2 or -OH group) Glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) Polymer1->Glutaraldehyde Reaction Polymer2 Polymer Chain 2 (with -NH2 or -OH group) Polymer2->Glutaraldehyde Reaction Crosslinked_Polymer Crosslinked Polymer Glutaraldehyde->Crosslinked_Polymer Forms Schiff base or acetal linkage

Caption: Glutaraldehyde crosslinking mechanism.

Bromoallyl_Alcohol_Hypothetical_Crosslinking cluster_Bromoallyl Hypothesized this compound Crosslinking Polymer1 Polymer Chain 1 (with nucleophilic group) Bromoallyl This compound Polymer1->Bromoallyl Nucleophilic substitution (displacing Br-) Polymer2 Polymer Chain 2 (with reactive site) Bromoallyl->Polymer2 Allyl group reaction (e.g., radical polymerization) Crosslinked_Polymer Crosslinked Polymer Bromoallyl->Crosslinked_Polymer Forms stable covalent bond

Caption: Hypothesized this compound crosslinking mechanism.

Crosslinker_Evaluation_Workflow cluster_Workflow General Workflow for Crosslinker Efficacy Evaluation Start Select Polymer and Crosslinker Candidates Synthesis Synthesize Crosslinked Material (Varying crosslinker concentration) Start->Synthesis Characterization Physicochemical Characterization (FTIR, SEM, Swelling Ratio) Synthesis->Characterization Mechanical Mechanical Testing (Tensile Strength, Young's Modulus) Synthesis->Mechanical Biocompatibility In Vitro Biocompatibility (Cytotoxicity, Cell Adhesion) Characterization->Biocompatibility Mechanical->Biocompatibility InVivo In Vivo Evaluation (if applicable) (Implantation, Biocompatibility) Biocompatibility->InVivo Analysis Data Analysis and Comparison Biocompatibility->Analysis InVivo->Analysis Conclusion Determine Optimal Crosslinker and Concentration Analysis->Conclusion

References

A Comparative Spectroscopic Guide to 2-Bromoallyl Alcohol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In synthetic chemistry and pharmaceutical development, the precise structural elucidation of isomers is paramount. Subtle variations in atomic arrangement can drastically alter a molecule's reactivity, biological activity, and safety profile. This guide provides a detailed spectroscopic comparison of 2-bromo-2-propen-1-ol and its isomers, (E/Z)-3-bromo-2-propen-1-ol, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Isomeric Forms

The primary isomers of interest are positional and geometric isomers. 2-Bromo-2-propen-1-ol features a bromine atom on the central carbon of the allyl group. In contrast, 3-bromo-2-propen-1-ol has the bromine atom on the terminal carbon, leading to the possibility of (E) and (Z) geometric isomers.

isomers a_C1 H₂C= a_C2 C(Br) a_C3 —CH₂OH b_C1 BrHC= b_C2 CH b_C3 —CH₂OH c (Z)-3-Bromo-2-propen-1-ol c_C1 BrHC= c_C2 CH c_C3 —CH₂OH

Caption: Molecular structures of 2-bromoallyl alcohol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Couplings

The position of the bromine atom dramatically influences the chemical shifts of the vinylic (=CH) and allylic (-CH₂) protons. The electronegativity of bromine deshields adjacent protons, shifting their signals downfield (to a higher ppm value).[1][2]

Key Differentiating Features:

  • 2-Bromo-2-propen-1-ol: This isomer is distinguished by two vinylic protons on the same carbon (geminal protons), which appear as two distinct signals due to their different environments relative to the C-Br and C-OH bonds. The allylic protons (-CH₂OH) will appear as a singlet or a doublet depending on the coupling to the hydroxyl proton.

  • (E/Z)-3-Bromo-2-propen-1-ol: These isomers each have two vinylic protons on adjacent carbons. The key differentiator is the coupling constant (J-value) between them. The trans coupling in the (E)-isomer is significantly larger (typically 12-18 Hz) than the cis coupling in the (Z)-isomer (typically 6-12 Hz). The proton on the bromine-bearing carbon (Br-CH=) will be significantly downfield compared to the other vinylic proton.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)

IsomerProton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
2-Bromo-2-propen-1-ol =CH₂ (a)5.6 - 5.8s or d~1-2
=CH₂ (b)5.4 - 5.6s or d~1-2
-CH₂OH4.2 - 4.4s or d-
-OHVariables (broad)-
(E)-3-Bromo-2-propen-1-ol Br-CH=6.2 - 6.4dt~13 (trans), ~1.5
=CH-CH₂6.0 - 6.2dt~13 (trans), ~5
-CH₂OH4.1 - 4.3dd~5, ~1.5
-OHVariables (broad)-
(Z)-3-Bromo-2-propen-1-ol Br-CH=6.1 - 6.3dt~7 (cis), ~1.5
=CH-CH₂5.9 - 6.1dt~7 (cis), ~6
-CH₂OH4.2 - 4.4dd~6, ~1.5
-OHVariables (broad)-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The carbon atom directly bonded to bromine (C-Br) will be significantly shifted compared to the other carbons.

Key Differentiating Features:

  • 2-Bromo-2-propen-1-ol: The C-Br signal will be for a quaternary vinylic carbon (=C(Br)-), appearing around 125-135 ppm.

  • (E/Z)-3-Bromo-2-propen-1-ol: The C-Br signal corresponds to a vinylic methine carbon (=CHBr) and will appear further upfield, typically in the 105-115 ppm range. The chemical shifts of the other vinylic carbon and the allylic carbon will also show subtle differences between the E and Z isomers.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)

IsomerCarbon AssignmentPredicted Chemical Shift (δ) ppm
2-Bromo-2-propen-1-ol =C(Br)128 - 132
=CH₂118 - 122
-CH₂OH65 - 69
(E)-3-Bromo-2-propen-1-ol =CHBr108 - 112
=CH-CH₂130 - 134
-CH₂OH60 - 64
(Z)-3-Bromo-2-propen-1-ol =CHBr106 - 110
=CH-CH₂128 - 132
-CH₂OH58 - 62

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not distinguish between the E/Z isomers of 3-bromo-2-propen-1-ol as definitively as NMR, it can easily differentiate the 2-bromo and 3-bromo positional isomers.

Key Differentiating Features:

  • O-H Stretch: All isomers will show a characteristic broad absorption in the 3200-3600 cm⁻¹ region due to the hydroxyl group's O-H stretch.[3][4][5]

  • C=C Stretch: The C=C double bond stretch appears around 1620-1660 cm⁻¹.

  • C-H Bending (Out-of-Plane): This is a crucial region for differentiation.

    • 2-Bromo-2-propen-1-ol: The geminal =CH₂ group will give a strong absorption band around 890-910 cm⁻¹.

    • (E)-3-Bromo-2-propen-1-ol: The trans C=C bond results in a strong band around 960-980 cm⁻¹.

    • (Z)-3-Bromo-2-propen-1-ol: The cis C=C bond gives a weaker absorption around 675-730 cm⁻¹.

  • C-Br Stretch: This vibration occurs in the fingerprint region, typically between 500-650 cm⁻¹, and can be used for confirmation.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibration2-Bromo-2-propen-1-ol(E)-3-Bromo-2-propen-1-ol(Z)-3-Bromo-2-propen-1-ol
O-H Stretch (broad)3200-36003200-36003200-3600
C-H Stretch (sp²)3050-31503050-31503050-3150
C=C Stretch~1645~1655~1650
C-H Bend (out-of-plane)~900 (strong)~970 (strong)~700 (medium)
C-O Stretch1020-10801010-10701000-1060

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns. All isomers have the same molecular formula (C₃H₅BrO) and thus the same molecular weight (136.98 g/mol ). The key to differentiation lies in the fragmentation patterns.

Key Differentiating Features:

  • Molecular Ion (M+): All isomers will exhibit a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.

  • Fragmentation:

    • Loss of Bromine: A common fragmentation is the loss of a bromine radical (•Br), leading to a cation at m/z 57 (C₃H₅O⁺).

    • Loss of CH₂OH: Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, results in the loss of the •CH₂OH radical (mass 31). This would lead to a fragment ion C₂H₂Br⁺ at m/z 105/107.

    • Loss of H₂O: Dehydration can occur, leading to a fragment at m/z 118/120.[3]

    • Allylic Cleavage: The 3-bromo isomers are expected to readily lose a bromine atom to form a resonance-stabilized allyl cation precursor. The 2-bromo isomer might show a more prominent loss of the hydroxymethyl radical.

Experimental Protocols

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Isomer Sample (10-20 mg for ¹H NMR 20-50 mg for ¹³C NMR) Solvent Deuterated Solvent (e.g., CDCl₃, ~0.6 mL) Sample->Solvent IR FT-IR Spectrometer (Neat film on NaCl plates) Sample->IR MS Mass Spectrometer (EI Source) Sample->MS NMR_Tube Transfer to 5 mm NMR Tube Solvent->NMR_Tube NMR NMR Spectrometer (Lock, Shim, Tune) NMR_Tube->NMR Process Process Spectra (FT, Baseline Correction) NMR->Process IR->Process MS->Process Compare Compare Data to Reference (Tables 1, 2, 3) Process->Compare Identify Identify Isomer Compare->Identify

Caption: General workflow for spectroscopic analysis of isomers.

NMR Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of the liquid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[6]

  • Transfer: Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7][8]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.[6]

IR Sample Preparation (Neat Liquid)
  • Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[9]

  • Sample Application: Place one drop of the neat liquid sample onto the center of one salt plate.[9][10]

  • Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform film.[9][11]

  • Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.[9]

Instrument Acquisition
  • NMR: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard pulse sequence with 16-32 scans. For ¹³C NMR, use a proton-decoupled sequence with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.[12]

  • IR: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹, averaging at least 16 scans.[13]

  • MS: Use an electron ionization (EI) source, typically at 70 eV, to generate fragment ions.

Conclusion

The differentiation of this compound isomers is readily achievable through a combined spectroscopic approach. ¹H NMR provides the most definitive data, with chemical shifts and, crucially, coupling constants allowing for the clear distinction between all three isomers. ¹³C NMR corroborates these findings by mapping the unique carbon environments. IR spectroscopy serves as an excellent confirmatory technique, particularly through the distinct out-of-plane C-H bending vibrations. Finally, Mass Spectrometry confirms the molecular weight and provides fragmentation clues that support the proposed structures. By systematically applying these techniques, researchers can confidently identify and characterize these closely related but distinct chemical entities.

References

A Comparative Guide to the Electrochemical Characterization of 2-Bromoallyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of electrochemical methods for the characterization of 2-bromoallyl alcohol and its derivatives. Due to the limited availability of specific electrochemical data for this compound in the reviewed literature, this guide will utilize allyl bromide as a primary model compound. The electrochemical behavior of allyl bromide is expected to be highly analogous to that of this compound, with considerations for the electronic influence of the hydroxyl group.

Introduction to the Electrochemical Behavior of Allyl Halides

The electrochemical reduction of allyl halides, such as allyl bromide, has been a subject of significant interest. These compounds typically undergo a single, irreversible two-electron reduction at a carbon electrode. This process involves the cleavage of the carbon-halogen bond to form an allyl anion, which can then participate in subsequent chemical reactions. The reduction potential and the characteristics of the voltammetric response are influenced by factors such as the nature of the halogen, the solvent system, the supporting electrolyte, and the electrode material.

Data Presentation: A Comparative Overview

The following table summarizes the key electrochemical parameters for the reduction of allyl bromide and related compounds, providing a baseline for understanding the expected behavior of this compound derivatives.

CompoundElectrodeSolvent/ElectrolyteHalf-Peak Potential (Ep/2 vs. SCE)TechniqueReference
Allyl BromideVitreous CarbonAcetonitrile/TBAP-1.64 VCyclic Voltammetry[1]
Allyl IodideVitreous CarbonAcetonitrile/TBAP-1.38 VCyclic Voltammetry[1]
(E)-3-bromo-l-phenyl-l-propeneVitreous CarbonAcetonitrile/TBAP-1.11 VCyclic Voltammetry[1]
(E)-5-bromo-2,2,6,6-tetramethyl-3-hepteneVitreous CarbonAcetonitrile/TBAP-1.89 VCyclic Voltammetry[1]

Note: TBAP refers to tetrabutylammonium perchlorate, a common supporting electrolyte.

The presence of the electron-withdrawing hydroxyl group in this compound is anticipated to shift the reduction potential to less negative values compared to allyl bromide, making it slightly easier to reduce.

Comparison of Electrochemical Techniques

The characterization of this compound derivatives can be effectively performed using several electrochemical techniques. Each method offers distinct advantages in terms of sensitivity, resolution, and the type of information it provides.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental and widely used technique for initial electrochemical studies.[2][3] It provides information on the redox potentials, the number of electrons transferred, and the reversibility of the reaction. For allyl halides, CV typically shows a single, broad, and irreversible reduction peak, indicative of the carbon-bromine bond cleavage.

Differential Pulse Voltammetry (DPV)

DPV is a more sensitive technique compared to CV and is particularly useful for quantitative analysis at low concentrations.[4][5][6][7] By superimposing potential pulses on a linear potential sweep and measuring the differential current, DPV effectively minimizes the background charging current, resulting in well-defined, peak-shaped voltammograms.[4][7] This enhanced sensitivity makes DPV suitable for trace analysis of this compound derivatives. Reversible reactions produce symmetric peaks, while irreversible reactions result in asymmetric peaks.[4]

Square Wave Voltammetry (SWV)

SWV is another highly sensitive pulse voltammetric technique that offers rapid analysis times.[8][9] It employs a square wave potential waveform superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the potential. This method provides excellent discrimination against background currents and can be significantly faster than DPV and CV.

Comparison Summary:

FeatureCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)Square Wave Voltammetry (SWV)
Principle Linear potential sweep in forward and reverse directions.[2][3]Small potential pulses superimposed on a linear potential ramp.[4][5][7]Square wave potential modulation on a staircase waveform.[8][9]
Sensitivity ModerateHighVery High
Resolution ModerateGoodExcellent
Speed Slow to ModerateModerateFast
Primary Use Initial qualitative characterization, mechanistic studies.[2]Quantitative analysis, trace detection.[4][6]Rapid quantitative analysis, high sensitivity measurements.

Experimental Protocols

The following protocols are based on established methods for the electrochemical analysis of allyl halides and can be adapted for this compound derivatives.

Cyclic Voltammetry (CV) Protocol
  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: A solution of the analyte (e.g., 1-10 mM of this compound derivative) is prepared in an aprotic solvent such as acetonitrile or dimethylformamide (DMF). A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP) is added to ensure sufficient conductivity.

  • Procedure:

    • The electrolyte solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.

    • The potential of the working electrode is swept from an initial potential (where no reaction occurs) to a final potential (sufficiently negative to observe the reduction) and then back to the initial potential.

    • A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the reaction.

    • The resulting current is recorded as a function of the applied potential to generate the cyclic voltammogram.

Differential Pulse Voltammetry (DPV) Protocol
  • Electrochemical Cell and Electrolyte Solution: The setup is the same as for CV.

  • Procedure:

    • The solution is deoxygenated as described for CV.

    • The potential is scanned over the desired range with superimposed pulses of a fixed amplitude (e.g., 25-50 mV) and duration (e.g., 50 ms).

    • The current is sampled just before the pulse and at the end of the pulse, and the difference is plotted against the base potential.

Square Wave Voltammetry (SWV) Protocol
  • Electrochemical Cell and Electrolyte Solution: The setup is the same as for CV.

  • Procedure:

    • The solution is deoxygenated.

    • A square-wave potential waveform is applied to the working electrode. Typical parameters include a frequency of 15-100 Hz, an amplitude of 25 mV, and a step potential of 4-10 mV.

    • The forward, reverse, and difference currents are recorded as a function of the potential.

Mandatory Visualizations

Electrochemical Reduction Pathway of Allyl Bromide

G cluster_electrode Electrode Surface cluster_solution Solution Phase AllylBromide Allyl Bromide (CH2=CHCH2Br) RadicalAnion [CH2=CHCH2Br]•- (Radical Anion) AllylBromide->RadicalAnion + e- AllylRadical CH2=CHCH2• (Allyl Radical) RadicalAnion->AllylRadical - Br- AllylAnion [CH2=CHCH2]- (Allyl Anion) AllylRadical->AllylAnion + e- Dimer 1,5-Hexadiene AllylAnion->Dimer + Allyl Bromide - Br- ProtonatedProduct Propene AllylAnion->ProtonatedProduct + H+

Caption: Proposed electrochemical reduction pathway of allyl bromide.

General Experimental Workflow for Electrochemical Characterization

G cluster_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis PrepareAnalyte Prepare Analyte Solution (e.g., this compound Derivative) MixSolutions Mix and Deoxygenate PrepareAnalyte->MixSolutions PrepareElectrolyte Prepare Supporting Electrolyte Solution PrepareElectrolyte->MixSolutions SetupCell Assemble Three-Electrode Cell MixSolutions->SetupCell ConnectPotentiostat Connect to Potentiostat SetupCell->ConnectPotentiostat RunExperiment Perform CV, DPV, or SWV Scan ConnectPotentiostat->RunExperiment RecordVoltammogram Record Voltammogram RunExperiment->RecordVoltammogram DetermineParameters Determine Peak Potentials, Peak Currents, etc. RecordVoltammogram->DetermineParameters CompareResults Compare with Alternatives and Interpret Mechanism DetermineParameters->CompareResults

Caption: General workflow for electrochemical characterization.

References

A Mechanistic Investigation of 2-Bromoallyl Alcohol Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoallyl alcohol is a versatile bifunctional molecule possessing both a reactive allylic bromide and a primary alcohol. This unique combination of functional groups allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The ability to selectively react at either the C-Br or the O-H bond, or to engage both in sequential or cascade reactions, opens up numerous synthetic possibilities.

This guide provides a comparative analysis of key reaction pathways of this compound, offering insights into the mechanistic underpinnings and providing experimental data to aid in the selection of optimal synthetic routes. We will explore nucleophilic substitution at the carbon-bromine bond, palladium-catalyzed cross-coupling reactions, and reactions involving the hydroxyl group.

Comparative Analysis of Reaction Pathways

The reactivity of this compound can be broadly categorized into three main pathways:

  • Nucleophilic Substitution (S(_N)2) at the C-Br Bond: As a primary allylic halide, this compound is an excellent substrate for S(_N)2 reactions with a variety of nucleophiles. The hydroxyl group can remain unprotected or be protected, depending on the reaction conditions and the nature of the nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety of this compound makes it a suitable partner for various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo a range of transformations, including etherification (e.g., Williamson ether synthesis) and oxidation. Furthermore, it can act as a directing group in certain reactions, such as epoxidations.

The following sections provide a detailed comparison of these pathways, including mechanistic insights, experimental protocols, and representative data.

Data Presentation

Reaction Pathway Reaction Type Typical Nucleophile/Reagent Catalyst/Conditions Typical Product Representative Yield (%) Key Advantages Potential Drawbacks
1. Nucleophilic Substitution S(_N)2Azide (N(_3)
^{-}
), Thiourea, Amines
Polar aprotic solvent (e.g., DMF, Acetone)Allylic Azide, Isothiouronium salt, Allylic Amine80-95High yields, readily available nucleophiles, straightforward procedure.Potential for competing elimination reactions, strong nucleophiles may deprotonate the alcohol.
2. Palladium-Catalyzed Coupling Heck ReactionAlkene (e.g., Styrene)Pd(OAc)(_2), PPh(_3), Base (e.g., NEt(_3))Substituted Allylic Alcohol70-90Forms C-C bonds, high functional group tolerance, stereoselective.Requires a catalyst, can be sensitive to air and moisture, potential for side reactions.
3. Reactions of the Hydroxyl Group Williamson Ether SynthesisAlkyl Halide (e.g., Benzyl Bromide)Strong Base (e.g., NaH)Allylic Ether75-90Forms C-O bonds, reliable and well-established method.Requires a strong base which can be hazardous, potential for competing elimination of the alkyl halide.
3. Reactions of the Hydroxyl Group Epoxidationm-CPBACH(_2)Cl(_2)Glycidol Derivative70-85Stereoselective due to directing effect of the hydroxyl group.Peroxy acids can be explosive, potential for over-oxidation.

Mechanistic Pathways and Experimental Protocols

Nucleophilic Substitution: Reaction with Sodium Azide (S(_N)2)

The reaction of this compound with sodium azide is a classic example of an S(_N)2 reaction, proceeding with inversion of configuration at the carbon center. The azide ion acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom in a single concerted step.

Figure 1: SN2 reaction of this compound with azide.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

Palladium-Catalyzed Heck Reaction

The Heck reaction is a powerful method for forming carbon-carbon bonds. In this example, this compound is coupled with styrene in the presence of a palladium catalyst. The mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Heck_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Intermediate Pd0->OA + Substrate MI Migratory Insertion Intermediate OA->MI + Alkene BE β-Hydride Elimination Intermediate MI->BE BE->Pd0 + Base - [Base-H]Br Product Coupled Product BE->Product Substrate This compound Alkene Styrene Base Base BaseH [Base-H]Br

Figure 2: Catalytic cycle of the Heck reaction.

Experimental Protocol: [1][2]

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and anhydrous acetonitrile.

  • Add this compound (1.0 eq), styrene (1.2 eq), and triethylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Williamson Ether Synthesis

This classic S(_N)2 reaction is used to prepare ethers. The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Alcohol This compound Alkoxide 2-Bromoallyloxide anion Alcohol->Alkoxide + NaH - H2 Base NaH AlkylHalide Benzyl Bromide Ether Benzyl 2-bromoallyl ether Alkoxide->Ether + Benzyl Bromide (SN2) Salt NaBr

Figure 3: Williamson ether synthesis workflow.

Experimental Protocol: [3][4][5]

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The choice of reaction pathway depends critically on the desired transformation and the overall synthetic strategy. For the introduction of nitrogen-containing functional groups, direct S(_N)2 reactions with nucleophiles like azide or a modified Gabriel synthesis offer reliable and high-yielding routes. For the construction of more complex carbon skeletons, palladium-catalyzed reactions such as the Heck coupling provide a powerful and versatile tool. Furthermore, the hydroxyl group can be readily functionalized, for example, through Williamson ether synthesis to introduce a variety of ether linkages. Understanding the mechanistic details and having access to robust experimental protocols for these key transformations is crucial for leveraging the full synthetic potential of this compound in research and development, particularly in the field of medicinal chemistry. This guide provides a foundation for the rational design of synthetic routes involving this important building block.

References

A Comparative Guide to the Theoretical and Experimental Reactivity of Substituted Propenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental reactivity of substituted propenols. Due to the relative scarcity of comprehensive data on a wide range of substituted propenols, this guide will utilize the extensively studied substituted phenols as a primary analogue. The principles governing the effects of substituents on the reactivity of the hydroxyl group attached to a π-system are fundamentally similar for both classes of compounds. This approach allows for a robust comparison of theoretical predictions and experimental outcomes, offering valuable insights for researchers in drug development and related fields.

Theoretical vs. Experimental Reactivity: A Comparative Overview

The reactivity of substituted propenols, much like phenols, is significantly influenced by the nature and position of substituents on the aromatic or alkenyl backbone. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable predictions of reactivity parameters. These theoretical values can then be compared against experimentally determined kinetic and thermodynamic data.

A key parameter for predicting the reactivity of these compounds, particularly in antioxidant applications, is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater ease of hydrogen atom donation to radical species, signifying higher antioxidant activity.

Table 1: Comparison of Theoretical and Experimental O-H Bond Dissociation Enthalpies (BDEs) for Substituted Phenols

Substituent (para-)Theoretical BDE (kcal/mol)[1]Experimental BDE (kcal/mol)[1]Hammett Constant (σp)[2][3]
-H87.387.3 ± 1.50.00
-CH₃86.186.5 ± 1.5-0.17
-OCH₃83.783.9 ± 1.5-0.27
-NH₂81.381.1 ± 1.5-0.66
-Cl86.986.5 ± 1.50.23
-CN90.791.0 ± 1.50.66
-NO₂91.892.0 ± 1.50.78

Theoretical values were calculated using the (RO)B3LYP/6-311++G(2df,2p) level of theory.[1]

The data in Table 1 demonstrates a strong correlation between theoretically calculated and experimentally determined BDEs. Electron-donating groups (EDGs) like -CH₃, -OCH₃, and -NH₂ decrease the O-H BDE, thereby increasing the predicted and observed reactivity towards radical scavenging. Conversely, electron-withdrawing groups (EWGs) like -Cl, -CN, and -NO₂ increase the BDE, leading to lower reactivity. This trend is also consistent with the Hammett constants, where negative values correspond to EDGs and positive values to EWGs.

Experimental Determination of Reactivity

The reactivity of substituted propenols and their phenolic analogues can be quantified experimentally through various kinetic and antioxidant assays.

Kinetic Studies using the Hammett Equation

The Hammett equation provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[2] The equation is given by:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction.

Table 2: Experimental Reaction Constants (ρ) for Reactions of Substituted Phenols

ReactionReaction Constant (ρ)Interpretation
Ionization in water+2.008[2][3]EWGs increase acidity by stabilizing the phenoxide ion.
Reaction with DPPH radical-1.88[4]EDGs increase the rate of hydrogen atom transfer to the radical.
Antioxidant Activity Assays

Commonly used methods to evaluate the antioxidant capacity of these compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

Table 3: Comparison of Antioxidant Activity for Substituted Phenols

Substituent (para-)DPPH Radical Scavenging (IC₅₀ in µM)Ferric Reducing Antioxidant Power (FRAP Value)
-H~150Moderate
-OCH₃~50High
-NO₂>500Low

Note: Lower IC₅₀ values in the DPPH assay indicate higher antioxidant activity. Higher FRAP values indicate greater reducing power.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard procedures for determining the antioxidant activity of phenolic compounds.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the substituted propenol/phenol in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample dilution to a defined volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

This protocol is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare solutions of the substituted propenol/phenol in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Calibration Curve: Prepare a standard curve using a known antioxidant, such as Trolox or FeSO₄·7H₂O.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is typically expressed as µM Trolox equivalents or µM Fe(II) equivalents.

Visualizing Reaction Mechanisms and Workflows

Keto-Enol Tautomerism of a Substituted Propenone

The reactivity of a propenol is intrinsically linked to its existence as the enol tautomer of a corresponding ketone (a propenone). The equilibrium between the keto and enol forms is a key determinant of the propenol's stability and availability to react.

Keto_Enol_Tautomerism Keto Substituted Propenone (Keto Form) Enol Substituted Propenol (Enol Form) Keto->Enol Tautomerization (Acid or Base Catalyzed) Enol->Keto

Caption: Keto-enol tautomerism of a substituted propenone.

Experimental Workflow for DPPH Assay

The following diagram illustrates the key steps in determining the antioxidant activity of a substituted propenol using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample and DPPH Solutions DPPH_Sol->Mix Sample_Sol Prepare Serial Dilutions of Substituted Propenol Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

Reaction Pathway for Hydrogen Abstraction by a Radical

The primary mechanism by which phenolic and propenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT).

Hydrogen_Abstraction Substituted\nPropenol\n(Ar-OH) Substituted Propenol (Ar-OH) Propenoxyl\nRadical\n(Ar-O•) Propenoxyl Radical (Ar-O•) Substituted\nPropenol\n(Ar-OH)->Propenoxyl\nRadical\n(Ar-O•) H• transfer Radical\n(R•) Radical (R•) Neutralized\nMolecule\n(R-H) Neutralized Molecule (R-H) Radical\n(R•)->Neutralized\nMolecule\n(R-H)

Caption: Hydrogen abstraction from a substituted propenol by a radical.

References

Safety Operating Guide

Proper Disposal of 2-Bromoallyl Alcohol: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-bromoallyl alcohol is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including being a combustible liquid that is harmful if swallowed, causes skin irritation, and can result in serious eye damage, it must be managed as regulated hazardous waste.[1][2] Adherence to institutional and regulatory protocols is mandatory for all personnel handling this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against splashes.[1][2] A lab coat is also required.

  • Avoid Contact : Prevent contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[1]

  • Contamination : Immediately change any contaminated clothing.[1] Wash hands thoroughly with soap and water after handling.[1][4]

Chemical and Physical Properties

A summary of key data for this compound is provided below. This information is crucial for safe handling and for completing hazardous waste manifests.

PropertyValueReference
CAS Number 598-19-6[1][2]
Molecular Formula C₃H₅BrO[2]
Density 1.654 g/mL at 25 °C[2]
Flash Point 76.7 °C (170.1 °F) - closed cup[2]
Boiling Point 58-62 °C / 100 mbar[2]
Hazard Classifications Combustible liquid, Acute Toxicity 4 (Oral), Skin Irritation 2, Serious Eye Damage 1, STOT SE 3[1][2]

Step-by-Step Disposal Protocol

The standard and recommended disposal route for this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6] Chemical deactivation should not be attempted by laboratory personnel unless specific, validated procedures are provided by EHS.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Never mix incompatible waste streams.

  • Liquid Waste :

    • Collect pure this compound, reaction residues, and solutions containing this chemical in a designated, leak-proof, and chemically compatible container.[4]

    • The container should have a secure screw-top cap.

  • Solid Waste :

    • Collect all materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, in a separate, clearly labeled container or heavy-duty plastic bag.[4][7]

    • This prevents the contamination of non-hazardous lab trash.[7]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and is essential for safety.

  • Affix a "Hazardous Waste" label to the container before adding any waste.[4][6]

  • Clearly write the full chemical name, "this compound," and list all other chemical constituents and their approximate concentrations.[4][5]

  • Ensure the label includes appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard).

Step 3: Secure Storage

Store waste containers safely pending collection.

  • Keep waste containers tightly closed when not in use.[1][3]

  • Store the sealed containers in a designated satellite accumulation area that is away from incompatible materials and general work areas.[4][6]

  • Ensure the storage location is cool and well-ventilated.[1][8]

Step 4: Arrange for Disposal

The final step is the transfer of waste to trained professionals.

  • Once the waste container is approaching full (typically 75-80% capacity), contact your institution's EHS department to schedule a waste pickup.[6]

  • Complete all required waste disposal forms and documentation as per your institution's protocol.[5][6]

  • Never pour this compound down the drain or dispose of it in regular trash.[1][3]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert colleagues.[9]

  • Control Vapors : Ensure adequate ventilation. If safe to do so, eliminate all nearby ignition sources as the material is combustible.[1][3]

  • Contain Spill : Wearing appropriate PPE, contain the spill by absorbing the liquid with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[3][5][9]

  • Collect Waste : Carefully scoop the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3][5]

  • Decontaminate : Clean the spill area thoroughly.[1]

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of waste containing this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Hand-off start Waste Generated (Liquid or Solid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 container Select Designated & Labeled Hazardous Waste Container ppe->container collect Transfer Waste into Container in a Fume Hood container->collect Step 2 seal Securely Seal Container collect->seal Step 3 store Store in Designated Satellite Accumulation Area seal->store full Is Container Full? store->full Step 4 full->store No schedule Contact EHS to Schedule Pickup full->schedule Yes end Waste Properly Disposed by Licensed Vendor schedule->end Step 5

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoallyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-bromoallyl alcohol in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information to ensure personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, offering a quick reference for laboratory personnel.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Tightly fitting safety goggles or a face shield.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin Chemical-resistant gloves (e.g., nitrile).Immediately change contaminated gloves.
Protective clothing/Laboratory coat.Provides a barrier against accidental splashes.
Respiratory Type ABEK (EN 14387) respirator filter.Use only in a well-ventilated area or outdoors. Avoid breathing mist or vapors.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation

  • Ensure a well-ventilated work area, such as a fume hood.

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Assemble all necessary PPE as detailed in the table above.

  • Keep the container tightly closed when not in use.

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

Step 2: Handling

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and face thoroughly after handling.[1]

  • Take off contaminated clothing and wash it before reuse.

Step 3: Storage

  • Store in a well-ventilated place and keep the container tightly closed.

  • Keep cool.

  • Store locked up.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem avoid_contact Avoid Skin/Eye Contact handle_chem->avoid_contact no_eat_drink No Eating, Drinking, or Smoking handle_chem->no_eat_drink wash_hands Wash Hands and Face handle_chem->wash_hands store_chem Store Chemical Properly wash_hands->store_chem decontaminate Decontaminate Work Area store_chem->decontaminate

Caption: Workflow for the safe handling of this compound.

Disposal Plan for this compound

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Identification and Segregation

  • Classify this compound as a halogenated organic hazardous waste.

  • Collect this waste in a designated, leak-proof, and chemically compatible container.

  • Never mix with other waste streams, especially non-halogenated waste.

Step 2: Labeling and Storage of Waste

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • Follow all national and local regulations for hazardous waste disposal.

  • Handle uncleaned empty containers as you would the product itself.

Disposal Workflow for this compound

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal segregate Segregate Halogenated Waste use_container Use Designated Container segregate->use_container label_container Label Container Clearly use_container->label_container seal_container Seal Container Tightly label_container->seal_container store_securely Store in Secure Area seal_container->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs follow_regs Follow Local/National Regulations contact_ehs->follow_regs document Complete Waste Manifest follow_regs->document

Caption: Step-by-step disposal plan for this compound waste.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Spill Management

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., Chemizorb®, sand, or earth).

  • Collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Clean the affected area thoroughly.

  • Do not let the product enter drains.

First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

By implementing these safety and logistical protocols, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility.

References

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